Technical Documentation Center

methyl 5-isopropyl-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 5-isopropyl-1H-pyrazole-3-carboxylate
  • CAS: 1101877-35-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Executive Summary This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic route to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic route to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The narrative moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, from retrosynthetic analysis to the mechanistic details of each core transformation. The featured two-step synthesis involves an initial Claisen condensation to construct the key β-ketoester intermediate, Methyl 4-methyl-3-oxopentanoate, followed by a regioselective Knorr pyrazole synthesis via cyclocondensation with hydrazine. This document is designed to serve as a practical and intellectual resource, offering detailed experimental protocols, characterization data, and critical insights into reaction optimization and safety, thereby empowering researchers to confidently replicate and adapt these methodologies.

Introduction: The Strategic Importance of Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] These five-membered nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, in particular, serves as a crucial intermediate, providing a synthetically versatile scaffold for the elaboration of more complex molecular architectures in drug discovery programs.

The logical approach to constructing this molecule begins with a retrosynthetic analysis, which deconstructs the target into readily available starting materials.

G cluster_main Target Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Intermediate Methyl 4-methyl-3-oxopentanoate (β-Ketoester) Target->Intermediate Knorr Cyclization (C-N bond formation) Reagents1 Hydrazine Starting_Materials Methyl Acetate + Isobutyryl Chloride Intermediate->Starting_Materials Claisen Condensation (C-C bond formation)

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals that the pyrazole ring can be formed from a 1,3-dicarbonyl precursor and hydrazine, a classic and highly reliable transformation known as the Knorr pyrazole synthesis.[2][3] The required precursor is Methyl 4-methyl-3-oxopentanoate. This β-ketoester can, in turn, be constructed via a Claisen condensation, which forms the carbon-carbon bond between the isopropyl moiety and the keto-ester backbone.[4][5] This guide will detail this efficient, two-stage synthetic sequence.

Part 1: Synthesis of the Key Intermediate: Methyl 4-methyl-3-oxopentanoate

The cornerstone of this synthesis is the creation of the 1,3-dicarbonyl relationship. While several methods exist for the preparation of 1,3-dicarbonyl compounds, the acylation of a ketone or ester enolate is among the most direct.[6][7] In this case, we will focus on the acylation of a methyl acetate enolate with isobutyryl chloride.

Mechanistic Insight: The Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction. The process is initiated by a strong base that deprotonates the α-carbon of an ester (in this case, methyl acetate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an acylating agent (isobutyryl chloride), forming a tetrahedral intermediate which subsequently collapses to yield the β-ketoester.

The choice of base is critical. While alkoxide bases like sodium methoxide are traditional, they can lead to competing self-condensation reactions. A superior choice for this transformation is a non-nucleophilic, sterically hindered base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS).[4] These bases rapidly and quantitatively generate the enolate at low temperatures, minimizing side reactions and ensuring that the subsequent acylation is clean and efficient.

G cluster_workflow Synthetic Workflow Start Methyl Acetate + Isobutyryl Chloride Step1 Step 1: Claisen Condensation (LDA, THF, -78 °C) Start->Step1 Intermediate Intermediate: Methyl 4-methyl-3-oxopentanoate Step1->Intermediate Step2 Step 2: Knorr Cyclization (Hydrazine Hydrate, EtOH, Reflux) Intermediate->Step2 Product Final Product: Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Step2->Product

Caption: High-level overview of the two-step synthetic workflow.

Experimental Protocol: Acylation of Methyl Acetate

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl acetate

  • Isobutyryl chloride[8]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Add methyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 45 minutes to ensure complete formation of the lithium enolate.

  • Acylation: Slowly add isobutyryl chloride (1.0 equivalent) to the enolate solution. The reaction is typically rapid. Stir at -78 °C for 1 hour.

  • Quenching and Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, Methyl 4-methyl-3-oxopentanoate, is purified by vacuum distillation.

Data and Characterization
ParameterValueReference
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance Colorless to yellowish liquid[9]
Boiling Point 185.8 °C at 760 mmHg[9]
Expected Yield 70-85%N/A

Part 2: Knorr Pyrazole Synthesis: Cyclocondensation with Hydrazine

With the β-ketoester in hand, the final step is the construction of the pyrazole heterocycle. The Knorr pyrazole synthesis is a robust and high-yielding reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]

Mechanistic Insight: Ring Formation and Regioselectivity

The reaction proceeds through a well-established mechanism:

  • Initial Attack: One nitrogen atom of hydrazine, acting as a nucleophile, attacks one of the carbonyl groups of the β-ketoester. The ketone carbonyl is significantly more electrophilic (less sterically hindered and not stabilized by resonance from an adjacent oxygen) than the ester carbonyl, making it the preferential site of initial attack.

  • Hydrazone Formation: This initial adduct rapidly dehydrates to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining ester carbonyl group in an intramolecular fashion.

  • Aromatization: The resulting five-membered ring intermediate eliminates a molecule of methanol and a molecule of water (or undergoes tautomerization) to yield the stable, aromatic pyrazole ring.

This predictable regioselectivity, driven by the differential reactivity of the ketone and ester carbonyls, ensures the formation of the desired 5-isopropyl-3-carboxylate isomer, rather than the 3-isopropyl-5-carboxylate alternative.

G Start β-Ketoester + Hydrazine Attack Nucleophilic attack on ketone carbonyl Start->Attack Adduct Tetrahedral Adduct Attack->Adduct Hydrazone Hydrazone Intermediate Adduct->Hydrazone Cyclization Intramolecular cyclization Hydrazone->Cyclization Cyclized_Intermediate 5-Membered Ring Intermediate Cyclization->Cyclized_Intermediate Aromatization Dehydration & Aromatization Cyclized_Intermediate->Aromatization Product Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Aromatization->Product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Cyclocondensation

Materials:

  • Methyl 4-methyl-3-oxopentanoate

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol or Glacial Acetic Acid

  • Ice-water bath

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 4-methyl-3-oxopentanoate (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution. The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice-water bath. The product may precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the crude solid product by filtration. Wash the solid with cold water to remove any unreacted hydrazine salts. The product, Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Data and Characterization
ParameterValueReference
Molecular Formula C₈H₁₂N₂O₂[10]
Molecular Weight 168.19 g/mol N/A
Appearance White to off-white solidN/A
CAS Number 1101877-35-3[10]
Expected Yield 85-95%N/A

Safety and Process Considerations

  • Reagent Handling: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Hydrazine is a corrosive and toxic substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be conducted in a well-ventilated fume hood.

  • Reaction Control: The preparation of LDA and the subsequent acylation are performed at very low temperatures (-78 °C) to control reactivity and prevent side reactions. Careful monitoring of the internal temperature is essential.

  • Scalability: This synthetic route is highly amenable to scale-up. For larger-scale preparations, ensuring efficient stirring and heat transfer during the exothermic steps (n-BuLi addition, quenching) is critical for safety and yield consistency.

Conclusion

The synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is reliably achieved through a logical and efficient two-step process. The strategic application of a Claisen-type condensation to form the key β-ketoester intermediate, followed by a regioselective Knorr cyclocondensation with hydrazine, provides high yields of the target compound. The mechanistic clarity and procedural robustness of this sequence make it an exemplary case study in heterocyclic synthesis, providing drug development professionals with a dependable method for accessing this valuable molecular scaffold.

References

  • Jiang, J.-A., Du, C.-Y., Gu, C.-H., & Ji, Y.-F. (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Synlett, 23(19), 2965-2968. Available at: [Link]

  • Goguen, B. N., & Fox, J. M. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of visualized experiments : JoVE, (162), 10.3791/61582. Available at: [Link]

  • Goguen, B. N., & Fox, J. M. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (162). Available at: [Link]

  • Brahmbhatt, H., & Gunturu, K. C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038–1110. Available at: [Link]

  • Reddy, T. S., Kumar, K. A., & Dubey, P. K. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry, 38(3). Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. Available at: [Link]

  • Ilhan, I. O., Bahadir, O., Önal, Z., & Saripinar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5365-5369. Available at: [Link]

  • Brahmbhatt, H., & Gunturu, K. C. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1110. Available at: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. Available at: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. Available at: [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]

  • Hacıalioğlu, E., et al. (2020). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Karaelmas Fen ve Mühendislik Dergisi, 10(1), 114-123. Available at: [Link]

  • Beryozkina, T., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 448-482. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Wawrzeńczyk, C., et al. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 22(12), 2055. Available at: [Link]

  • WO1999031044A1 - 4-fluoro-3-oxocarboxylic esters and process for producing the same. Google Patents.
  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. Available at: [Link]

  • Isobutyryl chloride. Organic Syntheses Procedure. Available at: [Link]

  • EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.
  • US6143935A - Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.
  • Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s). Google Patents.
  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. Química Organica.org. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Khan, M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M916. Available at: [Link]

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Reaction of 6-Alkoxy-2-aryl-4H-1,3- oxazine-4-one with Hydrazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

methyl 5-isopropyl-1H-pyrazole-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Introduction: The Pyrazole Scaffold in Modern Chemistry Pyrazoles, five-membered heterocyclic rings containing two ad...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and materials chemistry.[1] Their unique electronic properties and versatile substitution patterns have established them as "privileged scaffolds" in drug discovery, appearing in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and anticancer therapeutics.[2][3] Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a member of this vital class of compounds. Its structure combines the stable pyrazole core with an isopropyl group, which can enhance lipophilicity and facilitate hydrophobic interactions with biological targets, and a methyl ester group, a versatile handle for further chemical modification.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications for researchers and drug development professionals.

Core Chemical and Physical Profile

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a polysubstituted pyrazole derivative. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogs.

PropertyValueSource
IUPAC Name methyl 5-isopropyl-1H-pyrazole-3-carboxylate[4]
Molecular Formula C₈H₁₂N₂O₂[4]
Molecular Weight 168.19 g/mol [5]
CAS Number 1101877-35-3[6]
Canonical SMILES CC(C)C1=CC(=NN1)C(=O)OC[4]
Spectroscopic Characterization

Spectroscopic analysis is critical for structure confirmation and purity assessment. The expected spectral data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Based on analogous structures like 5-methyl-1H-pyrazole-3-carboxylic acid and its esters, the following peaks can be predicted[7][8]:

    • A broad singlet for the N-H proton of the pyrazole ring (typically δ 12.0-13.0 ppm), which may be exchangeable with D₂O.

    • A singlet for the C4-H proton on the pyrazole ring (typically δ 6.5-7.0 ppm).

    • A singlet for the methyl ester (-OCH₃) protons (typically δ 3.8-3.9 ppm).[9]

    • A septet for the methine proton (-CH) of the isopropyl group (typically δ 3.0-3.3 ppm).

    • A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group (typically δ 1.2-1.3 ppm).

  • ¹³C NMR Spectroscopy : The carbon spectrum will complement the ¹H NMR data for full structural elucidation. Expected chemical shifts include signals for the ester carbonyl carbon (~160-165 ppm), the three distinct pyrazole ring carbons, the ester methyl carbon (~52 ppm), and the two carbons of the isopropyl group.

  • Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 168).[10] Common fragmentation patterns for related pyrazole esters include the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).[11]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information on the functional groups present. Key absorption bands are expected at[9][12]:

    • ~3200-3400 cm⁻¹ (broad) for the N-H stretch.

    • ~2970 cm⁻¹ for the C-H stretch of the isopropyl group.

    • ~1720-1730 cm⁻¹ for the C=O stretch of the ester.[9]

    • ~1550-1600 cm⁻¹ for C=N and C=C stretching within the pyrazole ring.

Synthesis and Mechanistic Pathways

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most direct and common method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[13][14]

Primary Synthetic Route: Knorr Pyrazole Synthesis

This classical approach involves the reaction of a β-diketone or a related 1,3-dielectrophile with hydrazine or its derivatives. For the target molecule, the key precursor is a β-ketoester containing an isopropyl group.

Workflow: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start1 Methyl 4-methyl-2,4-dioxopentanoate reaction Cyclocondensation (e.g., in Ethanol, reflux) start1->reaction start2 Hydrazine Hydrate (N₂H₄·H₂O) start2->reaction workup Aqueous Workup & Solvent Evaporation reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Methyl 5-isopropyl-1H- pyrazole-3-carboxylate purify->product

Caption: Synthetic workflow for the target compound via cyclocondensation.

Experimental Protocol: Cyclocondensation
  • Reaction Setup: To a solution of methyl 4-methyl-2,4-dioxopentanoate (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining hydrazine and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield the pure methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Causality and Rationale: The use of a 1,3-dicarbonyl precursor is fundamental as it provides the three-carbon backbone required for the five-membered pyrazole ring.[13] Hydrazine acts as the bidentate nucleophile, providing the two adjacent nitrogen atoms.[2] The reaction proceeds via an initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyls, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring. The choice of an unsymmetrical dicarbonyl compound means that two regioisomers can potentially form; however, the reaction conditions can often be tuned to favor one isomer over the other.

Chemical Reactivity and Derivatization Potential

The reactivity of methyl 5-isopropyl-1H-pyrazole-3-carboxylate is governed by its three key features: the acidic N-H proton, the electron-rich aromatic ring, and the electrophilic ester group.

  • N-Alkylation and N-Acylation: The proton on the pyrazole nitrogen is weakly acidic and can be removed by a base.[15] The resulting pyrazolate anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives.[15][16] This is a critical step for modulating the compound's physicochemical properties in drug design.

  • Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. The C4 position is the most nucleophilic and is the typical site of reaction for halogenation, nitration, or Friedel-Crafts reactions.[15]

  • Ester Transformations: The methyl ester is a versatile functional group for derivatization.

    • Hydrolysis: Base- or acid-catalyzed hydrolysis will convert the ester to the corresponding carboxylic acid, a common isostere for phosphate groups in bioactive molecules.[17]

    • Amidation: The ester can be converted to a wide range of amides by reaction with amines, often via the more reactive acyl chloride intermediate.[18][19] Pyrazole-carboxamides are a prevalent motif in modern pharmaceuticals.[20]

Diagram: Reactivity Pathways

G cluster_N N-H Reactivity cluster_C4 C4-Position Reactivity cluster_Ester Ester Group Transformations main Methyl 5-isopropyl-1H- pyrazole-3-carboxylate N_Alk N-Alkyl Pyrazole main->N_Alk Base, R-X N_Acyl N-Acyl Pyrazole main->N_Acyl Base, RCOCl C4_Sub C4-Substituted Pyrazole (e.g., Halogenated) main->C4_Sub Electrophile (E⁺) Acid Pyrazole-3-carboxylic Acid main->Acid H₃O⁺ or OH⁻ Amide Pyrazole-3-carboxamide Acid->Amide 1. SOCl₂ 2. R₂NH

Caption: Key reactivity pathways for derivatizing the title compound.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is of immense interest to medicinal chemists due to its favorable pharmacological properties.[20][21] Pyrazole-containing molecules are known to be inhibitors of key enzymes like cyclooxygenases (COX) and various protein kinases.[1][3]

  • Structural Contributions:

    • Isopropyl Group: This bulky, hydrophobic group can effectively occupy hydrophobic pockets in enzyme active sites, enhancing binding affinity and selectivity.

    • Pyrazole Core: The two nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, allowing for specific interactions with protein residues.[1]

    • Methyl Ester/Carboxylate: This group serves as a key interaction point or as a handle for creating prodrugs or linking to other pharmacophores.

The combination of these features makes methyl 5-isopropyl-1H-pyrazole-3-carboxylate and its derivatives attractive candidates for screening libraries in the search for new therapeutic agents against a range of diseases, from inflammation to cancer.[3][21]

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 5-isopropyl-1H-pyrazole-3-carboxylate is not widely available, data from structurally similar pyrazole carboxylic acids and esters should be used to guide handling procedures.[22][23][24]

  • Hazards: Similar compounds are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[23][24][25] May cause respiratory irritation.[23]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[24] Handling should be performed in a well-ventilated area or a chemical fume hood.[22]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[22]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPqF1qzMlm9CWRERW1-T4KKfZK7wb6KlIHJa4QUeufbGfsencwZYoeCtrxn94svZBh5kSuBl_EweHyFGOrE2Y5Hhuk04n7H_Bs2_9Vv06B0Rl8ah5NTKwvA2CIdf67ROzvhhRY_s8Ie_5Z2cM=]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEttcZpwyS_s4zAbTYASN9uYbpqBGCuUv2aN_Hnys2wsXNfcOlI6rK3UeNcpqbbLpbR7hmGxJ4eOatJ1oAls22KuYdpKzIo7XB_C5DKobcZR2Q7nwev-qp7dh35UqJ4rcta5A==]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFANPuTBF4-hIPjupdCpDcFVSJxF34K5jPSF18j2684mybB1JuB-BtmgZJU1qJz8nSi8ObEZthtVeN1GRz5V3ESTc0_y2pmU6TnrGIAyNtHm9rTsxCOOiqS6T5uAzlpd-OT1Ta6944pdukq018=]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTYCpemnvDPmAcx78CdTZ9edkRTSKeDprI-W_LhODi43oleKlW7BD8BRRlFTzJ035YUd5lmV8vpWBy-Yb_zjIxxNP2aC8z154wly-Ufv6Vw0GRURljg2ui0DNQiI5z9-Q=]
  • CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. (2025, September 21). Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3YG4PqunD3V2HOXJeZtP6ayw4WaBR67_FrOlOas0UqEB3cWmQRQxDH7b_pa1AseiAjtbu3ubk7Ld_5boB2PCN5HhQ9RM1BH-8Pg3y6YU06Gl-DyvCE_fc9D-rkX68guOcLCmHpNh6PXo3RHqcaAKawg=]
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZPmeAYcBciuJriF94AiWn9PEeuP04zTwOuCcPS6O2rjdVFcx0PcudeHjqBb2RLuSrQOhdDrWQpO_hZXtHLrx0id2Xwwyh__AnpKmBZ0NOaUH3Dbe8TcGm93Rii-xeKKyMM1wBl9YxR-TWIGVTZ2aBoV59gm5_ikPfc0g7JpUE3CDTnvFfOtLux0v0HZU5]
  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE04y3WvuPTO8yrjVlHRHmOZQ5-4PRwAO3eHu6uwU5mZb9nsPpCXvp7FGBjuS65M6lN1Leepd9u2yEgnupUDJ_VseDhMpaFrXdR8BAVTGsclO2UmBMxd1cDUTXqTmFcZkvg9obCZttodX0JKw0=]
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMuE1ovyv3DbJB0hZO--fRyCqomSI3jQeGd2a5yq4SjfZFey8Zre4oyOHCleq-CHeWLWK3CF8cTrMBGNIyn4V0N74YjYDU6xwXpICy-Hotr4Oh9HoDuX7eDDjBguAOSElvJtYi-tmHW4bftL3lKc7nPApLp3tU-SWEECZuy3ZAEM36MTEYgksQRUF8cxwLez-1v64ukMg_SQIxt9HETqvq3UCmzMmDmziMiXBshPFQ547GwbV92gRPw6CibKl4FqyetZ5083r10ulRCz8bCsvSwA_7QvGgOHnkaAH0F0tFwbtkCa8w7nZffYTDQ7xvkHUUvTh-F4uPwZJ4TjOHu5YybgJhmnhp4_XSp7rnHch0u3dlIPokYhF4eL3g_cmx5XolN_ENylJRJTLFgBZ68BYAAktkrHe4Bmyzrflprs6Rb3fLpzUnb0aP9SMpLloNZl6cQZt-Y9Jp3cLcBK3sJ8bPGBk6DdU5HpSvaKAX5s=]
  • Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxylate. (n.d.). BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi6ZHgwgTGiDF24vVpztqFBp23Kv_uiOXAlyfQv79jSis2Oc5QboHrudkFrGwkbWDdG-i2y_d-ILQLPm4MalznFYXb2Ke-JPRDfLuj6vJQ64tp98dECj6W_1HW4YC7A_LKvwyj__NY2Krz3mg=]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0xueT3jfwWpy1Lu1WOHm0xK_LTalLl2dHf-iNkUXZ6nE7iLvzUMjSC7ZpErMzb1rGMglwi3r_RKdU17QjVTimfhmPK21nJYvNJesiShECt614ZCz25shuipODUltPj8JWKDcX1ARaA5VgIOs=]
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025, August 8). Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENQf8npbSAeSGueYQHLwCB2yfpq3hK74mt4t51WTcTH47L8GrnUMhJNFmJRZoA8ivJcwoHlSa1Z1-Zu8Sr4LJKYTd-jOi9bTZBl25ATwOoAkcUNt1IpgSBMIMPVpg2PyxKdJ7L5NzZwEH1TTjdvJ7qQtE31yZvuFrnjQm1FlduhoEr5OQTkZ53vzQcuGjA0FnyjwfAyrUgnKET3xFEfneJa2sicV5VZocUTXV59HMdayAfNBgj4FDrA_qhd-p7XBV9Ty6gBA==]
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG0aHSbJbmbzliRGDYyabpBp3kI0v1TlJt3Wlw7BxqbkOn_umdKTFg3sK-dmCB-SzNaPf65ZJMhE8boDiF3v89d7WV_dSBnAFbi6P1rjgwzFQ3fjUDdYg2PXoPkRvT3dufhwVKU3YLILfP]
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiAARdgaW78JyLFETMGb7YgLSue9gbBmTLRRGjfhausi6jDoOKqRaqBfnGIaohkG5EfzN5hWvAXx5PI-hjvFodC3SYjE3BieMsQ96F0SZk7s0Ivg8qJALb50Tc3pxJUQx2aidPs_AwONVcrW8xy8zXmm-t]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ7yAHC5X8qd5MKTEkFGWI7oLHLV2L0jFuixNErFyf_La4yjBSCjQyh5dW-N0RvKwEyVlMgq3lurDTjc4M-rvqnaUVJ78F9ouoeuUYVslYdkjrHUPqWLqNt6F8DaMrWnzcFQ==]
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024, June 13). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTfSoJt8DId9qTfMXPZo5znPXcfEM569AhCZuWEXL6YsbIw9hZW0y7fdCdeVXw2Yhwhke_rxP1buCzLIy98pjzJfjytKIHFBjikdls6EYU_SdLwHII1koHy_m2ttvS-UFQ-FNjiENmiWhSEjGg]
  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH50DlIRb-MnnfYkDZhXT8MNY65zQ0FA8xC-3tllogVbvNGpINZCQO2xrqwWobDQlhdrQr7khx3V4wlzZMccoE3ugYpTKJMf9v3uByG2PS7nGI7RV5AHNciGwu0DjJT_d3FEjNU7eqFHkZ5ycbBCl2ykaCpWHJAKRrOD7k4KNUlQjJMYdA4g0-YX0_Ze7nvHo4UTLGiLTjfDVxL2iUiY6Qzo4CZ7UdeS_TRoC6KNMaHb1yDRfdshF8XejP1aOgMYJ3ZJFeqhHUTAH_SPDfjF32cvfrxHw==]
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZAvwDe91XrAkbAMUpwZNZZG2hUYMShvGtt75LmGHQoNVAp65M_23ZphbVgCYFkAVDjUREGcDeiz1tmFmKcjfciKtcq1tqVS-iBArslElmjh2dMUxCXvkQc3nYvdjl-4K0WBUr]
  • Safety Data Sheet. (2021, May 18). Biosynth. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFodD51JWtds0LRQ5Mf-x9Dq4rTQ-Oum61YqU_Sjckg08Z_p_Ok6W_mEhaHvhz-iPJouwqSi9CnCS-GrVaMzSqUzWGrp4X9mWFvANmkgwMaO7oF6BGM3D3O7gdtcIRjCBP-StVWPD2rktPFBi_5UBqugJaOlNboRA==]
  • Safety Data Sheet. (2024, December 19). CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEakqQ3I_OyNadu8TDgKh3DaICxoHpCPDxns1FBxDsjUFVwRx9p-LzUEr_kKWk2M7OaIIS3rtJV3XSlExfOY43fuwo1-MyhykN6MZL-bxxdAekr5mobHgWVSJ0zbhlbLhccvvOI5P5j6o0LkX2pNvHouYdsCOI-b08bGw==]
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi9f4CKpwr9cyLZpkvasjHsNYwtiCo8R_93Hpqticm0ifCkWf8I1Vr3RbMr2Coii-YdQwMQKA_jZwGyDl6wLu2RqwoBlMFmRNfCLz4lBdXqI1EvWnenI8DjcCmejfzMO5Tf3zHRVUTMTWsrjHwXcZztvrQOS8uT3z8JUihXSGkvL3RvdHBQBNCdFNbkKPdxXTE0dvQTCtwGy6LMIMrEAGBqf7J6laeuUuwwhQSFoCgOLw=]
  • Safety Data Sheet. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4awRzVmfHmAXooEuJuA723Nt6KrKCRb40hajRe5aypdpWOQUQFbzroKSGWOZjpf020V5HgNuMsKiNPyaCB3VZfZsV00s8X77sAxDMJPSp2koutvdmil7vcx8v3VsNp5cfY6W6maL66lYiIjctDjpj5_WpO01DvJgKHnf2viuCAC-cdJ6iZ-DcRjC2P0ZP_FZcnSo=]
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGcsZ74opp3F9xuSTnSVrOQBgRmugxmrIqzWjiFbM9sRiDvyPBekqfPDp9zPAsHRjVq1wfH_hxX5otKszGciawAUOLCjW9T_apFJvb6U_zoPA7pi9j0EP6gtrD61xf4yeAdyYgpvR0iNIpRskjf6VoY8GaJLvcsQ6uHSapQt0JGkG2B5vPw93xQrRy0Q==]
  • methyl 5-isopropyl-1H-pyrazole-3-carboxylate | C8H12N2O2. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiUKMEDQfxojh8JKHF9E7Kcd2kwKpTHvU2S63rXvpTT_3ri5szBKYn7qio3fNr4QXSfCkcuaq90_v0p6Srw0bLx9jzi5zemYoJPI0JT9eH2Hzr7eiz9CtLhCUBzzGFt5l8ErHpzw55LrARD7_QGGEB4swEIKekzejVSYIn]
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWOmyzfjZ1U4bqO1x3miK4fD3xrbZ1icXhDG_0UqYy5NiZViK5vLNvYgPOmMn8SVA_z0wHvrL1JmBZaRISsvlVuHNXo1EEfQFoxnAYSmvDeZoduyGMfXh0TAh1WIPjt5UnaX6RfkM8G_OrBVEg-kDeJV_a2tbcVYQc5XOCS1imRzEn6L0wFDejbWvCrsmykgsYOSTfjp0wvm2bV8G_L7EyJp2bXQ1rutru_jcY1LHLIcyegPJnQdFWyh47SsPYoRmTRL5tNm7tpq4q9A==]
  • ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbSWfEqjLQyyGUi2bqAWNnXkVpKx7P4plGvLiXqFxOquhDFcEK1ceQwg41AzyOQi-6bz-crCmunR1CgLqKO4_JO1ZQbMPoIn-3GZZmPnmJ3VwUyTdAFLS9AHQrmEdB3iJbFbF8SQXI6ZruvVQ=]
  • 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8o-C-VOk19l8GhxurbG4u7-RcfmrQ-c7dDGWB_9jF6OS0o1ma4OuCO7hyBcJDY3OFuXXdyCbIKntTNzSRIvkZS9ZV42OJPs_6vBQhOQlC_ssisfggZO7-kY6Ln-JrgjrcImaHieZZ0U0=]
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF73h4a6nZTL_DjmQN4NHCmPWLmWJhTy1zztptlw8XS1N-5POAg4G9KJoPB_CnLR8IyIb_Oa9UG05C_gV74KT41DL7KTmVTiTDlHGrlYTJjNJSAtBEbhfDPSjnhRPv58TSuujzV3WeoPranqZWIrQgur1BO-oZa]
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmBHBa5k9hZw2dba36Jyhtc_xncjCJm7zTBQp9ZMo2-SrEJ71t3QoMFW3ow2eqvfdh-5LV9CHqgxXK_HEkZ5K0S8YhzNRWoKSJvWU7so_SaM9UHq18auJTbDFgi2wbe1NTeFCholNOprua_Tm0uyKUVyMyq-g=]
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbTpvAf8c3Q0gbJmULqvjR4tvZHof8AQvkzGlfOm9hjKHfgeVIHdHzHhCeJYJHPOZ3d5-V9bSfXCx7APdV3bcOGffAcGcORmoAp4vBKWhwrPM3RbxXkV7ujmxrkHHBjbAF8w4=]
  • Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1JImoeAo7-U4saSEGm9PoBOFceDcGJiDnn5fDopJwZuUVq5WkQM4WtstlWg1qi7Vzgd07bfvTTwmrvfssQiMxtUHGNGg1DpK8POd4ougwVyxRAZsm0W86CQ2jx9EBAWWeoVLr8Z9DDL3O4RSMzO41BKWa0h4hbysizgqwmBEGWcXdYKVR]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcafmdJyIinyF0RZOlr2bzlg8uK3NECmlvCILQ03dqnvN_AYMbrTc1vkJwIpu7IXsHzXIdLexWnuU3hbv7Fg-1-Iex4hDYjUp0wgScpNj-VuivVz0JXbuVfZM1O_VVC6R5r80roInsDVBdl7Q=]
  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLzV7v1yURrjZC1f1E_La4tT3a0EzQfwwqZKD9-q6nr0LT95tvdgeyeRLjbqibUHKoRPdgiHTx0k7eo8Uvzvvj646L8IVv5Ne-jbvgA2TAJeYd1QUR78UhE3EUE9XBA9y3_7No3PY8Qtpyxxvk8BEPDXhvw9QX]
  • 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY6ZRKwUCrGcSSBIbIldL2SKucDvO2G-HLTK_dI-FsWcytpc9zMg-9K9hEKkUD-pYFhPDI4OCrmls-DX0JGC8AoGQS22mqhxQgdPPeGZjFohj24FNIljnkNNfVxdRfVcKcHKuVci6MMN4zYnh6ZoUG6TvVzQs=]
  • 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx16e1AHY67mRwTRwLxA7gARAFy4fRWlWE0AHVT9gNMWf3pix3NJfq9UnOFLKKPsndFzatn-motHsjkYcJaeABu-Dvr5b43IUHetrRhkUpzBeCZpRbCoyrYX-P1qvibpPP2CazT2v0tIX2zvJSohJTEAfRlU2JTUsG2BwpjhtyduOC]
  • Ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate (C10H16N2O2). (n.d.). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP3Aydblp2qKunzfds5TW6O1Kc3r0ewH1OYeDxWl5DdmVLE2fLmgQ8pgYUxaIWfTFmuzz5dktMcp2pnuZWN1woEBQXO_rX_sO-SK98ixVITlCZPnTN-d6-9njT5HyGF94QA_1Y5FDqrMDw_zv6fA==]
  • methyl 5-chloro-1H-pyrazole-3-carboxylate. (n.d.). Toronto Research Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoBhdyGsq1QDZqzI7b837chjP1EtQr8u0Pw6kWHwDYpyLYsgR2psvAoc8dk3sCRSkaEpGpTDSyuOIlj3QYVU6uBAxCU5pqo0sb2IpBYEHndP8i8BqhREBn-AGQ3KhZqEbccD0N2hm2MT6U6js_mCfmTnHpcLHwaMXvTWeiXOLlyf0q-Ts5vM44V0hrlnmD2jitN0cs2hVSxjcvBY3g5__u_QFN68U0C6nQ8Cp_q44=]
  • 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrKZU3Qzi5dWJQXAVRVqcuDfeYyl9SDW1HQzXRqDAB9_AuSO_dZWqOjpbrebLOYi7vYt1_Jxx0S3lh9ueUWdxcgnXwTbdO1qBSkg-gErV7S9KCl6j2QwrUkHcDB2H97jZzGdw5hQM2FWw9-PSQNAON_L_U_W9f2OyNrJLCrUQX22LZdChMPbfX3uwn63hcQYzECRuk63lKw==]
  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025, August 10). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErTj0UMn6hsaTTNEx4Go1ZMcRjaoHDmzMHlHDtPdz82PZOE1LdJTqATX3Nc15nN9VXAbbrDunX7VRW9_hoAHuwML01jJWZqqcT6j4kHqdo-Tu93CTXbdFzXPLJ4v6OTCsZ3UT6YANKzEaGhNleJ63Rn8JOarku-KP5xjIvLSbNge2F3BYmWNDVfm7xw08jGex4zssKPYUHWCMPJbkp]
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1_IggW2yeMl6h90uRNSLvU7XztmiIPZ7RIqK8jVBFMhko2CALCyMRejhvCgoV9ry4iwO5ldDfp7Iwefuld3m1uAqw3ODkwyUejA3UPc4xfsE6_rgxRRAnLh3N4IKpGiJkOiIEXv4=]

Sources

Foundational

An In-Depth Technical Guide to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS: 1101877-35-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details a plausible and scientifically grounded synthetic pathway, including the preparation of the key β-ketoester intermediate, methyl 4-methyl-3-oxopentanoate, via Claisen condensation, followed by the construction of the pyrazole ring through a Knorr-type cyclocondensation reaction. This document furnishes detailed experimental protocols, physicochemical properties, and a discussion on the potential biological significance of this class of molecules. The content is structured to provide researchers with the necessary information to synthesize, characterize, and evaluate this compound for further applications.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, making the synthesis of novel derivatives a continuous pursuit in the development of new therapeutic agents. Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, with its distinct isopropyl and methyl carboxylate moieties, represents a valuable scaffold for chemical library synthesis and as a potential pharmacophore. This guide offers a deep dive into the synthesis and properties of this specific pyrazole derivative, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 5-isopropyl-1H-pyrazole-3-carboxylate is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource
CAS Number 1101877-35-3[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
SMILES COC(=O)c1cc(C(C)C)[nH]n1[1]
LogP 1.31970[1]
PSA (Polar Surface Area) 54.98 Ų[1]
InChIKey CWOFANOGQNEOTQ-UHFFFAOYSA-N[1]

Synthetic Pathway

The synthesis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate can be logically approached through a two-stage process. The initial stage involves the synthesis of the key precursor, methyl 4-methyl-3-oxopentanoate, a β-ketoester. The subsequent stage is the formation of the pyrazole ring via the well-established Knorr pyrazole synthesis.

Synthesis_Pathway cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Knorr Pyrazole Synthesis Methyl isobutyrate Methyl isobutyrate Methyl 4-methyl-3-oxopentanoate Methyl 4-methyl-3-oxopentanoate Methyl isobutyrate->Methyl 4-methyl-3-oxopentanoate 1. Methyl acetate Methyl acetate Methyl acetate->Methyl 4-methyl-3-oxopentanoate Base Base Base->Methyl 4-methyl-3-oxopentanoate NaH or NaOMe Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Methyl 4-methyl-3-oxopentanoate->Methyl 5-isopropyl-1H-pyrazole-3-carboxylate 2. (Acid catalyst) Hydrazine Hydrazine Hydrazine->Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Caption: Overall synthetic workflow for methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Stage 1: Synthesis of Methyl 4-methyl-3-oxopentanoate

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-ketoesters.[4][5] In this proposed synthesis, methyl isobutyrate reacts with methyl acetate in the presence of a strong base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to yield the desired β-ketoester, methyl 4-methyl-3-oxopentanoate.

Claisen_Condensation reagents Methyl isobutyrate + Methyl acetate Base (e.g., NaH) Anhydrous Solvent (e.g., THF) product Methyl 4-methyl-3-oxopentanoate C₇H₁₂O₃ reagents->product Claisen Condensation

Caption: Claisen condensation for the synthesis of the β-ketoester intermediate.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Esters: A mixture of methyl isobutyrate (1.0 equivalent) and methyl acetate (1.2 equivalents) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford methyl 4-methyl-3-oxopentanoate as a colorless to yellowish liquid.[6]

Stage 2: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazine derivatives.[7][8] In this step, methyl 4-methyl-3-oxopentanoate is reacted with hydrazine hydrate in the presence of an acid catalyst to yield the target pyrazole. The regioselectivity of this reaction is crucial. The initial condensation is expected to occur at the more reactive ketone carbonyl, followed by cyclization onto the ester carbonyl.

Knorr_Synthesis reactants Methyl 4-methyl-3-oxopentanoate + Hydrazine Hydrate Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) product Methyl 5-isopropyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₂ reactants->product Knorr Pyrazole Synthesis

Caption: Knorr pyrazole synthesis to form the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-methyl-3-oxopentanoate (1.0 equivalent) in ethanol.

  • Addition of Reagents: Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: The reaction mixture is heated at reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Analytical Characterization

While specific, experimentally verified spectral data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS 1101877-35-3) is not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR:

    • A doublet for the two methyl groups of the isopropyl moiety.

    • A septet for the methine proton of the isopropyl group.

    • A singlet for the methyl ester protons.

    • A singlet for the proton at the C4 position of the pyrazole ring.

    • A broad singlet for the N-H proton of the pyrazole ring.

  • ¹³C NMR:

    • Signals corresponding to the methyl and methine carbons of the isopropyl group.

    • A signal for the methyl carbon of the ester.

    • Signals for the C3, C4, and C5 carbons of the pyrazole ring.

    • A signal for the carbonyl carbon of the ester.

  • IR Spectroscopy:

    • A broad absorption band corresponding to the N-H stretch.

    • A strong absorption band for the C=O stretch of the ester.

    • C-H stretching and bending vibrations for the alkyl groups.

    • C=N and C=C stretching vibrations characteristic of the pyrazole ring.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.19 g/mol ).

Researchers synthesizing this compound are advised to perform full analytical characterization to confirm its identity and purity.

Potential Applications and Biological Significance

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[2][3] While the specific biological profile of methyl 5-isopropyl-1H-pyrazole-3-carboxylate is not extensively documented, its structural features suggest several potential areas of interest for drug discovery and development:

  • Enzyme Inhibition: The pyrazole nucleus is a common feature in many enzyme inhibitors. The isopropyl group may provide beneficial hydrophobic interactions within the active site of target enzymes.

  • Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. This compound could serve as a starting point for the development of novel anti-inflammatory or analgesic agents.

  • Anticancer and Antimicrobial Activities: The functionalizable nature of the pyrazole ring and the ester group allows for the synthesis of a diverse library of compounds for screening against various cancer cell lines and microbial strains. The presence of the isopropyl group can influence the lipophilicity and, consequently, the cell permeability and overall activity.[9]

  • Agrochemicals: Pyrazole derivatives have also found applications in agriculture as herbicides and insecticides.

The ester functionality of methyl 5-isopropyl-1H-pyrazole-3-carboxylate provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, thereby allowing for the generation of a wide range of derivatives for structure-activity relationship (SAR) studies.

Conclusion

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. This technical guide has outlined a robust and feasible synthetic route based on well-established organic reactions. While detailed experimental and analytical data for this specific compound are sparse, this guide provides a solid foundation for its synthesis and characterization. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

[7] Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

[8] Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

[10] Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Retrieved from

[4] Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

[5] Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

[11] Chemistry Stack Exchange. (2020, June 16). ¹H NMR and MS analysis of products obtained by Claisen condensation reaction between methyl 2‐methylpropanoate and sodium methoxide. Retrieved from [Link]

[12] ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

[13] MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

[1] Chemsrc. (2025, September 21). CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

[14] NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

[15] PubChem. (n.d.). ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

[16] PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

[17] Chemistry LibreTexts. (2019, September 3). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

[2] PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

[3] JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

Exploratory

The Emerging Biological Significance of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its remarkable versatility allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This guide focuses on a specific, yet underexplored, member of this family: methyl 5-isopropyl-1H-pyrazole-3-carboxylate. While direct biological data for this compound is limited in publicly accessible literature, this document will synthesize information from structurally related analogs to forecast its potential therapeutic applications and provide a framework for its investigation.

Chemical Profile of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

PropertyValue
IUPAC Name methyl 5-isopropyl-1H-pyrazole-3-carboxylate
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Canonical SMILES CC(C)C1=CC(=NN1)C(=O)OC
CAS Number 78208-72-7

Anticipated Biological Activities: An Analog-Based Perspective

Based on the biological profiles of structurally similar pyrazole-3-carboxylates and -carboxamides, methyl 5-isopropyl-1H-pyrazole-3-carboxylate is predicted to exhibit a range of biological activities. The following sections explore these potential applications, drawing parallels from closely related compounds.

Potential Nematicidal Activity

Recent research into 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivatives has revealed promising activity against the root-knot nematode Meloidogyne incognita.[3] This suggests that the isopropyl group at the 5-position of the pyrazole ring may be a key pharmacophore for nematicidal action. It is plausible that methyl 5-isopropyl-1H-pyrazole-3-carboxylate could exhibit similar properties.

Mechanism of Action Hypothesis: The carboxamide analogs were shown to potentially interact with succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[3] Inhibition of SDH disrupts cellular respiration, leading to nematode death. It is hypothesized that methyl 5-isopropyl-1H-pyrazole-3-carboxylate could also function as an SDH inhibitor.

Experimental Protocol: In Vitro Nematicidal Assay

  • Culture of M. incognita : Maintain a culture of M. incognita on a suitable host plant (e.g., tomato).

  • Egg Extraction : Extract eggs from infected roots using a sodium hypochlorite solution.

  • Juvenile Hatching : Hatch second-stage juveniles (J2) from the eggs in water.

  • Compound Preparation : Prepare stock solutions of methyl 5-isopropyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., DMSO) and make serial dilutions in water.

  • Assay : In a 96-well plate, add a suspension of J2 nematodes to each well containing the test compound at various concentrations.

  • Incubation : Incubate the plates at 25°C for 48-72 hours.

  • Mortality Assessment : Determine the percentage of dead nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis : Calculate the LC50 (lethal concentration for 50% of the population) value.

Potential Antifungal Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antifungal agents.[1] Numerous pyrazole carboxamide and carboxylate derivatives have demonstrated potent activity against a range of fungal pathogens.[4] The structural similarity of methyl 5-isopropyl-1H-pyrazole-3-carboxylate to these known antifungal agents suggests it may also possess this activity.

Mechanism of Action Hypothesis: Many pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs).[3] By binding to the SDH enzyme complex, they block the respiratory chain, leading to fungal cell death.

Experimental Protocol: Mycelial Growth Inhibition Assay

  • Fungal Strains : Obtain pure cultures of relevant fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum).

  • Compound Preparation : Dissolve methyl 5-isopropyl-1H-pyrazole-3-carboxylate in a suitable solvent and prepare a series of concentrations.

  • Agar Plate Preparation : Incorporate the test compound at different concentrations into a molten potato dextrose agar (PDA) medium.

  • Inoculation : Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation : Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measurement : Measure the diameter of the fungal colony at regular intervals.

  • Data Analysis : Calculate the EC50 (effective concentration to inhibit 50% of mycelial growth) value.

Potential Antibacterial Activity

Pyrazole derivatives have been investigated for their antibacterial properties, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.[5][6] The core pyrazole structure can be modified to target various bacterial processes.

Mechanism of Action Hypothesis: The antibacterial mechanisms of pyrazoles are diverse and can include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with other essential metabolic pathways.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains : Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Culture Preparation : Grow bacteria in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation : Prepare serial dilutions of methyl 5-isopropyl-1H-pyrazole-3-carboxylate in the broth medium in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with a standardized bacterial suspension.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

The pyrazole moiety is present in several approved anticancer drugs, highlighting its importance in oncology research.[7][8] Pyrazole derivatives can exert their anticancer effects through various mechanisms, including kinase inhibition and induction of apoptosis.[7]

Mechanism of Action Hypothesis: Given the diverse mechanisms of pyrazole-based anticancer agents, methyl 5-isopropyl-1H-pyrazole-3-carboxylate could potentially inhibit specific kinases involved in cancer cell proliferation and survival, or it might induce apoptosis through intrinsic or extrinsic pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines : Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Culture : Culture the cells in an appropriate medium supplemented with fetal bovine serum.

  • Compound Treatment : Seed the cells in 96-well plates and, after attachment, treat them with various concentrations of methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Assay : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Measurement : Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis : Calculate the IC50 (concentration that inhibits 50% of cell growth) value.

Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

The synthesis of pyrazole-3-carboxylates can be achieved through several routes. A common method involves the condensation of a β-ketoester with a hydrazine derivative.[9]

Illustrative Synthetic Pathway:

Synthesis Ethyl 4-methyl-3-oxopentanoate Ethyl 4-methyl-3-oxopentanoate Intermediate Cyclization Ethyl 4-methyl-3-oxopentanoate->Intermediate + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Intermediate + 5-isopropyl-1H-pyrazole-3-carboxylic acid 5-isopropyl-1H-pyrazole-3-carboxylic acid Intermediate->5-isopropyl-1H-pyrazole-3-carboxylic acid Hydrolysis Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Methyl 5-isopropyl-1H-pyrazole-3-carboxylate 5-isopropyl-1H-pyrazole-3-carboxylic acid->Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Esterification Methanol/H+ Methanol/H+ Methanol/H+->Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Caption: General synthetic route to methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate is unavailable, general trends can be inferred from related pyrazole series.[10][11]

  • Substitution at the 1-position: The nature of the substituent on the nitrogen atom can significantly influence activity and selectivity.

  • Substitution at the 3-position: The carboxylate group at this position is a key feature, and its modification (e.g., to a carboxamide) can alter the biological profile.

  • Substitution at the 5-position: The isopropyl group at this position may contribute to lipophilicity and target binding.

Workflow for SAR Studies:

SAR_Workflow A Design Analogs of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate B Synthesize Designed Analogs A->B C In Vitro Biological Screening (e.g., Antifungal, Anticancer) B->C D Determine IC50/EC50 Values C->D E Analyze Data to Identify Key Structural Features for Activity D->E F Iterative Design and Synthesis of More Potent Analogs E->F F->A

Caption: A workflow for conducting structure-activity relationship studies.

Conclusion and Future Directions

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Extrapolation from structurally related compounds suggests its potential in the fields of agriculture (nematicides and fungicides) and medicine (antibacterials and anticancer agents). This guide provides a foundational framework for initiating the biological evaluation of this compound. Future research should focus on its synthesis and subsequent screening in a battery of in vitro assays to elucidate its true biological potential and pave the way for the development of new and effective therapeutic agents.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2016).
  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(9), o4209.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(7), 884-890.
  • PubMed. (2009). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 17(17), 6186-6196.
  • PubMed. (2002). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Farmaco, 57(9), 747-753.
  • National Center for Biotechnology Information. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1056.
  • Springer. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(10), 3687-3697.
  • ResearchGate. (2011). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. E-Journal of Chemistry, 8(2), 757-764.
  • National Center for Biotechnology Information. (2024).
  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 696-709.
  • Elsevier. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105439.
  • SciSpace. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(15), 2415-2430.
  • PubMed. (2010). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. European Journal of Medicinal Chemistry, 45(11), 5121-5127.
  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • Chemcasts. (n.d.). 5-Isopropyl-1H-pyrazole-3-carboxylic acid ethyl ester Properties vs Pressure. Retrieved from [Link]

  • ResearchGate. (2022). Chemical synthesis, molecular modelling, and evaluation of anticancer activity of some pyrazol-3-one Schiff base derivatives. Journal of Molecular Structure, 1264, 133241.
  • PubMed. (2018). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1735-1744.
  • National Center for Biotechnology Information. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.
  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Journal of Advanced Research, 5(3), 339-347.
  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4566-4570.
  • Connect Journals. (2021). Synthesis, Nematicidal Activity, and Molecular Docking of Some 3-Isopropyl-1- methyl-1H-pyrazole-5-carboxamide Compounds. Rajeshwari, S. et al. (2021). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), May, 10(5): 2333-2344.
  • Sunshine Pharma. (n.d.). 5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Retrieved from [Link]

Sources

Foundational

The Emerging Therapeutic Potential of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold."[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][3][4] This has led to the successful development of numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer drug Ruxolitinib, all of which feature the pyrazole core.[5] The unique electronic and steric properties of the pyrazole ring allow for diverse substitution patterns, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, promising derivative, methyl 5-isopropyl-1H-pyrazole-3-carboxylate, and its analogs, exploring their synthesis, potential biological activities, and the rationale behind their design for therapeutic applications.

Synthetic Strategies: Building the Core Scaffold

The synthesis of substituted pyrazoles can be achieved through various established methods, with the Knorr pyrazole synthesis and multicomponent reactions being among the most versatile and widely adopted.[2]

Proposed Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

A logical and efficient approach to the synthesis of the title compound involves a variation of the Knorr synthesis, which utilizes the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

Reaction Scheme:

Synthesis_of_Methyl_5_isopropyl_1H_pyrazole_3_carboxylate reagent1 Methyl 4-methyl-2,4-dioxopentanoate intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Hydrazine hydrate reagent2->intermediate product Methyl 5-isopropyl-1H-pyrazole-3-carboxylate intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed synthetic pathway for methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol

Objective: To synthesize methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Materials:

  • Methyl 4-methyl-2,4-dioxopentanoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methyl-2,4-dioxopentanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and facilitates the reaction.

  • Catalyst: Glacial acetic acid is used to catalyze the condensation and subsequent cyclization and dehydration steps.

  • Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted starting materials, while the brine wash helps to remove residual water from the organic phase.

Biological Activities and Therapeutic Potential

While specific biological data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate is not extensively reported in publicly available literature, the extensive research on analogous structures allows for well-founded postulations regarding its therapeutic potential. Pyrazole derivatives are known to exhibit a wide range of biological activities.[3][4]

Anti-inflammatory Activity

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory properties.[6] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

Potential Mechanism of Action:

Anti_inflammatory_Mechanism AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Pyrazole Methyl 5-isopropyl-1H- pyrazole-3-carboxylate Pyrazole->COX Inhibition Pyrazole->LOX Inhibition

Caption: Postulated anti-inflammatory mechanism of action.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The structural features of methyl 5-isopropyl-1H-pyrazole-3-carboxylate make it a candidate for kinase inhibition.

Antimicrobial and Other Activities

The pyrazole scaffold is also present in various antimicrobial agents.[9] Furthermore, derivatives have shown promise as antioxidants and neuroprotective agents.[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[10][11]

Substituent PositionMoietyPotential Impact on Biological Activity
C5-position Isopropyl group The lipophilicity and steric bulk of the isopropyl group can influence binding to hydrophobic pockets in target proteins, potentially enhancing potency and selectivity.
C3-position Methyl carboxylate The ester functionality can act as a hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity profile and improved solubility.
N1-position Unsubstituted (NH) The presence of a proton on the N1 nitrogen allows for tautomerism and provides a hydrogen bond donor, which can be critical for target engagement.[11] Alkylation or arylation at this position would create a new vector for SAR exploration.

Future Directions and Drug Development Perspectives

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Biological Screening: A comprehensive biological evaluation of the synthesized compound against a panel of relevant targets, including COX enzymes, various protein kinases, and microbial strains.

  • Analog Synthesis and SAR Studies: The synthesis of a library of analogs with modifications at the C5, C3, and N1 positions to establish a clear structure-activity relationship. For instance, varying the alkyl group at C5, converting the C3 ester to amides or other bioisosteres, and introducing different substituents at the N1 position.

  • In vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The pyrazole scaffold continues to be a rich source of inspiration for the design of new drugs. Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, with its specific substitution pattern, holds considerable potential as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation and oncology. The synthetic route outlined in this guide provides a practical approach for its preparation, paving the way for further investigation into its biological properties and the development of its analogs.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. Available at: [Link]

  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents - PubMed. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed. Available at: [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. Available at: [Link]

  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

Sources

Exploratory

spectroscopic data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-isopropyl-1H-pyrazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount for its application in drug development and other high-stakes research fields. This technical guide provides a comprehensive analysis of the spectroscopic data for this molecule, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind spectroscopic observations and provides validated protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an attractive component for designing molecules with specific biological activities.[3] Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (C₈H₁₂N₂O₂) incorporates this key heterocycle, functionalized with an isopropyl group and a methyl ester, making it a valuable building block for more complex molecular architectures.

Accurate characterization of such molecules is non-negotiable. Spectroscopic techniques like NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle.[4][5] This guide will dissect the expected data from each technique, providing a robust framework for researchers working with this compound or its analogues.

Foundational Chemistry: The Challenge of Tautomerism

Before delving into the spectra, it is crucial to understand a fundamental property of unsymmetrically substituted pyrazoles: annular tautomerism . The single proton on the pyrazole ring's nitrogen can reside on either of the two nitrogen atoms. This creates a dynamic equilibrium between two tautomeric forms: methyl 5-isopropyl-1H-pyrazole-3-carboxylate and methyl 3-isopropyl-1H-pyrazole-3-carboxylate.

In solution, this proton exchange is often rapid on the NMR timescale, meaning that the observed spectrum is a time-averaged representation of both tautomers.[6][7] This can lead to the broadening of signals for the pyrazole ring carbons (C3 and C5) and an averaged chemical environment for the substituents.[6][8] Understanding this phenomenon is key to correctly interpreting the NMR data.

Caption: Annular tautomerism in the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For pyrazole derivatives, careful selection of solvent and temperature can be critical for resolving complex spectral features related to tautomerism and proton exchange.[7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum gives a precise count and description of the different types of protons in the molecule. Based on data from analogous structures, the following signals are predicted for methyl 5-isopropyl-1H-pyrazole-3-carboxylate in a solvent like CDCl₃.[1][9][10]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H~10.0 - 13.0Broad Singlet (br s)1HThe acidic pyrazole proton exhibits a broad signal due to chemical exchange and nitrogen's quadrupole moment. Its visibility is highly solvent-dependent.[7]
H-4 (pyrazole)~6.4 - 6.8Singlet (s)1HThis lone proton on the pyrazole ring appears as a singlet. Its chemical shift is influenced by the electron-withdrawing ester and electron-donating isopropyl groups.
O-CH₃ (ester)~3.9Singlet (s)3HThe methyl group of the ester is in a predictable, deshielded environment.[9]
C-H (isopropyl)~3.1Septet (sept)1HThe methine proton is split by the six adjacent, equivalent methyl protons into a septet.
CH₃ (isopropyl)~1.3Doublet (d)6HThe two equivalent methyl groups are split by the single methine proton into a doublet.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms in the molecule. Due to tautomerism, the signals for C3 and C5 may appear broadened as they represent an average of two distinct chemical environments.[6][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (ester)~162 - 165The carbonyl carbon of the ester group is significantly deshielded and appears far downfield.
C5 (pyrazole)~150 - 154This carbon, attached to the isopropyl group, is part of the heterocyclic ring. Its signal may be broadened by tautomeric exchange.[8]
C3 (pyrazole)~140 - 144This carbon, attached to the ester group, is also part of the ring and may show broadening.[8]
C4 (pyrazole)~108 - 112The C-H carbon of the pyrazole ring typically appears in this upfield region for substituted pyrazoles.[8]
O-CH₃ (ester)~52The methyl carbon of the ester group.
C-H (isopropyl)~27The methine carbon of the isopropyl group.
CH₃ (isopropyl)~22The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent is anhydrous to improve the chances of observing the N-H proton.[7]

  • Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature (298 K).

  • 2D Spectra Acquisition (for confirmation):

    • HSQC: To correlate each proton directly to its attached carbon.

    • HMBC: To identify 2- and 3-bond correlations between protons and carbons, which is essential for unambiguously assigning the C3/C5 positions and connecting the substituents to the pyrazole ring. Set the long-range coupling parameter to ~8 Hz.[7]

  • Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Caption: Key expected HMBC (2- and 3-bond) correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their vibrational frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3100 - 3300Medium, BroadCharacteristic of the N-H bond in the pyrazole ring. Broadening is due to hydrogen bonding.[1]
C-H Stretch (sp³)2850 - 3000Medium-StrongAliphatic C-H bonds of the isopropyl and methyl ester groups.
C=O Stretch (Ester)1710 - 1735StrongA very strong and sharp absorption typical for the carbonyl group in an α,β-unsaturated ester.[9]
C=N, C=C Stretches1450 - 1600Medium-VariableVibrations from the pyrazole ring framework.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is one of the most critical pieces of data for confirming its identity.

Data Interpretation

The molecular formula C₈H₁₂N₂O₂ corresponds to a precise molecular weight.

Parameter Value Ionization Mode Rationale
Molecular Formula C₈H₁₂N₂O₂--
Molecular Weight 168.19 g/mol --
Exact Mass 168.0900 Da--
[M+H]⁺ 169.0972 m/zESI+In Electrospray Ionization (positive mode), the molecule is typically observed as the protonated species.[8]
[M+Na]⁺ 191.0791 m/zESI+Adducts with sodium are common in ESI-MS and serve as further confirmation of the molecular weight.

Predicted Fragmentation:

  • Loss of methoxy radical (•OCH₃): A fragment at m/z ~137.

  • Loss of the methyl formate (HCOOCH₃): A fragment corresponding to the isopropyl pyrazole cation.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[8]

Integrated Spectroscopic Analysis Workflow

Workflow Start Sample of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate MS Mass Spectrometry (MS) Start->MS Determine Molecular Weight (e.g., m/z 169.0972 for [M+H]⁺) IR Infrared (IR) Spectroscopy Start->IR Identify Key Functional Groups (C=O, N-H, C-H) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D IR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Ambiguous assignments? Need connectivity? Structure Final Structure Confirmed NMR_1D->Structure Simple, clear spectra NMR_2D->Structure Confirm C-H framework and substituent positions

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra, governed by the influences of the pyrazole ring and its substituents, are complicated by the dynamic nature of annular tautomerism. IR spectroscopy confirms the presence of essential functional groups, including the ester carbonyl and pyrazole N-H, while high-resolution mass spectrometry validates the elemental composition and molecular weight. By employing the integrated workflow and validated protocols described herein, researchers can confidently confirm the identity and purity of this valuable chemical building block, paving the way for its successful application in drug discovery and beyond.

References

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Aufau Periodicals. [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Taylor & Francis Online. [Link]

  • and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]

  • Methyl 1H-pyrazole-3-carboxylate. PubChem. [Link]

Sources

Foundational

methyl 5-isopropyl-1H-pyrazole-3-carboxylate literature review

An In-Depth Technical Guide to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Introduction: The Significance of the Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties—including the ability to act as a hydrogen bond donor and acceptor, and its metabolic stability—have made it a cornerstone in the design of a multitude of therapeutic agents.[3][4] Pyrazole-containing drugs have been successfully developed for a wide range of conditions, from inflammation and pain (e.g., Celecoxib) to cancer and cardiovascular diseases (e.g., Sildenafil).[1][5]

Within this important class of compounds, Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS No: 1101877-35-3) emerges as a particularly valuable building block.[6] Its structure incorporates three key features for drug discovery: the stable pyrazole core, a lipophilic isopropyl group that can probe hydrophobic pockets in target proteins, and a versatile methyl carboxylate handle. This ester group can be readily transformed into a wide array of other functionalities, such as carboxylic acids, amides, and hydrazides, enabling the systematic exploration of structure-activity relationships (SAR).[7][8] This guide provides a comprehensive overview of its synthesis, chemical properties, and strategic applications in pharmaceutical research and development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is essential for its effective use in synthesis and drug design. The key physicochemical properties of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[6]
Molecular Weight 168.19 g/mol [6]
Exact Mass 168.09000 Da[6]
CAS Number 1101877-35-3[6]
LogP 1.31970[6]
Polar Surface Area (PSA) 54.98 Ų[6]
InChIKey CWOFANOGQNEOTQ-UHFFFAOYSA-N[6]

Core Synthesis: The Knorr Pyrazole Synthesis

The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] This approach is efficient, versatile, and benefits from the accessibility of the starting materials.

The synthesis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate logically proceeds from a β-ketoester bearing the required isopropyl and methyl ester functionalities: methyl 4-methyl-2,4-dioxovalerate . The reaction with hydrazine hydrate leads to the formation of the pyrazole ring through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A Methyl Isobutyrylacetate D Methyl 4-methyl-2,4-dioxovalerate (1,3-Dicarbonyl Precursor) A->D  Claisen Condensation  (Base, e.g., NaOMe) B Dimethyl Oxalate B->D C Hydrazine Hydrate E Methyl 5-isopropyl-1H-pyrazole-3-carboxylate C->E D->E  Cyclocondensation  (e.g., Acetic Acid, Reflux)

Caption: Synthetic workflow for Methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Detailed Experimental Protocol: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

This protocol describes a representative two-step procedure starting from commercially available materials.

Step 1: Synthesis of Methyl 4-methyl-2,4-dioxovalerate

  • Rationale: This step employs a Claisen condensation to generate the required 1,3-dicarbonyl precursor. Sodium methoxide acts as a strong base to deprotonate the α-carbon of methyl isobutyrylacetate, forming an enolate which then attacks dimethyl oxalate.

  • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere, add methyl isobutyrylacetate (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Add dimethyl oxalate (1.05 equivalents) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a cooled solution of 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

  • Rationale: This is the core cyclocondensation step. Hydrazine, a bidentate nucleophile, reacts with the two carbonyl groups of the β-ketoester.[11] Acetic acid is often used as a solvent and catalyst, facilitating both the initial imine formation and the subsequent dehydration to the aromatic pyrazole ring.

  • Dissolve the crude methyl 4-methyl-2,4-dioxovalerate (1.0 equivalent) from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • A precipitate of the product should form. If not, neutralize the solution with a saturated sodium bicarbonate solution until a solid appears.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purification & Validation: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure methyl 5-isopropyl-1H-pyrazole-3-carboxylate as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Chemical Reactivity and Derivatization Potential

The true value of methyl 5-isopropyl-1H-pyrazole-3-carboxylate in drug discovery lies in its potential for chemical modification. The pyrazole ring itself is generally stable to oxidation and reduction, but its constituent atoms provide sites for further functionalization.[3]

  • N-Alkylation/Arylation: The unsubstituted N-H of the pyrazole ring is acidic and can be deprotonated with a base, allowing for alkylation or arylation to generate N-1 substituted regioisomers.[1][3] This is a critical step for modulating physicochemical properties like solubility and for introducing new vectors for receptor interaction. Tautomerism can sometimes lead to a mixture of N-1 and N-2 isomers with unsymmetrical pyrazoles, a factor that must be considered during synthetic planning.[1]

  • Ester Hydrolysis: The methyl ester is readily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the corresponding 5-isopropyl-1H-pyrazole-3-carboxylic acid.[12] This carboxylic acid is a key intermediate for forming amide bonds.

  • Amide Coupling: The resulting carboxylic acid can be activated (e.g., with HATU, HOBt, or by conversion to an acid chloride with SOCl₂) and coupled with a diverse range of amines to create extensive libraries of pyrazole-3-carboxamides.[4][8] This is one of the most powerful strategies for exploring SAR.

Derivatization Workflow Diagram

G cluster_mods Key Derivatizations A Methyl 5-isopropyl-1H-pyrazole-3-carboxylate B 5-isopropyl-1H-pyrazole-3-carboxylic Acid A->B  Ester Hydrolysis  (e.g., LiOH, H₂O/THF) C N-Substituted Pyrazole Ester (R-X, Base) A->C  N-Alkylation/Arylation D Diverse Amide Library (R₂-NH₂, Coupling Agent) B->D  Amide Coupling

Caption: Key derivatization pathways for SAR exploration.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a frequent feature in molecules targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes like phosphodiesterases (PDEs).[1][2] Methyl 5-isopropyl-1H-pyrazole-3-carboxylate serves as an ideal starting point for developing inhibitors in these classes.

  • As a Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other rings like imidazole or phenyl groups, often improving metabolic stability or modifying solubility and target engagement.[1]

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding pocket. The N-H group of the pyrazole can form a crucial hydrogen bond with the hinge region of the kinase. The isopropyl group can be directed towards hydrophobic regions, while the derivatized carboxamide can extend into the solvent-exposed region to enhance selectivity and potency.

  • PDE Inhibitors: The structure of Sildenafil, a well-known PDE5 inhibitor, is based on a pyrazolopyrimidinone core. The synthesis of its pyrazole portion involves an intermediate structurally related to our title compound, specifically 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, highlighting the relevance of this scaffold class.[5][13]

  • Antimicrobial and Anti-inflammatory Agents: A vast number of pyrazole derivatives have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities.[9][14] The ability to rapidly generate diverse amide libraries from methyl 5-isopropyl-1H-pyrazole-3-carboxylate makes it a valuable platform for discovering new leads in these therapeutic areas.

Conclusion

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its straightforward and high-yielding synthesis, combined with the exceptional versatility of its functional groups, provides a robust platform for the rapid development of compound libraries. By leveraging the derivatization potential of the ester and the pyrazole nitrogen, researchers can systematically probe the complex chemical space around biological targets, accelerating the journey from a simple building block to a potential life-saving therapeutic.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937 - PubChem.
  • CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxyl
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - ChemicalBook.
  • 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem.
  • ethyl 3-isopropyl-1H-pyrazole-5-carboxyl
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
  • methyl 5-isopropyl-1H-pyrazole-3-carboxylate | C8H12N2O2 | CID 25248195 - PubChem.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Methyl 5-isopropyl-3-methyl-1H-pyrazole-4-carboxyl
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermedi
  • Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxyl
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1 H NMR - ChemicalBook.
  • 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid - ChemicalBook.
  • 5-isopropyl-1H-pyrazole-3-carboxylic acid - Stenutz.
  • 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis - chemicalbook.
  • (PDF)
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

Sources

Exploratory

The Pyrazole-3-Carboxylate Ester Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract The pyrazole-3-carboxylate ester motif is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole-3-carboxylate ester motif is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of this privileged scaffold, from its historical roots in the foundational work of Ludwig Knorr to its contemporary applications in the design of highly selective kinase inhibitors and anti-inflammatory drugs. We will explore the key synthetic methodologies, offering detailed, field-proven protocols and explaining the causal relationships behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and a practical toolkit for the synthesis and application of this vital heterocyclic system.

A Legacy of Discovery: From Knorr's Pyrazolones to Modern Therapeutics

The story of pyrazole-3-carboxylate esters is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr reported the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound that would later form the basis of the first synthetic analgesic and antipyretic drugs. This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the exploration of the pyrazole scaffold in medicinal chemistry.[1][2] While Knorr's initial discovery focused on pyrazolones, the fundamental reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a primary and versatile method for constructing the pyrazole ring, including the pyrazole-3-carboxylate ester core.[3][4]

The true significance of the pyrazole-3-carboxylate ester as a pharmacophore would be realized over the subsequent century, as its unique electronic and steric properties were exploited in the development of a wide array of biologically active molecules.[5][6][7] The adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. Furthermore, the ester functionality at the 3-position provides a versatile handle for further chemical modification and prodrug strategies.

This guide will delve into the practical synthesis of these valuable compounds, offering a toolkit of reliable methods and providing insights into their application through the lens of prominent drug discovery case studies.

Foundational Synthetic Methodologies

The synthesis of pyrazole-3-carboxylate esters can be broadly categorized into several key strategies. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Knorr Synthesis and its Modern Variants

The Knorr pyrazole synthesis remains a highly relevant and widely employed method for the preparation of pyrazole-3-carboxylate esters. The classical approach involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.[1]

A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.

Diagram: The Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) pyrazole_ester Pyrazole-3-carboxylate Ester dicarbonyl->pyrazole_ester Condensation & Cyclization hydrazine Hydrazine Derivative hydrazine->pyrazole_ester

Caption: The Knorr synthesis condenses a 1,3-dicarbonyl with a hydrazine.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [8]

This protocol provides a general and reliable method for the synthesis of a range of ethyl 5-aryl-1H-pyrazole-3-carboxylates, demonstrating a modern application of the Knorr synthesis principle.

  • Step 1: Formation of the Dioxo-ester Intermediate. To a cold solution (-5 °C) of sodium ethoxide in ethanol, add the desired acetophenone derivative. To this mixture, add diethyl oxalate dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 3-4 hours. The resulting precipitate of the ethyl 2,4-dioxo-4-arylbutanoate is filtered, washed with cold ethanol, and dried.

  • Step 2: Cyclization to the Pyrazole Ester. Suspend the dried dioxo-ester in glacial acetic acid. Add hydrazine hydrate to the suspension and reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Alternative Synthetic Routes

While the Knorr synthesis is a workhorse, several other methods offer advantages in specific contexts, such as improved regioselectivity or access to unique substitution patterns.

  • From α,β-Unsaturated Carbonyls: This two-step approach involves the initial formation of a pyrazoline from an α,β-unsaturated aldehyde or ketone (e.g., a chalcone) and a hydrazine, followed by an oxidation step to furnish the aromatic pyrazole ring.[9]

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne surrogate provides a highly regioselective route to polysubstituted pyrazoles.[10]

  • From Hydrazone Dianions: A one-pot cyclization of hydrazone dianions with diethyl oxalate offers a direct route to pyrazole-3-carboxylates in good yields.[11]

Table 1: Comparison of Key Pyrazole-3-Carboxylate Ester Synthesis Methods

MethodKey ReactantsGeneral Reaction ConditionsTypical Yield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures.70-95%Readily available starting materials, straightforward procedure.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.66-88%Wide availability of α,β-unsaturated carbonyls.Requires an additional oxidation step.
1,3-Dipolar Cycloaddition Nitrile Imine, AlkyneBase-mediated, often at room temperature.70-86%High regioselectivity, mild reaction conditions.May require synthesis of specialized starting materials.
From Hydrazone Dianions Hydrazone, Diethyl OxalateOne-pot cyclization.~53%Direct route to the target scaffold.Yields can be moderate.

The Pyrazole-3-Carboxylate Ester in Action: Drug Discovery Case Studies

The versatility of the pyrazole-3-carboxylate ester scaffold is best illustrated through its incorporation into several blockbuster drugs. The following case studies highlight the strategic use of this core in addressing diverse therapeutic targets.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, providing relief from pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The synthesis of celecoxib prominently features the formation of a trisubstituted pyrazole core.

The key step involves the condensation of a 1,3-diketone with p-hydrazinobenzenesulfonamide. This reaction constructs the central pyrazole ring, which is crucial for the compound's selective binding to the COX-2 enzyme.

Diagram: Celecoxib Synthesis - Pyrazole Formation

Celecoxib_Synthesis cluster_reactants Reactants cluster_product Product diketone 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione celecoxib Celecoxib diketone->celecoxib Condensation hydrazine p-Hydrazinobenzenesulfonamide hydrazine->celecoxib

Caption: The core of Celecoxib is formed via a Knorr-type condensation.

Sildenafil (Viagra®): A PDE5 Inhibitor for Erectile Dysfunction

Sildenafil, widely known for its use in treating erectile dysfunction, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The initial synthesis of sildenafil involved the reaction of a diketoester with hydrazine to form the pyrazole ring, which was then further elaborated to the final pyrazolopyrimidinone structure.

The pyrazole core in sildenafil serves as a rigid scaffold to correctly orient the substituents for optimal binding within the active site of the PDE5 enzyme.

Diagram: Sildenafil Synthesis - Initial Pyrazole Ring Formation

Sildenafil_Synthesis cluster_reactants Reactants cluster_product Product diketoester Ethyl 3-butyrylpyruvate pyrazole_intermediate Pyrazole Intermediate diketoester->pyrazole_intermediate Condensation hydrazine Hydrazine hydrazine->pyrazole_intermediate

Caption: Sildenafil's synthesis begins with the formation of a pyrazole core.

Rimonabant (Acomplia®): A Cannabinoid Receptor Antagonist

Rimonabant, a 1,5-diarylpyrazole, was developed as an anorectic anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor CB1. Although later withdrawn from the market due to psychiatric side effects, its discovery and development highlight the utility of the pyrazole scaffold in targeting G-protein coupled receptors. The synthesis of rimonabant and its analogues often involves the condensation of a chalcone with a hydrazine derivative, followed by oxidation, or the direct reaction of a 1,3-diketone with a substituted hydrazine.

Biological Activity and Therapeutic Potential

The pyrazole-3-carboxylate ester and its derivatives have demonstrated a remarkable breadth of biological activities, making them a fertile ground for drug discovery.

Anti-Inflammatory Activity

As exemplified by celecoxib, pyrazole derivatives are potent anti-inflammatory agents. Numerous studies have explored the synthesis of novel pyrazole-3-carboxylate esters with significant anti-inflammatory properties, often targeting enzymes involved in the inflammatory cascade.[12]

Kinase Inhibition

The pyrazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors. The ability of the pyrazole ring to form key hydrogen bond interactions with the hinge region of the kinase active site has been exploited in the development of inhibitors for a wide range of kinases implicated in cancer and other diseases.[13][14]

Table 2: Selected Biological Activities of Pyrazole-3-Carboxylate Ester Derivatives

Compound ClassTargetBiological ActivityRepresentative IC₅₀ ValuesReference
5-Amide-1H-pyrazole-3-carboxyl DerivativesP2Y14RAnti-inflammatory1.93 nM[15]
1H-Pyrazole-3-carboxamide DerivativesFLT3, CDK2/4Anticancer (AML)0.089 nM (FLT3), 0.719 nM (CDK2)[13]
Pyrazolo[3,4-g]isoquinolinesHaspin KinaseAnticancer57 nM[14]
Pyrazole-based DerivativesAkt1 KinaseAnticancer61 nM[16]
3-Substituted Pyrazole Ester DerivativesWest Nile Virus NS2B-NS3 ProteinaseAntiviral1.96 µM[11]

Future Directions and Conclusion

The legacy of Ludwig Knorr's initial discovery continues to resonate in modern drug development. The pyrazole-3-carboxylate ester, a direct descendant of his pioneering work, has proven to be an exceptionally versatile and valuable scaffold. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to engage in critical interactions with biological targets, ensures its continued prominence in medicinal chemistry.

Future research will undoubtedly focus on the development of novel, highly selective, and efficient synthetic methodologies to access increasingly complex pyrazole-3-carboxylate ester derivatives. The exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of disease biology and advanced computational modeling, will continue to yield new and improved medicines. This guide has provided a comprehensive overview of the history, synthesis, and application of this remarkable heterocyclic core, offering both a tribute to its past and a practical resource for its future exploration.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 22, 2026, from [Link]

  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. Retrieved January 22, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 22, 2026, from [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. Retrieved January 22, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2014). PMC. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). PMC. Retrieved January 22, 2026, from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Retrieved January 22, 2026, from [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2020). NIH. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC. Retrieved January 22, 2026, from [Link]

  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. (2026). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.
  • (PDF) Pyrazole and its biological activity. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Retrieved January 22, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity of the Pyrazole Ring in Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, including celecoxib (anti-inflammatory), sildenafil (erectile dysfunction), and various kinase inhibitors used in oncology.[1] Its prevalence stems from its unique combination of aromaticity, metabolic stability, and its ability to act as a versatile scaffold for establishing critical interactions with biological targets. The reactivity of the pyrazole ring is nuanced, governed by the interplay of its two nitrogen atoms and the electronic nature of its substituents.

This technical guide provides an in-depth exploration of the reactivity of a specific, highly functionalized pyrazole derivative: methyl 5-isopropyl-1H-pyrazole-3-carboxylate . This molecule is of particular interest to researchers and drug development professionals as it incorporates both an electron-donating group (isopropyl at C5) and an electron-withdrawing group (methyl carboxylate at C3). This substitution pattern creates a unique electronic environment that dictates the regioselectivity of its transformations, making it a valuable and predictable building block for library synthesis and lead optimization campaigns.

We will dissect the electronic properties of this molecule, explore its behavior in key synthetic reactions—including electrophilic substitution and N-alkylation—and provide field-proven experimental protocols to empower scientists in their research endeavors.

Electronic Properties and Tautomerism

The reactivity of methyl 5-isopropyl-1H-pyrazole-3-carboxylate is fundamentally governed by the distribution of electrons within its aromatic ring, which is heavily influenced by its substituents.

  • Aromaticity: The pyrazole ring is an aromatic heterocycle with a 6π-electron system, which imparts significant stability.[2] The "pyrrole-like" nitrogen (N1) contributes two electrons to the π-system, while the "pyridine-like" nitrogen (N2) contributes one.

  • Substituent Effects:

    • 5-Isopropyl Group: As an alkyl group, the isopropyl substituent at the C5 position acts as an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density of the ring, particularly at the adjacent C4 and N1 positions.

    • 3-Methyl Carboxylate Group: The ester group at the C3 position is a strong electron-withdrawing group (EWG) due to both induction and resonance effects. It deactivates the ring towards electrophilic attack and decreases the basicity of the adjacent N2 atom.

This push-pull electronic arrangement is critical. The EDG at C5 activates the C4 position for electrophilic attack, while the EWG at C3 deactivates the C3 and C5 positions and influences the acidity of the N1 proton.

Caption: Electronic effects on the pyrazole core.

  • Tautomerism: Like many 1H-pyrazoles, this compound can exist in tautomeric forms due to the migration of the proton between the two nitrogen atoms. However, due to the steric bulk of the isopropyl group at C5, the tautomer with the proton on the nitrogen adjacent to the less hindered C3 position (the N1-H tautomer) is generally considered the more stable form. Throughout this guide, we will refer to this dominant tautomer.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark reaction of pyrazoles, and it occurs with high regioselectivity.

Mechanism and Regioselectivity at C4

For pyrazoles, electrophilic attack overwhelmingly occurs at the C4 position .[1][2] This preference can be explained by examining the stability of the sigma complex (Wheland intermediate) formed upon electrophilic attack at each carbon position.

  • Attack at C4: The positive charge in the intermediate can be delocalized over three atoms, including the two nitrogen atoms, without placing a positive charge on the highly unfavorable azomethine nitrogen.[2]

  • Attack at C3 or C5: Attack at these positions leads to a highly unstable intermediate where a positive charge is placed on a nitrogen atom that is part of a C=N double bond, which is energetically unfavorable.[2]

In methyl 5-isopropyl-1H-pyrazole-3-carboxylate, this inherent C4 selectivity is further enhanced. The electron-donating isopropyl group at C5 enriches the C4 position, making it even more susceptible to electrophilic attack. Conversely, the electron-withdrawing ester at C3 deactivates the C3 and C5 positions.

G start Methyl 5-isopropyl-1H-pyrazole-3-carboxylate + Electrophile (E+) step1 Attack at C4 start->step1 intermediate Formation of Stable Sigma Complex (Charge delocalized) step1->intermediate step2 Proton Loss (H+) intermediate->step2 product 4-Substituted Product step2->product

Sources

Protocols & Analytical Methods

Method

using methyl 5-isopropyl-1H-pyrazole-3-carboxylate in organic synthesis

An Application Guide to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate in Modern Organic Synthesis Authored by a Senior Application Scientist Abstract Methyl 5-isopropyl-1H-pyrazole-3-carboxylate stands as a versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate in Modern Organic Synthesis

Authored by a Senior Application Scientist

Abstract

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate stands as a versatile and strategically important heterocyclic building block in the landscape of organic synthesis. Its substituted pyrazole core is a "privileged scaffold," frequently appearing in a multitude of biologically active compounds, from blockbuster pharmaceuticals to advanced agrochemicals.[1][2] This guide provides an in-depth exploration of its synthetic utility, focusing on the causality behind key transformations. We present detailed, field-proven protocols for N-alkylation, ester hydrolysis, and subsequent amide coupling, offering researchers, scientists, and drug development professionals a practical framework for leveraging this scaffold in their synthetic programs.

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[3][4] One nitrogen atom is a pyrrole-type proton donor, while the other is a pyridine-type proton acceptor, conferring a unique combination of acidic and basic properties.[3] This duality, coupled with the potential for substitution at three carbon positions, makes pyrazole derivatives highly tunable for biological targeting.

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is particularly valuable due to its specific substitution pattern:

  • The 5-isopropyl group: Provides steric bulk, which can be crucial for directing subsequent reactions, such as N-alkylation, and for influencing binding affinity in biological targets.

  • The 3-methyl ester: Serves as a versatile chemical handle, readily converted into a carboxylic acid, amide, or other functional groups, enabling extensive derivatization.

  • The N-H proton: Allows for facile substitution at the N1 or N2 position, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[5][6]

The primary synthetic route to this and similar pyrazole scaffolds is the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8][9]

Core Synthetic Transformations and Protocols

The true power of methyl 5-isopropyl-1H-pyrazole-3-carboxylate lies in its capacity for controlled, sequential functionalization. Below, we detail the most critical transformations.

Regiocontrolled N-Alkylation: A Gateway to Diversity

The N-alkylation of the pyrazole ring is arguably the most critical first step in many synthetic campaigns. The potential for forming two different regioisomers (N1 and N2 substitution) is a common challenge in pyrazole chemistry.[6] However, for this specific substrate, the steric hindrance imposed by the C5-isopropyl group strongly favors alkylation at the less hindered N1 position, providing excellent regioselectivity.[10][11] This reaction is fundamental for creating analogues of numerous kinase inhibitors and other therapeutic agents where the N-substituent is key to biological activity.[6][12]

Protocol 1: Base-Mediated N1-Alkylation

This protocol describes a general, robust method for the N-alkylation of the pyrazole scaffold using a carbonate base in a polar aprotic solvent.

  • Step 1: Reaction Setup

    • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 5-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M. The use of a polar aprotic solvent like DMF is crucial for solvating the reactants and facilitating the SN2 reaction pathway.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the stirred solution. K₂CO₃ is a mild and effective base for deprotonating the pyrazole N-H.

  • Step 2: Addition of Alkylating Agent

    • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension at room temperature.

  • Step 3: Reaction and Monitoring

    • Heat the reaction mixture to 50-60 °C and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Step 4: Workup and Purification

    • Cool the reaction to room temperature, then pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N1-alkylated pyrazole.

Data Summary: N-Alkylation Regioselectivity

Alkylating AgentBaseSolventTypical N1:N2 RatioExpected Yield
Methyl IodideK₂CO₃DMF>95:585-95%
Benzyl BromideK₂CO₃DMF>98:290-98%
Ethyl AcrylateNoneNeat>99:1>90%[10]
Propargyl BromideNaHTHF>95:580-90%

Experimental Workflow: N-Alkylation

sub Start: Pyrazole Substrate reagents Add Anhydrous DMF and K₂CO₃ sub->reagents alkylate Add Alkylating Agent (e.g., Benzyl Bromide) reagents->alkylate react Heat (50-60°C) Monitor by TLC/LC-MS alkylate->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Product: N1-Alkylated Pyrazole purify->product

Caption: General workflow for base-mediated N-alkylation.

Ester Hydrolysis: Unmasking the Carboxylic Acid

The conversion of the methyl ester to a carboxylic acid via saponification is a foundational step for creating pyrazole carboxamides, a class of compounds with profound importance in both agriculture and medicine.[13][14] For example, many modern succinate dehydrogenase inhibitor (SDHI) fungicides are based on a pyrazole carboxamide core.[13]

Protocol 2: Saponification of the Methyl Ester

  • Step 1: Reaction Setup

    • Dissolve the N-alkylated pyrazole ester (from Protocol 1) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution. LiOH is preferred for its high reactivity and the ease of removing lithium salts during workup.

  • Step 2: Reaction and Monitoring

    • Stir the mixture vigorously at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed.

  • Step 3: Workup and Isolation

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the desired carboxylic acid.

Logical Flow: Ester Hydrolysis

ester N-Alkylated Pyrazole Ester hydrolysis Add THF/H₂O and LiOH ester->hydrolysis react Stir at Room Temp Monitor by TLC/LC-MS hydrolysis->react acidify Remove THF Acidify with HCl react->acidify isolate Filter and Dry acidify->isolate product Product: Pyrazole Carboxylic Acid isolate->product G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Ester Pyrazole Ester Acid Pyrazole Carboxylic Acid Ester->Acid LiOH, THF/H₂O Product Pyrazole Carboxamide Acid->Product HATU, DIPEA, DMF Amine R-NH₂ Amine->Product

Sources

Application

Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate: An Application and Protocol Guide

This comprehensive guide provides detailed protocols and expert insights into the synthesis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights into the synthesis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-tested procedures.

Introduction: The Significance of Pyrazole Carboxylates

Pyrazole derivatives are a cornerstone in modern synthetic chemistry, renowned for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. The strategic incorporation of an isopropyl group at the 5-position and a methyl carboxylate at the 3-position of the pyrazole ring yields a versatile scaffold for further chemical elaboration. This guide focuses on a robust and reproducible synthetic pathway to methyl 5-isopropyl-1H-pyrazole-3-carboxylate, emphasizing the critical reaction parameters and underlying chemical principles.

Core Chemical Principles: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for the synthesis of pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] In the context of our target molecule, this translates to the reaction of a suitable β-ketoester with hydrazine hydrate. The regioselectivity of this reaction is a key consideration, as the unsymmetrical nature of the β-ketoester can potentially lead to the formation of two isomeric pyrazoles. However, by carefully controlling the reaction conditions, the desired 5-substituted-3-carboxylate isomer can be obtained with high selectivity.

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The choice of solvent and the presence of an acid or base catalyst can significantly influence the reaction rate and yield.

Synthetic Workflow Overview

The synthesis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a two-step process, commencing with the preparation of the requisite β-ketoester precursor, followed by the cyclocondensation reaction with hydrazine hydrate.

Synthetic Workflow cluster_0 Step 1: β-Ketoester Synthesis cluster_1 Step 2: Pyrazole Formation reagent1 Isovaleryl Chloride reaction1 Claisen Condensation reagent1->reaction1 reagent2 Methyl Acetoacetate reagent2->reaction1 base1 Sodium Methoxide base1->reaction1 Base product1 Methyl 2,4-dioxo-5-methylhexanoate reaction1->product1 product1_ref Methyl 2,4-dioxo-5-methylhexanoate reaction2 Cyclocondensation product1_ref->reaction2 reagent3 Hydrazine Hydrate reagent3->reaction2 acid_catalyst Acetic Acid acid_catalyst->reaction2 Catalyst product2 Methyl 5-isopropyl-1H-pyrazole-3-carboxylate reaction2->product2

Sources

Method

Application Notes and Protocols: Methyl 5-isopropyl-1H-pyrazole-3-carboxylate as a Versatile Synthetic Building Block

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to its favorable physicochemical properties, metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2][3] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and ability to engage in diverse interactions with biological targets.[4][5] This document provides detailed application notes and validated protocols for the use of methyl 5-isopropyl-1H-pyrazole-3-carboxylate , a highly versatile and functionalized building block for drug discovery and chemical biology. We will explore the strategic utility of its distinct reactive sites—the N1-proton, the C3-ester, and the C5-isopropyl group—to enable the rapid synthesis of complex, drug-like molecules.

Introduction: The Strategic Value of the Building Block

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a trifunctional reagent offering three primary points for molecular diversification. Understanding the causality behind its reactivity is key to its effective implementation in a synthetic workflow.

  • N1 Position (NH): The acidic proton on the pyrazole ring is the primary site for alkylation, arylation, and acylation.[6] Modification at this position is a critical strategy for modulating a compound's pharmacokinetic profile (ADME), tuning its binding affinity, and exploring the vector space around the core scaffold. Regioselectivity is a common challenge in pyrazole chemistry, but the steric bulk of the adjacent C5-isopropyl group strongly favors electrophilic attack at the N1 position over the N2 position, providing a high degree of predictability and control.[7]

  • C3 Position (Methyl Ester): The ester functionality serves as a stable, yet readily transformable, handle for constructing amides, a ubiquitous functional group in pharmaceuticals. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for coupling with a vast array of amines via standard amide bond formation protocols.[8][9]

  • C5 Position (Isopropyl Group): This lipophilic group significantly influences the molecule's solubility and steric profile. In drug-receptor interactions, it can engage with hydrophobic pockets, enhancing binding affinity and selectivity. Its steric presence, as mentioned, is also crucial for directing the regioselectivity of N1-functionalization.

Below is a diagram illustrating the key reactive sites of the building block.

cluster_molecule Methyl 5-isopropyl-1H-pyrazole-3-carboxylate cluster_labels Key Reactive Sites for Diversification mol mol N1 N1-H for Alkylation/Arylation C3 C3-Ester for Amidation C5 C5-Isopropyl for Steric Control & Lipophilic Interactions

Caption: Key reactive sites on methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Physicochemical Properties and Handling

A summary of the key properties of the title compound is provided below.

PropertyValueReference
CAS Number 92933-47-6[10][11]
Molecular Formula C₈H₁₂N₂O₂[12]
Molecular Weight 168.19 g/mol [12]
Appearance Solid[11]
Storage Keep in a dark place, sealed in dry, room temperature.[11]

Safety Note: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this reagent.

Core Synthetic Protocols

The following protocols are designed to be robust and scalable, providing a reliable foundation for library synthesis and lead optimization.

Protocol 1: Regioselective N1-Alkylation

This protocol leverages the inherent steric hindrance of the C5-isopropyl group to achieve highly selective N1-alkylation. The use of a moderate base like potassium carbonate is sufficient to deprotonate the pyrazole NH without promoting side reactions.

Rationale: N-alkyl pyrazoles are prevalent in many active pharmaceutical ingredients (APIs).[1][2] This protocol offers a direct and efficient method to access these valuable derivatives. The choice of an aprotic polar solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the potassium cation while leaving the carbonate anion relatively free to act as a base.

start Methyl 5-isopropyl-1H- pyrazole-3-carboxylate reagents 1. Alkyl Halide (R-X, 1.1 eq) 2. K₂CO₃ (1.5 eq) 3. DMF Solvent start->reagents reaction Stir at 25-60 °C (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Water, EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify product Methyl 1-Alkyl-5-isopropyl- 1H-pyrazole-3-carboxylate purify->product

Caption: Workflow for regioselective N1-alkylation.

Step-by-Step Methodology:

  • To a stirred solution of methyl 5-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 25-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated pyrazole.

Protocol 2: Saponification to 5-isopropyl-1H-pyrazole-3-carboxylic acid

Hydrolysis of the methyl ester is a prerequisite for subsequent amide coupling reactions. Lithium hydroxide is an effective reagent for this transformation at room temperature.

Rationale: The carboxylic acid intermediate is a crucial hub for diversification.[13] Using a THF/water co-solvent system ensures the solubility of both the relatively nonpolar ester starting material and the polar lithium hydroxide reagent, allowing the reaction to proceed efficiently in a homogeneous phase.

Step-by-Step Methodology:

  • Dissolve methyl 5-isopropyl-1H-pyrazole-3-carboxylate (or its N1-alkylated derivative) (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (~0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[8]

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl. A white precipitate of the carboxylic acid should form.[8]

  • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the product under high vacuum to yield the pure 5-isopropyl-1H-pyrazole-3-carboxylic acid, which is often pure enough for the next step.

Protocol 3: Amide Coupling

This protocol describes a standard and highly reliable method for forming the pyrazole-3-carboxamide using HATU, a common and efficient peptide coupling reagent.

Rationale: Amide bond formation is one of the most important reactions in drug discovery.[14][15] Coupling reagents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the ammonium salts formed during the reaction and to facilitate the coupling process.

start_ester Methyl Pyrazole-3-carboxylate hydrolysis Protocol 2: Saponification (LiOH) start_ester->hydrolysis acid Pyrazole-3-carboxylic Acid hydrolysis->acid coupling Protocol 3: Amide Coupling acid->coupling reagents 1. Amine (R¹R²NH, 1.1 eq) 2. HATU (1.2 eq) 3. DIPEA (2.0 eq) 4. DMF Solvent reagents->coupling product_amide Pyrazole-3-carboxamide coupling->product_amide

Caption: Workflow for C3-ester manipulation to form carboxamides.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the pyrazole-3-carboxylic acid (from Protocol 2) (1.0 eq) in anhydrous DMF (~0.2 M).

  • Add the desired primary or secondary amine (R¹R²NH) (1.1 eq), followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) in one portion and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final pyrazole-3-carboxamide.

Integrated Synthesis: A Tandem Approach

The true utility of methyl 5-isopropyl-1H-pyrazole-3-carboxylate is realized when these protocols are combined to rapidly generate a library of 1,3,5-trisubstituted pyrazoles. The following workflow illustrates this integrated approach.

start Methyl 5-isopropyl-1H- pyrazole-3-carboxylate step1 Protocol 1: N1-Alkylation (R¹-X, K₂CO₃) start->step1 intermediate1 N1-Alkyl Pyrazole Ester step1->intermediate1 step2 Protocol 2: Saponification (LiOH) intermediate1->step2 intermediate2 N1-Alkyl Pyrazole Carboxylic Acid step2->intermediate2 step3 Protocol 3: Amide Coupling (R²R³NH, HATU) intermediate2->step3 product 1,3,5-Trisubstituted Pyrazole Carboxamide step3->product

Caption: Integrated workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.

Conclusion

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a powerful and cost-effective building block for constructing diverse libraries of pyrazole-containing compounds. The predictable regioselectivity of its N1-alkylation, combined with the robust and versatile chemistry of the C3-ester, provides medicinal chemists with a reliable platform for lead discovery and optimization. The protocols detailed herein are validated, scalable, and serve as a foundation for the rapid exploration of chemical space around this privileged heterocyclic core.

References

  • D. L. Bao, N. J. Norman, et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link][1][2][7][16]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][6]

  • Reddy, L. V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link][3]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link][4]

  • Fathima, A., et al. (2022). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link][17]

  • Alam, M. M., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical Research International. [Link][5]

  • Mali, S. N., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link][18]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link][19]

  • Stenutz. (n.d.). 5-isopropyl-1H-pyrazole-3-carboxylic acid. Stenutz. [Link][10]

  • PubChem. (n.d.). methyl 5-isopropyl-1H-pyrazole-3-carboxylate. PubChem. [Link][12]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. [Link][14][20]

  • Supuran, C. T., et al. (2018). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][9]

  • Kumar, D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][15]

Sources

Application

Application Notes & Protocols: Regioselective N-Alkylation of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Abstract N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2][3][4] The synthesis of these compounds, however, is frequently c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs.[1][2][3][4] The synthesis of these compounds, however, is frequently complicated by the challenge of regioselectivity. For unsymmetrically substituted pyrazoles, such as methyl 5-isopropyl-1H-pyrazole-3-carboxylate, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), often yielding isomeric mixtures that are difficult to separate. This application note provides a comprehensive guide for researchers, detailing two robust protocols for the regioselective N-alkylation of this specific substrate. We explore a classical base-mediated approach and the Mitsunobu reaction, explaining the mechanistic rationale behind reaction conditions and offering detailed, step-by-step procedures. Furthermore, we provide critical guidance on the characterization and differentiation of the resulting N1 and N2 regioisomers, ensuring the trustworthiness and reproducibility of the synthetic outcomes.

Introduction: The Challenge of Regioselectivity in Pyrazole Alkylation

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis. However, the inherent tautomerism of the pyrazole ring means that the N-H proton can reside on either nitrogen atom. This leads to two nucleophilic centers with similar electronic properties, complicating regioselective functionalization.[5][6]

The reaction of methyl 5-isopropyl-1H-pyrazole-3-carboxylate with an alkylating agent (R-X) can theoretically produce two regioisomeric products: the N1-alkylated (1-alkyl-5-isopropyl) and the N2-alkylated (1-alkyl-3-isopropyl) derivatives. The relative ratio of these products is governed by a subtle interplay of steric and electronic factors.[7]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In our substrate, the isopropyl group at position C5 is significantly bulkier than the methoxycarbonyl group at C3. Therefore, alkylation is sterically favored at the N1 position, which is adjacent to the smaller ester group.[5][7]

  • Electronic Effects: The electron-withdrawing nature of the methoxycarbonyl group at C3 decreases the nucleophilicity of the adjacent N2 atom, further favoring attack at N1.

  • Reaction Conditions: The choice of base, solvent, and the nature of the electrophile can significantly influence the N1/N2 ratio.[8] For instance, the use of large cations from bases like cesium carbonate (Cs₂CO₃) can further enhance steric bias.[9][10][11]

This guide will provide protocols designed to exploit these factors to achieve high regioselectivity.

G Figure 1. Tautomerism and Regioisomeric Products cluster_0 Reactants cluster_1 Products Py Methyl 5-isopropyl-1H-pyrazole-3-carboxylate N1 1-Alkyl-5-isopropyl-1H-pyrazole-3-carboxylate (N1 Isomer, Major) Py->N1  N1 Alkylation (Sterically Favored) N2 1-Alkyl-3-isopropyl-1H-pyrazole-5-carboxylate (N2 Isomer, Minor) Py->N2  N2 Alkylation (Sterically Disfavored) RX R-X (Alkylating Agent)

Figure 1. Tautomerism and potential regioisomeric products of N-alkylation.

Protocol I: Base-Mediated N-Alkylation

This is the most conventional method for N-alkylation. It involves the deprotonation of the pyrazole N-H by a suitable base to form a pyrazolate anion, which then acts as a nucleophile to attack the alkylating agent.[12] The choice of base is critical; while strong bases like sodium hydride (NaH) are effective, milder bases like potassium or cesium carbonate are often preferred for their better handling and potential to enhance regioselectivity.[10][11][13]

2.1. Principle

Cesium carbonate (Cs₂CO₃) is particularly effective for this transformation.[9][10][11] Its high solubility in polar aprotic solvents like DMF and the large size of the Cs⁺ cation can influence the position of the pyrazolate equilibrium and sterically direct the alkylating agent towards the N1 position. This phenomenon is often referred to as the "cesium effect".[13][14]

2.2. Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 5-isopropyl-1H-pyrazole-3-carboxylate≥97%Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%, anhydrousCommercially Available
Alkyl Halide (e.g., Ethyl Iodide)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated aq. Sodium Bicarbonate (NaHCO₃)Lab Prepared
Brine (Saturated aq. NaCl)Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen), TLC plates, separation funnel, rotary evaporator, flash chromatography system.
2.3. Detailed Step-by-Step Methodology

G start Start setup 1. Add pyrazole (1.0 eq) and anhydrous DMF to an oven-dried flask under Argon. start->setup add_base 2. Add Cesium Carbonate (1.5 eq). Stir at room temperature for 30 min. setup->add_base add_alkyl 3. Add alkylating agent (1.1 eq) dropwise via syringe. add_base->add_alkyl react 4. Stir at room temperature. Monitor reaction by TLC (e.g., 30% EtOAc/Hexanes). add_alkyl->react workup 5. Quench with water, extract with EtOAc. Wash with water and brine. react->workup dry 6. Dry organic layer (MgSO₄), filter, and concentrate in vacuo. workup->dry purify 7. Purify crude product by flash column chromatography. dry->purify end End purify->end

Figure 2. Experimental workflow for base-mediated N-alkylation.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 5-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq.).

  • Solvent and Base Addition: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Add cesium carbonate (1.5 eq.) to the solution.

  • Deprotonation: Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide, 1.1 eq.) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) until complete (typically 4-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separation funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated product.

Protocol II: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O, C-S, and C-N bonds, particularly for the alkylation of N-heterocycles with primary or secondary alcohols.[15][16] It proceeds under mild, neutral conditions and is known for its stereospecificity, causing an inversion of configuration at the alcohol's stereocenter.[15] This makes it an excellent alternative to base-mediated methods, especially when using more complex or acid/base-sensitive alcohols.

3.1. Principle

The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17] The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group to form the N-alkylated product.

3.2. Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 5-isopropyl-1H-pyrazole-3-carboxylate≥97%Commercially Available
Alcohol (e.g., Ethanol)AnhydrousCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diisopropyl Azodicarboxylate (DIAD)~95% solution in TolueneCommercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Other materials for work-up and purification as listed in Protocol I.
3.3. Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add methyl 5-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the solids (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add DIAD (1.5 eq.) dropwise to the solution over 10-15 minutes. A color change and/or formation of a precipitate is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the reduced DIAD byproduct. Purify directly by flash column chromatography to separate these byproducts and isolate the desired N-alkylated product.

Product Characterization and Regioisomer Analysis

Distinguishing between the N1 and N2 regioisomers is critical. This is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments.[18][19]

4.1. Expected NMR Signatures

The chemical environment of the substituents and the pyrazole ring protons/carbons differs significantly between the two isomers.

IsomerKey Differentiating Feature in ¹H-¹³C HMBC
N1-alkyl-5-isopropyl A 3-bond correlation is expected between the protons of the N-alkyl group and the C5 carbon of the pyrazole ring (the carbon bearing the isopropyl group).
N2-alkyl-3-isopropyl A 3-bond correlation is expected between the protons of the N-alkyl group and the C3 carbon of the pyrazole ring (the carbon bearing the methoxycarbonyl group).

For NOE/NOESY experiments, irradiation of the N-alkyl protons should show a spatial correlation (through-space) to the protons of the adjacent ring substituent.

  • N1-isomer: NOE enhancement between N-alkyl protons and the C5-H proton.

  • N2-isomer: NOE enhancement between N-alkyl protons and the C3-methoxycarbonyl protons.

4.2. Representative Data Summary

The following table summarizes hypothetical ¹H NMR data for the ethylated products, highlighting the key differences.

CompoundPyrazole C4-H (s)N-CH₂ (q)N-CH₂CH₃ (t)Isopropyl CH (sept)Isopropyl CH₃ (d)OCH₃ (s)
N1-Ethyl-5-isopropyl ~6.7 ppm~4.5 ppm~1.4 ppm~3.1 ppm~1.3 ppm~3.9 ppm
N2-Ethyl-3-isopropyl ~6.5 ppm~4.2 ppm~1.5 ppm~3.3 ppm~1.2 ppm~3.8 ppm

Note: Actual chemical shifts may vary depending on the solvent and specific alkyl group. A key indicator is often the chemical shift of the pyrazole ring proton (C4-H). In the N1 isomer, this proton is adjacent to the ester group and is typically shifted further downfield compared to the N2 isomer where it is adjacent to the isopropyl group.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (wet solvent/reagents).2. Insufficiently strong base (for Protocol I).3. Low reactivity of alkylating agent.1. Ensure all solvents and reagents are strictly anhydrous.2. Switch to a stronger base (e.g., NaH) or increase reaction temperature.3. Use a more reactive alkyl halide (I > Br > Cl) or consider using a triflate.
Poor Regioselectivity 1. Steric bulk of alkylating agent is too small.2. Reaction temperature is too high, overcoming kinetic barriers.3. Base cation is too small (e.g., Li⁺, Na⁺).1. For small alkyl groups, regioselectivity can be challenging. Purification is key.2. Run the reaction at a lower temperature (0 °C to RT).3. Use Cs₂CO₃ or K₂CO₃ instead of NaH or LiHMDS.
Difficult Purification 1. Byproducts from Mitsunobu reaction (PPh₃O).2. Isomers are co-eluting.1. Precipitate PPh₃O from a nonpolar solvent (e.g., ether/hexanes) before chromatography. Or use polymer-supported PPh₃.[16]2. Optimize chromatography conditions (try different solvent systems or use a high-performance column).
Side Reactions 1. Elimination with bulky/secondary alkyl halides.2. O-alkylation of the ester (rare, under harsh conditions).1. Use milder conditions (lower temperature, weaker base). Consider the Mitsunobu protocol.2. Ensure reaction temperature does not exceed recommended limits.
Conclusion

The regioselective N-alkylation of methyl 5-isopropyl-1H-pyrazole-3-carboxylate can be successfully achieved using carefully controlled reaction conditions. The base-mediated protocol using cesium carbonate offers a straightforward and highly regioselective method for simple alkyl halides, favoring the sterically less hindered N1 position. For more delicate or complex alcohols, the Mitsunobu reaction provides a powerful and mild alternative. In all cases, rigorous purification and definitive structural characterization by advanced NMR techniques are paramount to ensure the identity and purity of the final product, a critical requirement for applications in drug discovery and development.

References
  • Fustero, S., et al. (2011). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link]
  • Wu, T. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
  • Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters. Available at: [Link]
  • Kaur, N. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate. Available at: [Link]
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
  • Butora, G., & Demko, Z. P. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

Sources

Method

The Pyrazole-3-Carboxylate Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: The Enduring Appeal of the Pyrazole Ring The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in successful drug molecules.[1][2] From anti-inflammatory agents to cutting-edge cancer therapeutics, the pyrazole motif has demonstrated an exceptional ability to interact with a diverse array of biological targets with high affinity and selectivity.[3][4] This guide will delve into the specific applications of pyrazole-3-carboxylates, a key subclass of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their significance, synthesis, and biological evaluation.

The unique physicochemical properties of the pyrazole ring are central to its success in drug design. The two nitrogen atoms, one acting as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like), enable multifaceted interactions with protein active sites.[5] Furthermore, the aromatic nature of the ring allows for favorable π-π stacking and hydrophobic interactions. The carboxylate group at the 3-position adds a crucial functional handle for further molecular elaboration and can participate in key electrostatic interactions with biological targets.

Therapeutic Landscapes of Pyrazole-3-Carboxylates

The substitution pattern on the pyrazole-3-carboxylate core dictates its therapeutic application. Judicious modification of this scaffold has led to the development of compounds with a wide range of pharmacological effects.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives have found clinical application as nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Molecular modeling studies have revealed that pyrazole analogs can effectively interact with the active site of cyclooxygenase-2 (COX-2) through hydrogen bonding, π-π interactions, and cation-π interactions, leading to potent anti-inflammatory effects.[1]

Anticancer Activity

The pyrazole scaffold is a prominent feature in many anticancer agents, particularly kinase inhibitors.[2][3] The pyrazole-3-carboxamide moiety, a close derivative of the carboxylate, has been shown to form crucial hydrogen bonds with the hinge region of various kinases, a key interaction for potent inhibition.[6] For instance, pyrazole derivatives have been developed as inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[6]

Antibacterial and Antifungal Activity

Derivatives of pyrazole-3-carboxylic acid have demonstrated promising antibacterial and antifungal properties.[7] The pyrazole ring can enhance the lipophilicity of a molecule, facilitating its passage across bacterial cell membranes.[5] Research has shown that certain pyrazole-3-carboxylic acid derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[7]

A Spectrum of Other Activities

Beyond these major therapeutic areas, pyrazole-3-carboxylates and related structures have been investigated for a plethora of other biological activities, including:

  • Anticonvulsant[8]

  • Antiviral[4]

  • Antidepressant[4]

  • Antiobesity[8]

  • Enzyme inhibition (e.g., carbonic anhydrase)[8]

The following table summarizes the diverse biological activities of pyrazole-containing compounds, many of which are derived from a pyrazole-3-carboxylate or a related core structure.

Biological ActivityTherapeutic Target/Mechanism of ActionReference(s)
Anti-inflammatoryInhibition of COX-2[1]
AnticancerKinase inhibition (e.g., FLT3, CDK2)[2][6]
AntibacterialDisruption of bacterial cell membrane/enzyme inhibition[7]
AntifungalInhibition of fungal growth[7]
AnticonvulsantModulation of ion channels[8]
AntiviralInhibition of viral replication enzymes[4]

Synthetic Strategies for Pyrazole-3-Carboxylates

The synthesis of the pyrazole-3-carboxylate core is accessible through several well-established synthetic routes. The Knorr pyrazole synthesis and its variations are among the most common and versatile methods.[9]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) condensation Condensation dicarbonyl->condensation + Hydrazine hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration pyrazole Pyrazole-3-carboxylate dehydration->pyrazole G start Synthesized Pyrazole-3-carboxylate Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) start->enzyme sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar enzyme->sar invivo In Vivo Model (e.g., Carrageenan-induced paw edema) sar->invivo

Figure 2. Workflow for the biological evaluation of pyrazole-3-carboxylates.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂. 2. Compound Treatment: Treat the cells with various concentrations of the pyrazole-3-carboxylate derivatives and incubate for the desired exposure period (e.g., 24 or 48 hours). [10]3. MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. 4. Incubation: Incubate the microplate for 4 hours in a humidified atmosphere. 5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [7][11]6. Absorbance Measurement: Gently agitate the plates and measure the absorbance at 570 nm using a microplate reader. [11]Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. [12]

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) from a pure culture. [12]2. Serial Dilution of Compounds: Prepare a series of twofold dilutions of the pyrazole-3-carboxylate derivatives in a suitable broth medium in a 96-well microtiter plate. [13]3. Inoculation: Add the standardized bacterial inoculum to each well. [13]4. Incubation: Incubate the plates at 37°C for 16-24 hours. [12]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [12]

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole-3-carboxylates against a specific kinase.

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, a suitable buffer (e.g., 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5), and the pyrazole-3-carboxylate derivative at various concentrations. [14]2. Initiation of Reaction: Add the kinase substrate and ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes). [14]4. Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5: Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds. [15][16]

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into control, standard (e.g., treated with a known anti-inflammatory drug), and test groups.

  • Compound Administration: Administer the pyrazole-3-carboxylate derivatives orally or via another appropriate route to the test groups. The control group receives the vehicle, and the standard group receives the reference drug. This is typically done 30 to 60 minutes before carrageenan injection. [15][16]3. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [17]4. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection. [17]5. Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

The pyrazole-3-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrazole-3-carboxylate-based drugs, leveraging advanced computational tools for rational design and exploring novel therapeutic targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new pyrazole-3-carboxylate derivatives, contributing to the ongoing quest for more effective and safer medicines.

References

  • Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 8(11), 1-13.
  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 243, 114772.
  • Karrouchi, K., et al. (2018).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pathak, S. K., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 488-511.
  • Singh, A., & Sharma, P. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2035.
  • Schenone, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3731.
  • Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1305, 137839.
  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. John Wiley & Sons.
  • Morris, J. J., & Wishart, D. S. (2011). Aromaticity and drug design. Expert opinion on drug discovery, 6(10), 1037-1047.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • European Committee for Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Kumar, D., et al. (2014). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 5(7), 2828.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Fuhrmann, J., & Rurack, K. (2007). Pyrazoles as fluorescent probes.
  • El-Sayed, M. A., et al. (2022). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 12(45), 29285-29302.
  • Tonelli, M., et al. (2019). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 24(24), 4583.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200562.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • Bosc, J., et al. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(15), 3354.
  • Yang, D., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry, 214, 113230.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Knorr, L. (1883). Ueber die Derivate des Diacetyls. Berichte der deutschen chemischen Gesellschaft, 16(1), 2597-2599.
  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Singh, P., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Molecular Structure, 1282, 135246.
  • The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice.

Sources

Application

Application Notes & Protocols: Methyl 5-isopropyl-1H-pyrazole-3-carboxylate in Agrochemical Research

Prepared by: Gemini, Senior Application Scientist I. Introduction: The Pyrazole Carboxylate Scaffold in Modern Crop Protection The pyrazole heterocycle is a cornerstone of modern agrochemical discovery, offering a struct...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Pyrazole Carboxylate Scaffold in Modern Crop Protection

The pyrazole heterocycle is a cornerstone of modern agrochemical discovery, offering a structurally versatile and biologically active scaffold.[1] Within this chemical class, pyrazole carboxylate derivatives have emerged as critical intermediates and foundational building blocks for a multitude of commercial pesticides, including herbicides, fungicides, and insecticides.[2][3] Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS No. 1101877-35-3) represents a key exemplar of this structural motif.[4] Its strategic combination of an isopropyl group at the 5-position and a methyl carboxylate at the 3-position provides a valuable starting point for the synthesis of novel active ingredients.

The significance of this molecule lies not in its intrinsic biological activity, but in its function as a versatile precursor. The pyrazole core, substituted as such, allows for targeted modifications at the N1 nitrogen and transformations of the carboxylate group, enabling chemists to modulate physicochemical properties and biological specificity. This guide provides an in-depth exploration of methyl 5-isopropyl-1H-pyrazole-3-carboxylate as a pivotal tool in the agrochemical research and development pipeline, detailing its synthesis, characterization, and application in the creation of next-generation crop protection agents.

II. Synthesis and Characterization of the Core Intermediate

The generation of a high-purity supply of the title compound is the foundational step for any research program. The following section outlines a common and reliable synthetic pathway and the analytical methods required for its structural verification.

A. Proposed Synthesis Pathway

The synthesis of pyrazole-3-carboxylates is typically achieved via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[2][5] For methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a logical and efficient route involves the reaction of a β-ketoester containing the requisite isopropyl group with hydrazine hydrate, followed by esterification if the acid is formed.

Protocol 1: Two-Step Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Causality: This protocol is designed for efficiency and regioselectivity. Using hydrazine hydrate initially forms the pyrazole ring. Subsequent esterification with methanol under acidic conditions is a classic and high-yielding method to obtain the desired methyl ester.

Step 1: Synthesis of 5-isopropyl-1H-pyrazole-3-carboxylic acid

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-methyl-2,4-dioxopentanoate (1 equivalent) and ethanol (10 volumes).

  • Begin stirring and add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately 70% under reduced pressure.

  • Add distilled water (10 volumes) to the residue, which may cause a precipitate to form.

  • Acidify the aqueous mixture to a pH of 3-4 using 2M HCl. This protonates the carboxylate, causing the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-isopropyl-1H-pyrazole-3-carboxylic acid.

Step 2: Esterification to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

  • Suspend the dried 5-isopropyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol (15 volumes) in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 equivalents) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 8-12 hours, again monitoring by TLC.

  • After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Diagram 1: Synthetic Workflow

cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification Ketoester Methyl 4-methyl-2,4-dioxopentanoate Reaction1 Reflux in EtOH Ketoester->Reaction1 Hydrazine Hydrazine Hydrate Hydrazine->Reaction1 Acid 5-isopropyl-1H-pyrazole- 3-carboxylic acid Reaction2 Reflux Acid->Reaction2 Reaction1->Acid Methanol Methanol (MeOH) Methanol->Reaction2 Catalyst H₂SO₄ (cat.) Catalyst->Reaction2 Ester Methyl 5-isopropyl-1H-pyrazole- 3-carboxylate Reaction2->Ester

Caption: A two-step synthesis of the target compound.

B. Analytical Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

Technique Purpose Expected Observations
¹H NMR Confirms proton environment and structural integrity.Signals corresponding to the isopropyl (septet and doublet), pyrazole C-H (singlet), N-H (broad singlet), and methyl ester (singlet) protons.
¹³C NMR Confirms the carbon skeleton of the molecule.Resonances for the carbonyl carbon, pyrazole ring carbons, isopropyl carbons, and methyl ester carbon.
Mass Spec (MS) Determines the molecular weight.A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₁₂N₂O₂ (169.10 m/z).
FT-IR Identifies key functional groups.Characteristic stretches for N-H (broad, ~3200 cm⁻¹), C=O of the ester (~1720 cm⁻¹), and C=N/C=C of the pyrazole ring (~1500-1600 cm⁻¹).
Melting Point Assesses purity.A sharp and defined melting point range indicates high purity.

III. Application in Herbicide Discovery

Pyrazole derivatives are prominent in herbicide development, often targeting essential plant-specific enzymes.[1] Methyl 5-isopropyl-1H-pyrazole-3-carboxylate serves as an excellent starting point for synthesizing libraries of compounds to screen for herbicidal activity.

A. Key Herbicidal Mechanisms of Action (MOA)

Derivatives synthesized from this core can be designed to target several validated herbicide MOAs.[6][7]

  • HPPD Inhibition (WSSA Group 27): Many commercial pyrazole herbicides inhibit the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][8] This enzyme is crucial for plastoquinone biosynthesis, which is a required cofactor for phytoene desaturase in the carotenoid synthesis pathway. Inhibition leads to a lack of carotenoids, which protect chlorophyll from photooxidation, resulting in characteristic bleaching symptoms on new growth.[8]

  • ALS Inhibition (WSSA Group 2): Acetolactate synthase (ALS), or acetohydroxyacid synthase (AHAS), is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[9] Pyrazosulfuron-ethyl is a commercial example of a pyrazole-based ALS inhibitor.[10] Inhibition of this enzyme starves the plant of essential amino acids, leading to a cessation of growth and eventual death.

  • PPO Inhibition (WSSA Group 14): Protoporphyrinogen oxidase (PPO) inhibitors block the synthesis of chlorophyll and heme by causing the accumulation of protoporphyrinogen IX. This substrate leaks from the plastid and is oxidized in the cytoplasm to protoporphyrin IX, a potent photosensitizer that generates reactive oxygen species in the presence of light, leading to rapid membrane disruption and cell death.

Diagram 2: Herbicide Discovery Workflow

Start Methyl 5-isopropyl- 1H-pyrazole-3-carboxylate Step1 N1-Alkylation/ Arylation Start->Step1 Step2 Carboxylate Transformation (e.g., Amidation) Step1->Step2 Library Diverse Library of Pyrazole Derivatives Step2->Library Bioassay Primary Greenhouse Screen (Pre/Post) Library->Bioassay Hit Active 'Hit' Compounds Bioassay->Hit MOA Mechanism of Action Studies (Enzyme Assays) Hit->MOA Lead Lead Compound Optimization MOA->Lead Candidate Development Candidate Lead->Candidate

Caption: From core intermediate to development candidate.

B. Protocol 2: Primary Greenhouse Herbicide Bioassay

Causality: This protocol is designed to efficiently screen a large number of compounds for both pre-emergence (soil-acting) and post-emergence (foliar-acting) herbicidal effects against a representative panel of monocot (e.g., barnyardgrass) and dicot (e.g., velvetleaf) weeds.

  • Plant Preparation:

    • Sow seeds of selected weed species in small pots filled with a standard greenhouse soil mix.

    • For post-emergence tests, grow plants until they reach the 2-3 leaf stage.

    • For pre-emergence tests, use pots immediately after sowing.

  • Compound Formulation:

    • Prepare a stock solution of each test compound (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone) containing a small amount of surfactant (e.g., Tween 20 at 0.1% v/v).

    • Perform serial dilutions with a water/solvent/surfactant mixture to achieve the desired application rates (e.g., 1000, 250, 62.5 g a.i./ha).

  • Application:

    • Use a calibrated track sprayer to apply the formulations evenly to the designated pots.

    • For post-emergence , spray directly onto the foliage of the grown weeds.

    • For pre-emergence , spray directly onto the soil surface of the newly sown pots.

    • Include a negative control (solvent/surfactant only) and a positive control (a commercial herbicide with a known MOA).

  • Evaluation:

    • Place the treated pots in a greenhouse under controlled conditions (temperature, light, humidity).

    • Visually assess the plants for injury at 3, 7, and 14 days after treatment (DAT).

    • Use a rating scale from 0% (no effect) to 100% (complete plant death). Note specific symptoms like chlorosis, necrosis, bleaching, or stunting.

IV. Application in Fungicide Discovery

The pyrazole carboxamide scaffold is a blockbuster in the fungicide market, primarily due to its potent inhibition of the succinate dehydrogenase (SDH) enzyme.

A. Key Fungicidal Mechanism of Action (MOA)

SDHI (FRAC Group 7): Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain.[11][12] It catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, SDHI fungicides block ATP production in the pathogen, leading to a depletion of cellular energy, cessation of growth, and ultimately, fungal death. Fluxapyroxad is a leading commercial fungicide that features a pyrazole carboxamide core.[11][12]

B. Protocol 3: In Vitro Mycelial Growth Inhibition Assay

Causality: This assay provides a rapid and quantitative measure of a compound's intrinsic ability to inhibit fungal growth. It is a crucial first step to identify potent candidates before moving to more complex plant-based assays.

  • Compound Preparation:

    • Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions in DMSO.

  • Assay Plate Preparation:

    • Prepare potato dextrose agar (PDA) and maintain it in a molten state (approx. 50°C).

    • Add an aliquot of each compound dilution to sterile petri dishes to achieve final test concentrations (e.g., 100, 10, 1, 0.1 µg/mL). Ensure the final DMSO concentration in the agar is ≤1%.

    • Pour the molten PDA into the dishes, swirl to mix, and allow to solidify. Prepare DMSO-only control plates.

  • Inoculation:

    • From a fresh culture of the target phytopathogenic fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum), cut a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.[11]

    • Place one plug, mycelium-side down, in the center of each prepared agar plate.

  • Incubation and Evaluation:

    • Seal the plates and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 22-25°C).

    • When the fungal colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the colony diameter on all plates.

    • Calculate the percentage of mycelial growth inhibition for each concentration.

    • Use the data to determine the EC₅₀ value (the effective concentration required to inhibit growth by 50%) for promising compounds.

Data Presentation: EC₅₀ Values (µg/mL)

Compound IDBotrytis cinereaSclerotinia sclerotiorum[11]Valsa mali[12]Rhizoctonia solani[13]
Example-01 ValueValueValueValue
Example-02 ValueValueValueValue
Positive Control (e.g., Fluxapyroxad) ValueValueValueValue

V. Safety and Handling

As with all laboratory chemicals, methyl 5-isopropyl-1H-pyrazole-3-carboxylate and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • MSDS: Always consult the Material Safety Data Sheet (MSDS) for the specific compound before use.

VI. Conclusion and Future Perspectives

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a high-value intermediate for agrochemical research. Its accessible synthesis and strategically positioned functional groups make it an ideal platform for generating novel herbicide and fungicide candidates. Future research will likely focus on incorporating this scaffold into new designs, exploring less common mechanisms of action, and leveraging computational chemistry to predict and prioritize derivatives with enhanced potency, improved crop safety, and favorable environmental profiles.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals.
  • Wang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.
  • Kumar, R., et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research.
  • Wang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Chem-Impex. 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid.
  • Google Patents. WO2012143317A1 - Nouveaux composés pesticides à base de pyrazole.
  • Elsevier. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. ScienceDirect.
  • ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.
  • Google Patents. Substituted pyrazole-containing compounds and their use as pesticides.
  • ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.
  • Duke, S. O. (1990). Overview of Herbicide Mechanisms of Action. ResearchGate.
  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Liu, X., et al. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.
  • Wang, G., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
  • Hameed, A., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
  • Zhang, Y., et al. (2022). Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. Frontiers.
  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES.
  • Wang, G., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate.
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. PMC - NIH.
  • Al-Warhi, T. I., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PMC - NIH.
  • Ferrell, J., & Vencill, W. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Florida, IFAS Extension.
  • Chemsrc. (2024). CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate.
  • Weed Science Society of America (WSSA). HERBICIDE MODE OF ACTION TABLE.

Sources

Method

experimental procedure for hydrolysis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Hydrolysis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Authored by: A Senior Application Scientist This application note provides a comprehensive, technically detailed guide for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hydrolysis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

This application note provides a comprehensive, technically detailed guide for the hydrolysis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 5-isopropyl-1H-pyrazole-3-carboxylic acid. This procedure is fundamental for researchers and drug development professionals who utilize pyrazole derivatives as critical building blocks in the synthesis of complex pharmaceutical agents.

The narrative explains the underlying chemical principles, provides a robust, step-by-step experimental protocol, and integrates safety and validation measures to ensure reliable and safe execution.

Foundational Principles: The Chemistry of Saponification

The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[1][2] This reaction is a cornerstone of organic synthesis, valued for its high efficiency and generally straightforward execution. The process is effectively irreversible, driven by a final, thermodynamically favorable acid-base reaction.[1][3]

The mechanism proceeds through several distinct stages:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2][3]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This yields the carboxylic acid.

  • Irreversible Deprotonation: The newly formed carboxylic acid is acidic, while the methoxide ion is a strong base. An immediate acid-base reaction occurs where the carboxylic acid is deprotonated to form a stable carboxylate salt. This final step is highly exergonic and renders the entire sequence irreversible, driving the reaction to completion.[1][3]

  • Protonation (Workup): After the reaction is complete, the carboxylate salt is protonated by the addition of a strong mineral acid, such as hydrochloric acid (HCl), to yield the final, neutral carboxylic acid product.[1]

Caption: Reaction mechanism for base-catalyzed ester hydrolysis (saponification).

Experimental Application: Protocol and Guide

This protocol is designed for the hydrolysis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Equipment
Reagent/Material Formula Molar Mass ( g/mol ) CAS Number Notes
Methyl 5-isopropyl-1H-pyrazole-3-carboxylateC₈H₁₂N₂O₂168.19N/AStarting Material
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Reagent Grade, pellets or solid
Hydrochloric Acid (HCl)HCl36.467647-01-0Concentrated (37%) or 2M solution
Methanol (MeOH)CH₃OH32.0467-56-1ACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade, for extraction
Deionized Water (H₂O)H₂O18.027732-18-5
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.047757-82-6For drying organic layers

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • pH paper or pH meter

Detailed Step-by-Step Protocol

G start Start: Weigh Reagents dissolve Dissolve Ester in Methanol in Round-Bottom Flask start->dissolve add_base Add Aqueous NaOH Solution dissolve->add_base reflux Heat to Reflux (e.g., 70°C) for 2-4 hours add_base->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Remove Methanol via Rotary Evaporator cool->concentrate dilute Dilute Residue with Water concentrate->dilute wash Wash with Ethyl Acetate to Remove Impurities dilute->wash separate Separate Aqueous Layer wash->separate acidify Acidify Aqueous Layer with 2M HCl to pH ~2-3 separate->acidify precipitate Collect Precipitate by Vacuum Filtration acidify->precipitate wash_solid Wash Solid with Cold Deionized Water precipitate->wash_solid dry Dry the Product (Air or Vacuum Oven) wash_solid->dry end_node End: Obtain Pure 5-isopropyl-1H-pyrazole-3-carboxylic acid dry->end_node

Caption: Experimental workflow for the hydrolysis of the pyrazole ester.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-isopropyl-1H-pyrazole-3-carboxylate (e.g., 5.0 g, 29.7 mmol) in methanol (40 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 3.6 g, 90 mmol, ~3 equivalents) in deionized water (20 mL). Caution: This process is exothermic; add NaOH to water slowly.[4][5] Allow the solution to cool.

  • Saponification: Add the aqueous NaOH solution to the methanolic solution of the ester. Attach a reflux condenser and heat the mixture to reflux (approximately 70-75°C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. Typically, the reaction is complete within 2 to 4 hours.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator.

  • Aqueous Workup - Purification:

    • Dilute the remaining aqueous residue with deionized water (50 mL).

    • Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x 40 mL). This step removes any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Product Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid product should form.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with a small amount of cold deionized water to remove any residual inorganic salts.

    • Dry the product either by air-drying or in a vacuum oven at a modest temperature (e.g., 40-50°C) to a constant weight.

Quantitative Data Summary
Parameter Value Notes
Starting Ester Mass5.0 g29.7 mmol
NaOH Mass3.6 g90 mmol (3.0 eq)
Reaction TemperatureReflux (~70-75°C)
Reaction Time2-4 hoursMonitor by TLC
Product Name5-isopropyl-1H-pyrazole-3-carboxylic acid[6]C₇H₁₀N₂O₂
Theoretical Yield4.58 gBased on 100% conversion
Expected Yield85-95%Yields may vary based on purity and handling

Safety and Handling: A Mandate for Trustworthiness

Handling the corrosive reagents in this protocol requires strict adherence to safety standards to minimize risk.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[4][8][9] Closed-toe shoes and long pants are mandatory.[5]

  • Sodium Hydroxide (NaOH):

    • Hazards: NaOH is extremely corrosive and can cause severe skin burns and eye damage.[5][9] Inhalation of dust can irritate the respiratory tract.

    • Handling: Handle solid NaOH with tools, avoiding direct skin contact.[7] When preparing solutions, always add NaOH slowly to cold water , never the other way around, to control the exothermic reaction and prevent splashing.[4][9]

    • Spills: Neutralize small spills with a weak acid (e.g., vinegar) and clean with absorbent materials.[7] For larger spills, evacuate the area and follow institutional protocols.[9]

  • Hydrochloric Acid (HCl):

    • Hazards: Concentrated HCl is highly corrosive and releases noxious vapors that can damage the respiratory system.[7][8]

    • Handling: Always work with concentrated or volatile acids in a well-ventilated chemical fume hood.[7][8]

    • Spills: Neutralize small spills with a weak base like sodium bicarbonate before cleaning.[7]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15-20 minutes.[4]

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

References

  • Hydrochloric Acid and Sodium Hydroxide - IG Chemical Solutions. (n.d.). IG Chemical Solutions.
  • Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc.
  • Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. (2012, June 20). Chemistry Stack Exchange.
  • Sodium Hydroxide. (n.d.). CCOHS.
  • What are four safety precautions you should take when working with sodium hydroxide? (2023, July 13). Quora.
  • Process for the production of pyrazoles. (n.d.). Google Patents.
  • Saponification-Typical procedures. (2024, April 27). operachem.
  • Saponification Reaction of Esters. (2025, January 11). YouTube.
  • 5-isopropyl-1H-pyrazole-3-carboxylic acid. (n.d.). Stenutz.
  • Saponification. (2023, January 22). Chemistry LibreTexts.

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1] The significance of this scaffold is underscored by its presence in numerous commercially available drugs.

Traditionally, the synthesis of pyrazoles has been accomplished through various classical methods, most notably the Knorr pyrazole synthesis, which involves the condensation of β-diketones with hydrazines. While effective, these conventional heating methods often necessitate long reaction times, harsh conditions, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields.[1]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including pyrazoles.[2][3] Microwave irradiation offers a non-classical heating method that directly and efficiently couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This technique dramatically reduces reaction times from hours to minutes, often improves product yields, and enhances the purity of the final compounds.[4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[5]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole derivatives, targeting researchers, scientists, and professionals in drug development. We will delve into the underlying principles of microwave-assisted synthesis, present robust and reproducible protocols for various pyrazole syntheses, and offer insights into reaction optimization and scalability.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Unlike conventional heating where heat is transferred through conduction and convection from an external source, microwave heating arises from the interaction of the electromagnetic field with the dielectric properties of the molecules in the reaction mixture.[2] The two primary mechanisms responsible for this energy transfer are dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. The rapid oscillation of the field causes these molecules to rotate and tumble at an extremely high frequency, leading to intermolecular friction and the generation of heat.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the direction of the applied electric field. The rapid oscillation of the field causes these ions to move back and forth, colliding with other molecules and generating heat through kinetic energy transfer.

This direct and instantaneous heating of the reaction bulk, rather than the vessel walls, leads to a rapid increase in temperature and significantly accelerates reaction rates.[2] This "superheating" effect, where the temperature of the liquid can be raised well above its conventional boiling point in a sealed vessel, is a key factor in the dramatic reduction of reaction times observed in microwave-assisted synthesis.[6]

Experimental Protocols: A Practical Guide to Pyrazole Synthesis

The following protocols are designed to be robust and reproducible in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Safety Note: These reactions should only be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Domestic microwave ovens are not suitable for these procedures due to the lack of temperature and pressure control and the risk of explosion.

Protocol 1: Synthesis of 3,5-Diphenyl-1H-pyrazole from Chalcone and Hydrazine Hydrate

This protocol details the classic cyclocondensation reaction of a chalcone with hydrazine to form a pyrazole. The use of microwave irradiation drastically reduces the reaction time compared to conventional refluxing.

Reaction Scheme:

G Chalcone Chalcone reagents + Chalcone->reagents Hydrazine Hydrazine Hydrate Hydrazine->reagents Pyrazole 3,5-Diphenyl-1H-pyrazole reagents->Pyrazole Ethanol, Acetic Acid (cat.) Microwave, 120°C, 5 min

A schematic for the synthesis of 3,5-Diphenyl-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)208.261.0208 mg
Hydrazine Hydrate (~64% hydrazine)50.062.0~0.1 mL
Ethanol (Absolute)--3.0 mL
Glacial Acetic Acid-Catalytic1-2 drops

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Addition of Reagents: To the vial, add (E)-1,3-diphenylprop-2-en-1-one (208 mg, 1.0 mmol) and ethanol (3.0 mL).

  • Stirring and Dissolution: Stir the mixture until the chalcone is fully dissolved.

  • Addition of Hydrazine and Catalyst: Add hydrazine hydrate (~0.1 mL, ~2.0 mmol) followed by one to two drops of glacial acetic acid.

  • Sealing the Vessel: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before opening.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a small beaker containing 20 mL of ice-cold water.

    • A white precipitate of the pyrazole will form.

    • Collect the solid by vacuum filtration, washing with cold water.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to obtain fine white needles.

  • Characterization: Confirm the structure and purity of the product using techniques such as melting point, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole from a β-Diketone

This protocol demonstrates the synthesis of a trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

Reaction Scheme:

G Diketone 1-Phenylbutane-1,3-dione reagents + Diketone->reagents Hydrazine Methylhydrazine Hydrazine->reagents Pyrazole 1,3-Dimethyl-5-phenyl-1H-pyrazole reagents->Pyrazole Acetic Acid Microwave, 100°C, 10 min

A schematic for the synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-Phenylbutane-1,3-dione162.191.0162 mg
Methylhydrazine46.071.1~0.05 mL
Glacial Acetic Acid--2.0 mL

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Addition of Reagents: To the vial, add 1-phenylbutane-1,3-dione (162 mg, 1.0 mmol) and glacial acetic acid (2.0 mL).

  • Stirring and Dissolution: Stir the mixture to dissolve the diketone.

  • Addition of Hydrazine: Carefully add methylhydrazine (~0.05 mL, 1.1 mmol) to the reaction mixture.

  • Sealing the Vessel: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and set the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Power: Dynamic

    • Stirring: High

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Work-up and Isolation:

    • Pour the reaction mixture into 20 mL of cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Analyze the purified product by appropriate spectroscopic methods.

Protocol 3: One-Pot, Solvent-Free Synthesis of a Tetrasubstituted Pyrazole

This protocol exemplifies a green chemistry approach to pyrazole synthesis, combining three components in a one-pot, solvent-free reaction under microwave irradiation.[7][8]

Reaction Scheme:

G Aldehyde Benzaldehyde reagents1 + Aldehyde->reagents1 Ketoester Ethyl Acetoacetate Ketoester->reagents1 Hydrazine Phenylhydrazine reagents2 + Hydrazine->reagents2 Pyrazole Ethyl 5-methyl-1,4-diphenyl-1H-pyrazole-3-carboxylate reagents1->reagents2 reagents2->Pyrazole Solvent-Free Microwave, 420W, 10 min

A schematic for the one-pot synthesis of a tetrasubstituted pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Benzaldehyde106.120.3~0.03 mL
Ethyl Acetoacetate130.140.45~0.06 mL
Phenylhydrazine108.140.332 mg

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave process vial.

  • Addition of Reagents: Add benzaldehyde (~0.03 mL, 0.3 mmol), ethyl acetoacetate (~0.06 mL, 0.45 mmol), and phenylhydrazine (32 mg, 0.3 mmol) directly to the vial.

  • Sealing the Vessel: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. For this solvent-free reaction, power control is often used.

    • Power: 420 W

    • Hold Time: 10 minutes

    • Stirring: High

    • Note: Monitor the temperature to ensure it does not exceed the safety limits of the vessel.

  • Cooling: Allow the vial to cool completely to room temperature before opening.

  • Work-up and Isolation:

    • The resulting solid is the crude product.

    • Triturate the solid with a small amount of cold ethanol.

    • Collect the product by vacuum filtration.

  • Purification: The product is often obtained in high purity. If required, recrystallize from a suitable solvent like ethanol.

  • Characterization: Characterize the final product using standard analytical techniques.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Insufficient reaction time or temperature.- Inactive reagents.- Incorrect stoichiometry.- Increase the hold time or temperature in small increments.- Check the purity and activity of starting materials.- Re-verify the molar ratios of the reactants.
Formation of Side Products - Temperature too high, leading to decomposition or side reactions.- Incorrect choice of solvent.- Lower the reaction temperature.- Experiment with different solvents that have varying dielectric properties.- For multicomponent reactions, the order of addition of reagents might be crucial.
Reaction Does Not Go to Completion - Inefficient microwave absorption.- Presence of non-polar solvents.- Add a small amount of a polar solvent or an ionic liquid to improve microwave coupling.- Ensure the reaction volume is appropriate for the microwave vial.
Pressure Exceeds Safety Limits - Generation of gaseous byproducts.- Solvent volatility at high temperatures.- Reduce the amount of starting material.- Choose a solvent with a higher boiling point.- Use a larger reaction vessel.

Scalability Considerations

Scaling up microwave-assisted reactions from the milligram to the multigram or kilogram scale presents challenges, primarily due to the limited penetration depth of microwaves into the reaction mixture.[9][10] Direct scaling in a single large batch vessel can lead to uneven heating and the formation of hot spots.[9]

However, scalability can be achieved through several strategies:

  • Parallel Synthesis: Running multiple small-scale reactions simultaneously in a multimode microwave reactor.[9]

  • Continuous Flow Reactors: Pumping the reaction mixture through a microwave cavity allows for continuous processing of larger volumes while maintaining efficient and uniform heating.[10]

  • Stop-Flow Systems: A hybrid approach where the reaction mixture is pumped into the microwave cavity, irradiated for a set time, and then displaced by a fresh portion of reactants.

For pyrazole synthesis, the feasibility of scaling up will depend on the specific reaction. Solvent-free reactions can be more challenging to scale up due to potential issues with heat dissipation. Reactions in polar solvents are generally more amenable to scaling, particularly in continuous flow systems.

Conclusion

Microwave-assisted synthesis has emerged as a powerful and enabling technology for the rapid and efficient synthesis of pyrazole derivatives.[2] The protocols and guidelines presented here demonstrate the significant advantages of this technique over conventional methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. By understanding the fundamentals of microwave heating and carefully optimizing reaction parameters, researchers can leverage this technology to accelerate the discovery and development of novel pyrazole-based therapeutic agents.

References

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]

  • Ma, R., Zhu, J., Liu, J., Chen, L., Shen, X., Jiang, H., & Li, J. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593–3601. [Link]

  • Parikh, A. A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate. [Link]

  • Buriol, L. I., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 21(6), 1037-1044. [Link]

  • Yilmaz, F., et al. (2019). Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Letters in Drug Design & Discovery, 16(10). [Link]

  • Buriol, L. I., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. J. Braz. Chem. Soc., 21(6). [Link]

  • Gaikwad, D. N., et al. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. Journal of Biological and Chemical Chronicles, 5(3), 143-145. [Link]

  • Law, J., et al. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]

  • Sharma, V., et al. (2017). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 7(81), 51453-51476. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]

  • Abdel-monem, A. A., et al. (2020). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. BMC Chemistry, 14(1), 63. [Link]

  • Stadler, A., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. Organic Process Research & Development, 7(5), 707-716. [Link]

  • Singh, P., & Kumar, A. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(8), 5227-5247. [Link]

  • Ahsan, M. J. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega, 7(33), 28655-28667. [Link]

  • Gomaa, M. A. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 39. [Link]

  • Zrinski, I., Juribasic, M., & Eckert-Maksic, M. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Heterocycles, 68(9), 1961. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. [Link]

  • Kappe, C. O., et al. (2003). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ResearchGate. [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6). [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. ijpsonline.com. [Link]

  • Sharma, P. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1083-1087. [Link]

  • OUCI. (n.d.). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synth… OUCI. [Link]

  • Lo, C., & Singh, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(23), 7851. [Link]

  • Werner, S., et al. (2007). Scale-up in microwave-accelerated organic synthesis. CHIMIA International Journal for Chemistry, 61(10), 655-658. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. pnrjournal.com. [Link]

Sources

Method

The Strategic Application of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate in the Synthesis of Targeted Kinase Inhibitors

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, represent a pivotal class of targets in modern drug discovery, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent a pivotal class of targets in modern drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. Within the vast chemical space of potential inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[1][2] Its inherent properties, including its ability to form key hydrogen bond interactions with the kinase hinge region, its synthetic tractability, and its favorable drug-like characteristics, have cemented its importance in medicinal chemistry.[1][3] The strategic substitution of the pyrazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, making it a versatile starting point for the development of highly targeted therapies.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key pyrazole-based building block, methyl 5-isopropyl-1H-pyrazole-3-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and contextualize the application of these synthesized inhibitors in relevant signaling pathways.

The Versatility of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate: A Gateway to Diverse Kinase Inhibitors

The structure of methyl 5-isopropyl-1H-pyrazole-3-carboxylate offers two primary points for chemical modification: the carboxylate group at the C3 position and the nitrogen atoms of the pyrazole ring. The isopropyl group at the C5 position often serves to occupy a hydrophobic pocket within the ATP-binding site of the target kinase, contributing to both potency and selectivity.[4]

The methyl ester at C3 is readily converted into an amide, a common feature in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the protein backbone. The N-H of the pyrazole can be substituted to introduce further diversity and to modulate the physicochemical properties of the final compound. This dual functionality makes it an ideal starting material for creating libraries of compounds for screening against various kinases.

Kinase families that have been successfully targeted with inhibitors bearing the pyrazole scaffold include:

  • Janus Kinases (JAKs) : Aberrant JAK/STAT signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[5]

  • Fibroblast Growth Factor Receptors (FGFRs) : Dysregulation of FGFR signaling is a known driver in various cancers.[6][7]

  • Cyclin-Dependent Kinases (CDKs) : Inhibitors of CDKs are crucial for targeting cell cycle progression in cancer.[3][8][9]

  • c-Jun N-terminal Kinase (JNK) : JNK3, in particular, is a target for neurodegenerative diseases.[10][11]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : A key target in anti-angiogenic cancer therapies.[12]

  • p38 Mitogen-Activated Protein (MAP) Kinase : Implicated in inflammatory responses.[13][14][15]

Synthetic Strategy: From Pyrazole Precursor to a Potent Kinase Inhibitor

The following section outlines a representative synthetic workflow for the preparation of a hypothetical, yet plausible, JAK inhibitor starting from methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This multi-step synthesis involves an initial amidation of the carboxylate, followed by a nucleophilic aromatic substitution to introduce a key pharmacophore that interacts with the kinase hinge region.

G cluster_0 Synthesis Workflow A Methyl 5-isopropyl-1H-pyrazole-3-carboxylate B Step 1: Amidation with 4-aminocyclohexanol A->B 4-aminocyclohexanol, NaH, THF C N-(4-hydroxycyclohexyl)-5-isopropyl-1H-pyrazole-3-carboxamide B->C Intermediate 1 D Step 2: Nucleophilic Aromatic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C->D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K2CO3, DMF E Final Kinase Inhibitor D->E Purification

Caption: General synthetic workflow from the starting pyrazole ester to a final kinase inhibitor.

Experimental Protocols

PART 1: Synthesis of N-(4-hydroxycyclohexyl)-5-isopropyl-1H-pyrazole-3-carboxamide (Intermediate 1)

Rationale: The conversion of the methyl ester to a secondary amide is a critical first step. The choice of 4-aminocyclohexanol introduces a hydroxyl group that can serve as a handle for further functionalization or improve solubility and pharmacokinetic properties. Sodium hydride is used as a strong base to deprotonate the amine, facilitating its nucleophilic attack on the ester carbonyl.

Materials:

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

  • 4-aminocyclohexanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-aminocyclohexanol (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of methyl 5-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(4-hydroxycyclohexyl)-5-isopropyl-1H-pyrazole-3-carboxamide.

Self-Validation: The successful synthesis of Intermediate 1 can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the expected molecular structure and mass.

PART 2: Synthesis of the Final Kinase Inhibitor

Rationale: This step involves the N-alkylation of the pyrazole ring with a heterocyclic core that is known to interact with the hinge region of many kinases. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a common electrophile in the synthesis of JAK inhibitors like Ruxolitinib. Potassium carbonate is a suitable base for this transformation, and DMF is an appropriate polar aprotic solvent.

Materials:

  • N-(4-hydroxycyclohexyl)-5-isopropyl-1H-pyrazole-3-carboxamide (Intermediate 1)

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the final kinase inhibitor.

Self-Validation: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Application in Targeting Kinase Signaling Pathways

The synthesized inhibitor, by virtue of its pyrrolo[2,3-d]pyrimidine core, is designed to target the ATP-binding site of kinases in the JAK family. Dysregulation of the JAK/STAT pathway is a hallmark of various cancers and autoimmune diseases.

G cluster_1 JAK/STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P_STAT p-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Synthesized Pyrazole-based Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by the synthesized pyrazole-based inhibitor.

By inhibiting the kinase activity of JAKs, the synthesized compound can prevent the phosphorylation and subsequent activation of STAT proteins, leading to the downregulation of gene transcription involved in cell proliferation and survival.

Data Summary and Characterization

The following table provides expected data for a compound synthesized via the described protocol, based on literature values for structurally similar kinase inhibitors.

ParameterExpected Value/ResultMethod of Analysis
Purity >98%HPLC
¹H NMR Consistent with proposed structure400 MHz NMR
Mass Spectrum [M+H]⁺ matches calculated exact massHRMS (ESI)
IC₅₀ (JAK2) 1-50 nMIn vitro kinase assay
Cellular Potency 50-500 nMCell-based proliferation assay

Conclusion

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of targeted kinase inhibitors. The protocols outlined in this application note provide a robust framework for the rational design and synthesis of such compounds. The inherent modularity of the described synthetic route allows for the creation of diverse chemical libraries, facilitating the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The strategic use of this pyrazole building block will undoubtedly continue to fuel innovation in the field of kinase inhibitor drug discovery.

References

  • Al-Mahadeen, M., Jaber, A. M., Al-Najjar, B. O., Khanfar, M. A., & El-Abadelah, M. M. (2024). Novel N-Substituted Isatin-Oxoindolin-1H-Benzo[D] Imidazole Fumarate as a New Class of JNK3 Inhibitor: Design, Synthesis, Molecular Modeling and its Biological Activity. Current Organic Synthesis.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.).
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. (2017). PubMed.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers.
  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Science Publishing Group.
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2011).
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). RSC Publishing.
  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Frontiers.
  • The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (n.d.).
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.).
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (n.d.). PubMed.
  • Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. (n.d.). PubMed.

Sources

Application

A Senior Application Scientist's Guide to the Strategic Functionalization of Methyl 5-Isopropyl-1H-pyrazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The pyrazole nucleus is a privileged heterocyclic motif, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2] Its prevalence stems from its metabolic stability, its capacity to act as both a hydrogen bond donor and acceptor, and its versatile substitution patterns that allow for the precise modulation of physicochemical properties. Marketed drugs such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and the insecticide Fipronil underscore the therapeutic and commercial significance of this scaffold.[2][3]

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is an exceptionally useful starting material for building libraries of novel pyrazole derivatives. It possesses three key points for chemical diversification: the reactive N-H of the pyrazole ring, the electron-rich C4 position, and the modifiable C3-ester functionality. This guide provides a detailed exploration of synthetic routes to functionalize this building block, offering not just protocols, but the strategic rationale behind the chosen methodologies.

Section 1: N-Functionalization - Modulating Polarity and Vectorial Exit

Substitution at the pyrazole nitrogen is a primary strategy for altering a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic stability. The choice between N-alkylation and N-arylation depends on the desired structural complexity and the intended biological target.

Regioselective N-Alkylation

Expert Rationale: The N-alkylation of an asymmetrically substituted pyrazole like methyl 5-isopropyl-1H-pyrazole-3-carboxylate can theoretically yield two regioisomers (N1 and N2). The regiochemical outcome is a delicate balance of steric and electronic factors.[4] The bulky isopropyl group at the C5 position sterically shields the adjacent N1 nitrogen. Consequently, under kinetically controlled conditions (e.g., using a strong base at low temperature), alkylation predominantly occurs at the less hindered and more electronically accessible N2 position.

This protocol leverages this steric hindrance to achieve high regioselectivity. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, forming the pyrazolate anion, which then acts as the nucleophile.

Protocol 1: N-Alkylation with Benzyl Bromide

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Add methyl 5-isopropyl-1H-pyrazole-3-carboxylate (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the resulting suspension at 0 °C for 30 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Data Summary Table

ParameterValue / Condition
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temp.
Electrophile Alkyl Halide (e.g., Benzyl Bromide)
Typical Yield 70-90% (product-dependent)
Key Outcome Predominantly N2-alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Add Pyrazole & DMF B Cool to 0 °C A->B C Add NaH (Deprotonation) B->C D Add Alkyl Halide C->D E Warm to RT & Stir D->E F Quench (aq. NH4Cl) E->F G Extract (EtOAc) F->G H Purify (Chromatography) G->H I I H->I Final Product

Workflow for Ester Hydrolysis.
Amide Coupling

Expert Rationale: With the carboxylic acid in hand, standard peptide coupling reagents can be employed to form the amide bond with a desired amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress side reactions. The reaction requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the formation of the activated ester intermediate and neutralize the acid formed during the reaction.

Protocol 5: HATU-Mediated Amide Coupling

  • Preparation: Dissolve the 5-isopropyl-1H-pyrazole-3-carboxylic acid (from Protocol 4, 1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Activation: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Data Summary Table

ParameterValue / Condition
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Typical Yield 75-95%

Conclusion

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate serves as a robust and versatile platform for the generation of diverse chemical entities. The protocols outlined in this guide provide reliable and reproducible methods for the strategic functionalization at the N1/N2, C4, and C3 positions. By understanding the chemical rationale behind each transformation—from sterically-controlled N-alkylation to palladium-catalyzed cross-couplings and standard ester modifications—researchers can effectively leverage this building block to accelerate the discovery of novel therapeutics and other advanced materials.

References

  • Faria, J. V., et al. (2017). Preparations of 4-Substituted 3-Carboxypyrazoles. Molecules. Available at: [Link]

  • Shaaban, M. R., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. Available at: [Link]

  • Google Patents. (2017). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Mickevičius, V., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Google Patents. (1998). N-alkylation method of pyrazole.
  • Yin, H., et al. (2010). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Rodrigues, M. T., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Rauf, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules. Available at: [Link]

  • Taylor & Francis Online. (2010). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Available at: [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]

  • Aggarwal, N., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Available at: [Link]

  • Wright, S., et al. (2018). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2020). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • Taylor & Francis Online. (2020). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Available at: [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • National Institutes of Health. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation. Available at: [Link]

  • Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available at: [Link]

  • National Institutes of Health. (2012). Current status of pyrazole and its biological activities. Available at: [Link]

  • Google Patents. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • National Institutes of Health. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Welcome to the dedicated technical support guide for the purification of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. Here, we merge fundamental chemical principles with practical, field-tested advice to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for methyl 5-isopropyl-1H-pyrazole-3-carboxylate?

The main challenges in purifying methyl 5-isopropyl-1H-pyrazole-3-carboxylate typically stem from the presence of structurally similar impurities. The most common of these is the regioisomeric impurity, methyl 3-isopropyl-1H-pyrazole-5-carboxylate, which can form during the initial synthesis.[1] The similar polarity and physical properties of these isomers can make separation by standard techniques like simple recrystallization or flash chromatography difficult. Additionally, unreacted starting materials or by-products from side reactions can also co-elute or co-precipitate with the desired product.

Q2: What are the key physical properties I should be aware of for methyl 5-isopropyl-1H-pyrazole-3-carboxylate?

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₈H₁₂N₂O₂[2]
Molecular Weight168.19 g/mol [2]
LogP1.31970[2]
PSA (Polar Surface Area)54.98 Ų[2]

The predicted LogP suggests that the compound is moderately non-polar, which will influence the choice of solvents for both recrystallization and chromatography.

Q3: What are the most effective purification techniques for this compound?

The most common and effective purification techniques for pyrazole derivatives like methyl 5-isopropyl-1H-pyrazole-3-carboxylate are:

  • Recrystallization: Ideal for removing impurities with different solubility profiles.

  • Column Chromatography: A versatile technique for separating compounds with different polarities, including regioisomers.[1][3]

  • Acid-Base Extraction/Salt Formation: Can be employed to separate the acidic pyrazole from non-acidic impurities.

The choice of method will depend on the nature and quantity of the impurities present.

Troubleshooting Purification Workflows

Workflow 1: Recrystallization

Recrystallization_Workflow

Problem: Oily product or no crystal formation upon cooling.

Causality & Troubleshooting:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a compound with a predicted LogP of ~1.3, a good starting point would be a moderately polar solvent system.

    • Actionable Advice: Experiment with solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[4][5] Start by dissolving the crude product in a minimal amount of the more polar solvent (e.g., ethanol) at its boiling point. Then, add the less polar solvent (e.g., water or hexanes) dropwise until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly.

  • Supersaturation: The solution may be supersaturated.

    • Actionable Advice: Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.

  • High Impurity Load: A high concentration of impurities can inhibit crystal lattice formation.

    • Actionable Advice: If the product oils out, try redissolving it and adding a small amount of activated charcoal to adsorb some impurities. Heat the solution, filter it hot to remove the charcoal, and then attempt recrystallization again. If this fails, a preliminary purification by column chromatography may be necessary.

Problem: Low recovery of the purified product.

Causality & Troubleshooting:

  • Solvent Polarity: The chosen solvent system may be too polar, leading to significant product loss in the mother liquor.

    • Actionable Advice: Reduce the proportion of the more polar solvent in your recrystallization mixture. Ensure you are using the minimum amount of hot solvent necessary for dissolution.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals.

    • Actionable Advice: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Workflow 2: Column Chromatography

Chromatography_Workflow

Problem: Poor separation of the desired product from a close-running impurity (likely the regioisomer).

Causality & Troubleshooting:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving compounds with very similar Rf values.

    • Actionable Advice: A good starting point for pyrazole derivatives is a gradient of ethyl acetate in hexanes.[1] To improve separation, try using a shallower gradient. For example, instead of starting at 10% ethyl acetate in hexanes, begin with 5% and increase the polarity very slowly. You can also experiment with other solvent systems like dichloromethane/methanol or toluene/acetone.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

    • Actionable Advice: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.

  • Deactivation of Silica Gel: Pyrazoles can sometimes interact with the acidic silanol groups on the silica gel, leading to tailing and poor separation.

    • Actionable Advice: Deactivate the silica gel by adding 1% triethylamine to the eluent. This will cap the acidic sites and improve the peak shape.

Problem: The product is not eluting from the column.

Causality & Troubleshooting:

  • Eluent is too Non-polar: The solvent system is not polar enough to move the compound down the column.

    • Actionable Advice: Gradually increase the polarity of your eluent. If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.

  • Strong Interaction with Silica: The pyrazole nitrogen may be strongly interacting with the silica gel.

    • Actionable Advice: As mentioned above, adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce this interaction.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude methyl 5-isopropyl-1H-pyrazole-3-carboxylate in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Precipitation: While the solution is still hot, add warm water dropwise until the solution becomes slightly turbid.

  • Redissolution: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the elution by thin-layer chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. PubChem Compound Database. [Link]

  • Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., Al-Lawati, F. A., & Al-Abri, Z. A. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1013. [Link]

  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Chemsrc. (2025). Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Google Patents. (2014).
  • National Center for Biotechnology Information. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Zaleckas, L., Jonušis, M., Tumkevičius, S. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. [Link]

  • Stenutz. (n.d.). 5-isopropyl-1H-pyrazole-3-carboxylic acid. [Link]

  • ChemSrc. (n.d.). methyl 5-chloro-1H-pyrazole-3-carboxylate. [Link]

Sources

Optimization

Technical Support Center: Pyrazole Synthesis

Welcome to the comprehensive technical support guide for pyrazole synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for pyrazole synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the common side reactions and experimental challenges encountered during pyrazole synthesis, offering in-depth troubleshooting guides and frequently asked questions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific, frequently encountered problems in pyrazole synthesis in a direct question-and-answer format. We explore the causality behind these issues and provide actionable, field-proven solutions.

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Question: "I'm performing a Knorr synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm getting a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?"

Probable Cause: The formation of regioisomers is a classic challenge in the Knorr synthesis and related reactions.[1][2][3] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different reaction pathways and, consequently, a mixture of pyrazole regioisomers.[4][5] The outcome is often dictated by a delicate balance of steric and electronic effects of the substituents on both reactants.

Troubleshooting Strategies:

  • Strategic Solvent Selection: The reaction solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically improve the regioselectivity of the reaction, often favoring the formation of a single isomer.[3][6]

  • pH and Catalyst Optimization: The choice and amount of acid or base catalyst are critical.[7] For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are commonly used to facilitate the initial imine formation.[4] Experimenting with the pH of the reaction medium can help favor one regioisomeric pathway over the other.

  • Substrate Modification:

    • Steric Hindrance: Introducing a bulky substituent on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the attack at the more crowded carbonyl group, thus favoring the formation of one regioisomer.[8]

    • Electronic Effects: The electronic properties of the substituents can also direct the initial nucleophilic attack. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.

  • In Situ Generation of Intermediates: Generating the 1,3-dicarbonyl compound in situ from enolates and carboxylic acid chlorides can sometimes lead to improved regioselectivity in a one-pot reaction.[9]

Workflow for Improving Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Formation of Pyrazoline as a Major Side Product

Question: "My synthesis of a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine is yielding a significant amount of the corresponding pyrazoline. How can I promote aromatization to the desired pyrazole?"

Probable Cause: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines often proceeds through a pyrazoline intermediate.[2][3] The subsequent oxidation of the pyrazoline to the aromatic pyrazole may not occur efficiently under the reaction conditions, leading to its accumulation as a major side product.

Troubleshooting Strategies:

  • Introduction of an Oxidizing Agent: The most direct approach is to include a mild oxidizing agent in the reaction mixture to facilitate the aromatization of the pyrazoline intermediate. Common choices include:

    • Air/Oxygen: In some cases, simply exposing the reaction to air or bubbling oxygen through the mixture can be sufficient.

    • Iodine (I₂): A stoichiometric amount of iodine can be an effective oxidant.

    • Sulfur: Elemental sulfur can also promote oxidation at elevated temperatures.

  • Use of a Hydrazine with a Leaving Group: Employing a hydrazine derivative with a good leaving group, such as tosylhydrazine, can lead to the direct formation of the pyrazole through elimination of the leaving group from the pyrazoline intermediate, thus avoiding the need for a separate oxidation step.[9]

  • Reaction Condition Modification:

    • Solvent Choice: The choice of solvent can influence the rate of aromatization.

    • Temperature: Increasing the reaction temperature may provide the necessary energy for the elimination step leading to the pyrazole.

Reaction Pathway Illustrating Pyrazoline Formation:

Caption: Formation of pyrazoline as a side product.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be reaching completion. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be effective in improving yields and reducing reaction times.[7]

  • Suboptimal Catalyst: The choice and concentration of the acid or base catalyst are crucial. For Knorr-type syntheses, a catalytic amount of a protic acid is generally required.[4][10]

  • Side Reactions: The formation of byproducts, such as regioisomers or pyrazolines, will inherently lower the yield of the desired product.[7]

  • Product Degradation: The synthesized pyrazole might be unstable under the reaction or workup conditions. Consider using milder conditions if degradation is suspected.

  • Purification Losses: Significant product loss can occur during purification steps like column chromatography or recrystallization.[7]

Q2: I'm observing the formation of bis-pyrazoles. How can this be avoided?

A2: The formation of bis-pyrazoles can occur, for example, in the reaction of 3-methyl-1-phenyl-5-pyrazolone with aldehydes.[11] This is often a desired product in certain synthetic schemes. However, if it is an unwanted side product, consider the stoichiometry of your reactants carefully. Using a controlled amount of the limiting reagent can help minimize the formation of bis-adducts.

Q3: How can I purify my pyrazole product from unreacted starting materials and side products?

A3: Purification strategies depend on the properties of your pyrazole and the impurities.

  • Recrystallization: This is often the simplest method if a suitable solvent system can be found. Experiment with solvent mixtures like ethanol/water or ethyl acetate/hexanes.[12]

  • Column Chromatography: Silica gel chromatography is a common technique. For basic pyrazoles that may interact strongly with silica, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.[12]

  • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can perform an acid-base extraction to separate it from neutral impurities.

  • Formation of Acid Addition Salts: Pyrazoles can be purified by forming their acid addition salts, which can then be crystallized and subsequently neutralized to recover the pure pyrazole.[13][14]

Q4: Can N-alkylation of my pyrazole lead to a mixture of products?

A4: Yes, N-alkylation of unsymmetrical pyrazoles can result in a mixture of regioisomers. The alkylation can occur at either of the two nitrogen atoms. The regioselectivity of this reaction can be influenced by the nature of the base used, the electrophile, and steric effects of the substituents on the pyrazole ring.[15][16][17]

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
  • synthesis of pyrazoles - YouTube.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC - NIH.
  • Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
  • Regioselectivity in pyrazole EAS : r/OrganicChemistry - Reddit.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
  • Troubleshooting Knorr pyrazole synthesis impurities - Benchchem.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Knorr Pyrazole Synthesis.
  • (PDF) Review on Synthesis of pyrazole and pyrazolines - ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar.
  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity | Organic Letters - ACS Publications.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH.
  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes | JACS Au - ACS Publications.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • pyrazole.pdf - CUTM Courseware.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Synthesis and antimicrobial activities of some novel bis-pyrazole derivatives containing a hydrophosphoryl unit - ResearchGate.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
  • New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC - NIH.
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Welcome to the technical support guide for the crystallization of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this pyrazole derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing methyl 5-isopropyl-1H-pyrazole-3-carboxylate?

A1: The three most critical factors are solvent selection, the degree of supersaturation, and the presence of impurities. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Controlling the cooling rate manages supersaturation, which dictates nucleation and crystal growth. Finally, impurities can significantly inhibit or alter crystal formation, sometimes preventing it altogether.[2][3]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and why is it happening?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too concentrated, causing the compound's solubility to be exceeded while the solution is still too warm for solid crystals to form.[5] Impurities can also lower the melting point of the mixture, contributing to this issue.[5]

Q3: How do structurally related impurities affect the crystallization process?

A3: Structurally similar impurities are particularly problematic because they can interact with the growing crystal lattice.[2] They can become incorporated into the crystal, reducing purity, or adsorb to the crystal surface, inhibiting growth.[6] In some cases, these impurities can even direct the formation of a less stable crystalline form (polymorph).[2]

Q4: What is polymorphism and should I be concerned about it for this compound?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[7] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and bioavailability, which are critical in drug development.[8][9] While specific polymorphic studies on methyl 5-isopropyl-1H-pyrazole-3-carboxylate are not widely published, it is a crucial consideration for any active pharmaceutical ingredient (API), as different crystallization conditions (e.g., solvent, cooling rate) could yield different polymorphs.[10]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during your experiments.

Problem 1: No Crystals Form / Solution Remains Clear After Cooling

Q: I have cooled my solution to room temperature and even placed it in an ice bath, but no crystals have appeared. What are the next steps?

A: This is a common issue that usually indicates the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[11]

  • Initial Diagnosis: The most common cause is using too much solvent.[5]

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[12] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to form.[12]

    • Add a Seed Crystal: If you have a small amount of the solid compound, add a single, tiny crystal to the solution.[11] This provides a perfect template for further crystal growth.

    • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), and then allow it to cool again.[4]

    • Utilize an Antisolvent: If you are using a good solvent, you can try adding a miscible "antisolvent" (one in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then add a drop of the good solvent to clarify before cooling.

    • Cool to a Lower Temperature: If not already done, use a colder bath, such as a salt-ice bath, to further decrease solubility.[11]

Problem 2: Oiling Out / Formation of a Liquid Phase

Q: My compound has separated as a viscous oil at the bottom of the flask. How can I obtain solid crystals?

A: Oiling out prevents the formation of a pure crystal lattice because impurities tend to dissolve well in the liquid droplets of your compound.[4]

  • Initial Diagnosis: The concentration of the solute is too high at a temperature above its melting point in the solvent system.[5]

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add more of the same solvent (e.g., 10-20% additional volume) to lower the saturation point.[5] Then, allow the solution to cool much more slowly.

    • Lower the Crystallization Temperature: Select a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.

    • Extremely Slow Cooling: After re-dissolving, insulate the flask to ensure a very gradual temperature drop. This can be done by placing the flask in a warm water bath and allowing the entire system to cool to room temperature overnight.[5] This gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

Problem 3: Rapid Precipitation of Powder or Amorphous Solid

Q: As soon as my solution started to cool, a large amount of fine powder crashed out. What went wrong?

A: This indicates that the solution became supersaturated too quickly, leading to rapid, uncontrolled nucleation rather than slow, ordered crystal growth.[13] This often traps impurities and solvent within the solid.

  • Initial Diagnosis: The solution was cooled too quickly, or the concentration was too high.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the precipitate. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at that temperature.[4]

    • Insulate for Slow Cooling: Cover the flask and insulate it (e.g., with glass wool or by placing it in a Dewar flask) to slow the cooling process dramatically. The goal is to remain in the "metastable zone" of supersaturation, where existing crystals grow, rather than the "labile zone," where spontaneous nucleation is rampant.

    • Consider a Different Solvent: The chosen solvent may have too steep of a solubility curve (i.e., the solubility changes too dramatically with temperature). Experiment with alternative solvents.

Key Experimental Protocols

Protocol 1: Standard Cooling Crystallization

This is the most common method and relies on the principle that the compound is more soluble in a hot solvent than in a cold one.[1]

  • Dissolution: Place the crude methyl 5-isopropyl-1H-pyrazole-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (see Table 1) and heat the mixture with stirring until the solid completely dissolves.[14]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger crystals.[15]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[16]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[16]

Protocol 2: Antisolvent Addition Crystallization

This method is useful when the compound is too soluble in a solvent even at low temperatures.

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • Antisolvent Addition: While stirring, slowly add a "poor" solvent or "antisolvent" (e.g., water, hexane) in which the compound is insoluble.[17] Continue adding until you observe persistent turbidity (cloudiness).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling may also aid this process.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Recommended Solvents for Initial Screening

The selection of an appropriate solvent is the most critical step.[14] An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures.[1] Based on the structure of methyl 5-isopropyl-1H-pyrazole-3-carboxylate, the following solvents are recommended for initial screening.

SolventTypePolarityBoiling Point (°C)Suitability & Comments
EthanolProticHigh78Good potential for cooling crystallization; often used for pyrazole derivatives.[14]
IsopropanolProticHigh82Similar to ethanol, good potential for cooling crystallization.[14]
Ethyl AcetateAproticMedium77Effective for compounds of intermediate polarity; good for cooling or evaporation methods.[14]
AcetoneAproticHigh56May be too soluble for cooling crystallization; often suitable for antisolvent methods.[18]
TolueneAromaticLow111Can be effective for less polar compounds or as a co-solvent.[19]
Heptane/HexaneNon-polarLow98/69Likely poor solubility; primarily useful as an antisolvent.[19]
WaterProticVery High100Very low solubility expected; excellent potential as an antisolvent.[14][17]

Visualizations

Troubleshooting Workflow

G start Dissolve crude compound in minimum hot solvent cool Allow to cool slowly start->cool check Observe outcome cool->check crystals Problem Solved: Collect, Wash & Dry Crystals check->crystals Good crystals form no_crystals Issue: No Crystals Form check->no_crystals Solution is clear oil Issue: 'Oiling Out' Occurs check->oil Liquid phase separates powder Issue: Powder Precipitates check->powder Rapid precipitation action_scratch 1. Scratch flask 2. Add seed crystal no_crystals->action_scratch action_add_solvent Re-heat, add more solvent, cool very slowly oil->action_add_solvent powder->action_add_solvent action_reduce_solvent Reduce solvent volume and re-cool action_scratch->action_reduce_solvent If still no crystals

Caption: A workflow for troubleshooting common crystallization issues.

Supersaturation and Nucleation Zones

G y_axis Concentration x_axis Temperature origin origin origin->y_axis origin->x_axis curve_points A B A->B C B->C D C->D sol_curve Solubility Curve undersaturated Undersaturated Zone (No Crystallization) metastable Metastable Zone (Crystal Growth > Nucleation) labile Labile Zone (Spontaneous Nucleation) p1 p2 p1->p2 Slow Cooling p3 p2->p3 Further Cooling

Caption: Relationship between temperature, concentration, and crystallization behavior.

References

  • 8 (PubMed)

  • 2 (MDPI)

  • 9 (Nishka Research)

  • 7 (ResearchGate)

  • 10 (Curia Global)

  • 20 (Xtalks)

  • 13 (Unknown Source)

  • 1 (Organic Chemistry at CU Boulder)

  • 14 (Benchchem)

  • 3 (ResearchGate)

  • 21 (YouTube)

  • 6 (CrystEngComm)

  • 22 (Cambridge University Press & Assessment)

  • 17 (Benchchem)

  • 15 (Unknown Source)

  • 12 (Chemistry LibreTexts)

  • 11 (Chemistry LibreTexts)

  • 23 (Google Patents)

  • 4 (Chemistry LibreTexts)

  • 19 (University of Rochester)

  • 24 (PubChem)

  • 5 (University of York)

  • 25 (Quora)

  • 26 (Unknown Source)

  • 27 (ChemicalBook)

  • 16 (Unknown Source)

  • 28 (Wikipedia)

  • 29 (YouTube)

  • 30 (Benchchem)

  • 18 (Taylor & Francis Online)

  • 31 (ChemicalBook)

  • 32 (Chemsrc)

  • 33 (PubChem)

  • 34 (PubChem)

  • 35 (Google Patents)

  • 36 (NIH)

  • 37 (ResearchGate)

  • 38 (MDPI)

  • 39 (ResearchGate)

  • 40 (MDPI)

  • 41 (PubChem)

  • 42 (Sigma-Aldrich)

  • 43 (ChemicalBook)

  • (PubChem)

  • 44 (PubChem)

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for Pyrazole Synthesis

Prepared by a Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction parameters and troubleshooting common issues encountered during the synthesis of pyrazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and concrete solutions.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer:

Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is key to identifying and resolving the issue.

Causality and Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

    • Increase Temperature: Many condensation reactions, such as the Knorr and Paal-Knorr syntheses, require heating to proceed at an efficient rate.[1] Consider refluxing the reaction mixture. If you observe a decrease in yield at higher temperatures, it may indicate product degradation.[2] A temperature-controlled approach is crucial, as simply tuning the reaction temperature can lead to different products.[3][4]

    • Microwave-Assisted Synthesis: This technique is a powerful tool for improving yields and dramatically reducing reaction times from hours to minutes.[5][6] Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to cleaner reactions and higher purity.[5][7][8]

  • Sub-optimal Catalyst Choice or Concentration: The type and amount of catalyst can be critical.

    • Acid Catalysis: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is often used to facilitate the initial condensation and subsequent cyclization steps.[1][9][10] The addition of a strong acid like HCl to an amide solvent can accelerate the dehydration steps and improve yields.[11]

    • Lewis Acids & Other Catalysts: In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields and reaction rates.[1][11] For instance, nano-ZnO has been used as an efficient and environmentally friendly catalyst.[2][11]

  • Poorly Reactive Starting Materials:

    • Sterically Hindered Substrates: If your 1,3-dicarbonyl compound or hydrazine is sterically hindered, the reaction may be sluggish.[12] In such cases, prolonged reaction times, higher temperatures, or the use of microwave irradiation can be beneficial.[12]

    • Electron-Withdrawing Groups: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[12] More forcing conditions, such as a higher temperature or a stronger acid catalyst, may be required.[12]

Troubleshooting Workflow for Low Reaction Yield

LowYieldWorkflow start Low Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Conditions: - Increase reaction time - Increase temperature - Consider microwave synthesis incomplete->optimize_conditions No check_catalyst Review Catalyst: - Is the catalyst appropriate? - Is the concentration optimal? incomplete->check_catalyst Yes solution Problem Resolved optimize_conditions->solution check_reagents Evaluate Reagents: - Are they sterically hindered? - Are there deactivating groups? check_catalyst->check_reagents check_reagents->optimize_conditions

Caption: A workflow to systematically troubleshoot low reaction yields.

Question 2: My reaction mixture is turning a deep yellow or red color, and I'm getting a lot of impurities. What's happening?

Answer:

The formation of colored impurities is a well-known issue, particularly in the Knorr pyrazole synthesis, and is often attributed to side reactions involving the hydrazine starting material.[13][14]

Causality and Solutions:

  • Hydrazine Decomposition/Side Reactions: Hydrazine and its salts, especially under acidic conditions or at high temperatures, can undergo decomposition or self-condensation to form colored byproducts.[13]

    • Use High-Purity Hydrazine: Ensure the purity of your hydrazine reagent. If necessary, use freshly distilled hydrazine.

    • Addition of a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, promoting the formation of these colored byproducts.[13] Adding one equivalent of a mild base like sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize the excess acid and lead to a cleaner reaction.[13][14]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[13]

  • Formation of Tarry, Polymeric Material: This often indicates polymerization of the starting materials or the product, typically caused by excessively high temperatures or highly acidic conditions.[15]

    • Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer period.[12]

    • Use a Milder Catalyst: Switch to a weaker Brønsted acid or a Lewis acid catalyst.[12]

Question 3: I'm having difficulty purifying my crude product. What are the best strategies?

Answer:

Purification can be challenging due to the formation of regioisomers, the presence of unreacted hydrazine, or the physical properties of the pyrazole product.

Causality and Solutions:

  • Presence of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomers can form.[2][16]

    • Chromatography: Careful column chromatography on silica gel is the most common method for separating regioisomers. Experiment with different solvent systems (e.g., ethyl acetate/hexanes) to achieve optimal separation.[15]

    • Recrystallization: If the isomers have significantly different solubilities, fractional crystallization can be an effective purification technique.[15]

  • Removal of Hydrazine Byproducts: Unreacted hydrazine and its salts are common impurities.

    • Acid-Base Extraction: An acid-base workup can effectively remove these impurities. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic hydrazine.[15]

  • Product is an Oil or Low-Melting Solid:

    • Trituration: If the product does not crystallize easily, try trituration with a non-polar solvent like hexane to induce solidification.[15]

    • Silica Gel Deactivation: For basic pyrazole compounds that are difficult to purify on silica gel (due to streaking or poor recovery), the silica can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[15]

Decision Tree for Purification Strategy

PurificationStrategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., Ethanol/Water, EtOAc/Hexanes) is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) is_pure Is it pure after recrystallization? recrystallize->is_pure is_pure->chromatography No finish Pure Product is_pure->finish Yes is_basic Is the pyrazole basic? chromatography->is_basic deactivate_silica Use Deactivated Silica Gel (add ~1% Et3N to eluent) is_basic->deactivate_silica Yes standard_silica Use Standard Silica Gel is_basic->standard_silica No deactivate_silica->finish standard_silica->finish

Caption: A decision tree to guide the selection of an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[17][18] The reaction proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[17]

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[17][19]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[17]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[17]

General Mechanism of the Knorr Pyrazole Synthesis

KnorrMechanism r1 1,3-Dicarbonyl i1 Hydrazone/ Enamine Intermediate r1->i1 + H₂N-NHR' r2 Hydrazine r2->i1 i2 Cyclized Intermediate i1->i2 Intramolecular Cyclization p Pyrazole i2->p - H₂O (Aromatization)

Caption: A simplified diagram of the Knorr pyrazole synthesis mechanism.

Q2: How do I choose the optimal solvent and temperature?

A2: The choice of solvent and temperature is critical and depends on the specific substrates and reaction type.

  • Solvents: Ethanol and acetic acid are commonly used solvents for the Knorr synthesis.[14] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to give good results, sometimes better than protic solvents like ethanol.[11] For green chemistry approaches, water or solvent-free conditions are increasingly being employed.[20][21][22] Solvent-free reactions, sometimes facilitated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can offer faster reaction rates and reduced environmental impact.[23][21]

  • Temperature: Many pyrazole syntheses are performed at elevated temperatures (reflux).[1] However, some reactions can proceed efficiently at room temperature, especially with reactive substrates or efficient catalysts.[2][23] It is often best to start at room temperature and gradually increase the heat, monitoring the reaction by TLC. As mentioned, microwave irradiation allows for rapid heating to high temperatures, significantly accelerating the reaction.[7][8][24]

Q3: What are the advantages of microwave-assisted pyrazole synthesis?

A3: Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods:[5][6]

  • Speed: Reaction times are often reduced from hours to just a few minutes.[5][7]

  • Yield: The efficiency of the reaction is often increased, leading to higher product yields.[5]

  • Purity: The rapid and uniform heating can minimize the formation of byproducts, resulting in cleaner reaction profiles and simplified purification.[5]

  • Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable laboratory practices.[5][21]

Data Presentation: Microwave vs. Conventional Synthesis
Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[5]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[5]
Quinolin-2(1H)-one-based pyrazolesMicrowave-Assisted1207-10 min68-86[6]
Tetra-substituted pyrazolesMicrowave-Assisted8030 min68-90.1[24]

Q4: How can I make my pyrazole synthesis "greener"?

A4: Several strategies align with the principles of green chemistry:

  • Use of Green Solvents: Water is an excellent green solvent, and many pyrazole syntheses have been successfully adapted to aqueous media.[20][22]

  • Solvent-Free Conditions: Performing reactions without a solvent minimizes waste and can sometimes increase reaction rates.[7][8][21] These reactions can be run by grinding the reactants together, sometimes with a catalytic amount of a phase-transfer catalyst.[23][21]

  • Alternative Energy Sources: As discussed, microwave irradiation is an energy-efficient method.[5][6] Ultrasound and visible light have also been explored as energy sources for pyrazole synthesis.[6][20]

  • Use of Green Catalysts: Employing non-toxic, reusable, and efficient catalysts is a key aspect of green chemistry. Examples include nano-ZnO and ammonium chloride.[1][11][25]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine or hydrazine salt (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol (approx. 0.5-1.0 M concentration). Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[19] If a hydrazine salt is used, add one equivalent of a mild base like sodium acetate.[13]

  • Heating: Heat the reaction mixture to reflux (e.g., ~100°C) with stirring.[19]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Allow the reaction to cool to room temperature. If the product precipitates, it can be collected by filtration.[19] If not, add water to the reaction mixture to induce precipitation.[19] The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of Tetra-Substituted Pyrazoles

This protocol is adapted from a literature procedure for the synthesis of tetra-substituted pyrazoles.[24]

  • Reaction Setup: In a scientific microwave tube, dissolve the nitrile precursor (1.0 eq) and the hydrazine derivative (1.0 eq) in ethanol (e.g., 3 mL).

  • Microwave Irradiation: Seal the tube and place it in a scientific microwave reactor. Set the temperature to 80°C and irradiate for 30 minutes.[24]

  • Monitoring: After cooling, check the reaction's progress using TLC.

  • Workup and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025).
  • Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. Chemical Biology & Drug Design.
  • Various Authors. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Academia.edu.
  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Various Authors. (2025).
  • Various Authors. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • BenchChem Technical Support Team. (2025). Troubleshooting Knorr pyrazole synthesis impurities.
  • BenchChem. (2025).
  • Various Authors. (2023).
  • Various Authors. (n.d.).
  • Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
  • Various Authors. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
  • Reddit User. (2024). Knorr Pyrazole Synthesis advice. Reddit.
  • Various Authors. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Various Authors. (n.d.). Knorr Pyrazole Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis and purification of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. We understand that achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights to help you troubleshoot common challenges encountered during purification.

The synthesis of pyrazoles, particularly unsymmetrically substituted ones, often presents challenges related to regioselectivity and the removal of closely related impurities.[1] This guide explains the causality behind these challenges and provides robust, validated protocols to ensure you obtain your target compound with the desired purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise during the synthesis and purification of methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the common synthetic routes, such as the condensation of a β-ketoester with hydrazine, you should anticipate the following impurities:

  • Regioisomer: The most significant and challenging impurity is typically the methyl 3-isopropyl-1H-pyrazole-5-carboxylate. Its formation is a common outcome in the synthesis of asymmetrically substituted pyrazoles.[1]

  • Unreacted Starting Materials: Residual amounts of the β-ketoester precursor (e.g., methyl 4-methyl-2,4-dioxopentanoate) and hydrazine hydrate.

  • Hydrolysis Product: The corresponding carboxylic acid (5-isopropyl-1H-pyrazole-3-carboxylic acid) can form if the compound is exposed to acidic or basic conditions, especially during aqueous workups at elevated temperatures.[2]

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., ethanol, toluene, ethyl acetate) may be present.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC Analysis: Use a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) to visualize the components. The desired product, its regioisomer, and starting materials will likely have distinct Rf values. A single spot on TLC is a good indication of high purity but should always be confirmed with NMR.[3]

  • ¹H NMR Spectroscopy: This is the definitive method. The proton on the pyrazole ring (C4-H) will appear as a singlet. In the desired 5-isopropyl isomer, this proton is adjacent to the ester group, while in the 3-isopropyl isomer, it is adjacent to the isopropyl group. This difference in the electronic environment results in distinct chemical shifts for this singlet, allowing for identification and quantification of the isomeric ratio.

Q3: My NMR spectrum looks complex. How can I distinguish between the desired 5-isopropyl and the undesired 3-isopropyl regioisomer?

A3: The key is the chemical shift of the C4-H proton and the protons of the isopropyl group. While specific values depend on the solvent, the C4-H proton in the 5-isopropyl isomer is deshielded by the adjacent electron-withdrawing carboxylate group, typically causing it to appear at a slightly different chemical shift than the C4-H proton in the 3-isopropyl isomer. Furthermore, advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the structure by showing the correlation between the C4-H and the carbonyl carbon of the ester group (a ³J coupling) in the desired 5-isopropyl isomer. A similar experiment on the 3-isopropyl isomer would show a correlation between the C4-H and the carbons of the isopropyl group.[1]

Q4: What is the best general-purpose purification method for this compound?

A4: The choice depends on the impurity profile.

  • If the main impurity is the regioisomer, flash column chromatography on silica gel is the most effective method.[4]

  • If the product is highly pure (>95%) with only minor impurities, recrystallization is a more efficient and scalable method. Ethanol or mixtures of ethyl acetate and hexanes are often good starting points for solvent screening.[5]

Section 2: Troubleshooting Guide: Common Purification Issues & Solutions

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
1. Presence of Unreacted Starting Materials Incomplete reaction; Incorrect stoichiometry.Solution: Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic hydrazine, followed by a wash with saturated sodium bicarbonate to remove any acidic starting materials or byproducts. Rationale: This leverages the acid-base properties of the impurities to selectively move them into the aqueous phase, simplifying the subsequent purification of the neutral product.
2. Significant Regioisomer Contamination Lack of regioselectivity in the cyclization reaction. This is inherent to the reactants' structure.Solution A: Flash Column Chromatography. Use a gradient of ethyl acetate in hexane. The two isomers have slightly different polarities due to the placement of the functional groups, allowing for separation. Rationale: The interaction of the polar ester and N-H groups with the silica stationary phase differs between the two isomers, leading to different retention times.[1] Solution B: Selective Salt Formation & Crystallization. Convert the pyrazole mixture into acid addition salts (e.g., using phosphoric or oxalic acid). The different crystal packing energies of the isomeric salts can allow for selective crystallization of one isomer.[6][7] Rationale: This method exploits subtle differences in the 3D structure and basicity of the isomers, which can lead to significant differences in the lattice energy and solubility of their corresponding salts.
3. Product is an Oil or Fails to Crystallize Presence of impurities (especially solvents or the regioisomer) that inhibit crystal lattice formation; Product may have a low melting point.Solution A: Purify by column chromatography to remove impurities. Solution B: Attempt co-distillation with a non-polar solvent like toluene under reduced pressure to azeotropically remove residual polar solvents. Solution C: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. Try dissolving the oil in a minimal amount of a hot solvent (like diethyl ether) and then adding a cold non-polar solvent (like hexane) dropwise until turbidity appears, then allow it to cool slowly.
4. Low Recovery After Purification Product loss during chromatography (streaking on the column); Product has significant solubility in the recrystallization solvent even at low temperatures; Product co-precipitates with impurities.Solution A (Chromatography): Deactivate the silica gel slightly by adding 1% triethylamine to the eluent. Rationale: The pyrazole N-H is weakly acidic and can interact strongly with the acidic silica gel, causing streaking. A basic additive neutralizes active sites on the silica, improving elution. Solution B (Recrystallization): Perform thorough solvent screening to find the optimal system. The ideal solvent dissolves the product completely when hot but very poorly when cold. Use a minimal amount of hot solvent to ensure the solution is saturated upon cooling. Recover additional product by concentrating the mother liquor and performing a second crystallization.
Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for the purification of methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Protocol 1: Purification by Recrystallization (For material >95% pure)

This method is ideal for removing small amounts of baseline impurities and achieving high crystalline purity.

  • Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixture) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the tube to cool to room temperature, then place it in an ice bath for 15-20 minutes. A good solvent system will result in the formation of a significant amount of crystals.

  • Procedure: a. Place the crude solid in an appropriately sized Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper. d. Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. e. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the crystals under vacuum to a constant weight.

  • Validation: Confirm purity by TLC and melting point analysis. A pure compound should exhibit a sharp melting point range (1-2 °C).[3]

Protocol 2: Purification by Flash Column Chromatography (For separating regioisomers)

This is the method of choice for separating compounds with different polarities.

  • Stationary Phase Preparation: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). c. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: a. Begin eluting with a low-polarity solvent mixture (e.g., 10% ethyl acetate/hexane). b. Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate). The less polar isomer will typically elute first. c. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator. c. Dry the resulting solid or oil under high vacuum to remove all solvent traces.

  • Validation: Confirm the purity and identity of the isolated product by ¹H NMR and ¹³C NMR spectroscopy.

Section 4: Visual Workflow and Data
Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Crude Crude Product Analysis Analyze Purity (TLC, ¹H NMR) Crude->Analysis Wash Aqueous Acid/Base Wash Analysis->Wash Starting Materials Present? (Yes) Chroma Flash Column Chromatography Analysis->Chroma Regioisomer >5%? (Yes) Recryst Recrystallization Analysis->Recryst Regioisomer <5%? (Yes) Wash->Analysis Re-analyze Pure Pure Product (>99%) Chroma->Pure Recryst->Pure

Caption: Decision workflow for purifying methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Typical Analytical Data

The following table provides expected analytical values to aid in the identification of the product and common impurities. Note that exact values may vary based on the solvent and instrumentation.

Compound Expected ¹H NMR (C4-H, singlet) Typical TLC Rf (20% EtOAc/Hexane)Notes
Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (Product) ~6.5 - 6.8 ppm~0.40The C4-H is deshielded by the adjacent ester.
Methyl 3-isopropyl-1H-pyrazole-5-carboxylate (Regioisomer) ~6.2 - 6.5 ppm~0.45The C4-H is adjacent to the isopropyl group. Tends to be slightly less polar.
5-isopropyl-1H-pyrazole-3-carboxylic acid (Hydrolysis) ~6.5 - 6.8 ppm~0.05 (streaking)Much more polar due to the free carboxylic acid. Will not elute well without a polar solvent.
β-Ketoester Starting Material No pyrazole proton~0.60Less polar than the pyrazole products. Shows characteristic enol/keto tautomer signals.
References
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.[Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate.[Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.[Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.[Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.[Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International.[Link]

Sources

Optimization

Technical Support Center: Stability of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate under Acidic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of methyl 5-isopropyl-1H-pyrazole-3-carboxylate under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable stability studies.

Introduction

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. Understanding its stability profile, particularly in acidic environments, is crucial for predicting its shelf-life, ensuring the integrity of experimental results, and developing stable pharmaceutical formulations. This guide will walk you through the potential degradation pathways, provide detailed experimental protocols for stability testing, and offer solutions to common challenges encountered during these studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for methyl 5-isopropyl-1H-pyrazole-3-carboxylate in acidic conditions?

A1: The most probable degradation pathway under acidic conditions is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-isopropyl-1H-pyrazole-3-carboxylic acid, and methanol.[1][2] This is a classic acid-catalyzed ester hydrolysis reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of water.[1][2]

Q2: Can the pyrazole ring itself degrade in acidic conditions?

A2: The pyrazole ring is generally stable and aromatic in nature.[3] It is a weak base and can be protonated by strong inorganic acids.[4] While pyrazoles are generally resistant to oxidation and reduction, ring opening is not a common degradation pathway under typical acidic stress testing conditions.[3] However, very harsh conditions (e.g., concentrated strong acids at high temperatures for extended periods) could potentially lead to more extensive degradation, though this is not the expected outcome in standard forced degradation studies.

Q3: Is decarboxylation a concern after the initial hydrolysis?

Q4: What are the typical conditions for a forced degradation study under acidic stress?

A4: Forced degradation studies aim to accelerate the degradation process to predict long-term stability. Typical conditions involve treating a solution of the compound with a dilute acid at room temperature or elevated temperatures.[5][6] The goal is to achieve a target degradation of 5-20%. More than 20% degradation may lead to secondary degradation products that are not relevant to normal storage conditions.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of methyl 5-isopropyl-1H-pyrazole-3-carboxylate.[7] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction and characterize the structure of any significant degradants.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No degradation observed after treatment with 0.1 M HCl at room temperature. The compound is highly stable under these conditions.Increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 50-70°C).[5][6] Monitor the reaction at several time points to ensure you do not miss the optimal degradation window.
More than 20% degradation observed within a short time. The stress conditions are too harsh.Reduce the acid concentration, temperature, or duration of the experiment. The goal is to mimic potential degradation over the shelf-life, not to completely destroy the molecule.
Multiple unexpected peaks appear in the HPLC chromatogram. Secondary degradation is occurring, or there are impurities in the starting material.Analyze your starting material for purity. If the starting material is pure, the unexpected peaks are likely secondary degradation products. Use a milder stress condition to favor the primary degradation pathway. LC-MS analysis can help in identifying these unknown peaks.
Poor peak shape or resolution in the HPLC analysis. The analytical method is not optimized for separating the parent compound and its degradation products.Develop a stability-indicating HPLC method. This involves adjusting the mobile phase composition, pH, column type, and gradient to achieve baseline separation of all relevant peaks.
Mass balance is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore or are volatile).Ensure your detector wavelength is appropriate for all potential degradants. If the carboxylic acid is a known degradant, it should be detectable. If decarboxylation is suspected, the resulting pyrazole may have different UV absorption characteristics. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Also, account for the formation of methanol in the mass balance calculation if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study on methyl 5-isopropyl-1H-pyrazole-3-carboxylate under acidic conditions.

1. Materials:

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions
  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with UV detector
  • pH meter

2. Procedure:

Causality behind choices:

  • 1 mg/mL concentration: This concentration is typically high enough to allow for the detection of minor degradation products.[6]

  • 0.1 M and 1 M HCl: These concentrations provide a range of acidic stress to determine the compound's lability.[5][6]

  • Room and elevated temperatures: Temperature is a key factor in accelerating reactions. Using both allows for a better prediction of stability under various storage conditions.[5][6]

  • Neutralization: This step is critical to quench the degradation reaction at a specific time point, ensuring accurate quantification of the remaining parent compound and the formed degradants.[10]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate methyl 5-isopropyl-1H-pyrazole-3-carboxylate from its primary acid degradation product.

1. HPLC System and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm, or determine the λmax of the parent compound and degradants)
Injection Volume 10 µL

2. Method Validation:

Self-Validation System: The protocol is self-validating through the analysis of forced degradation samples. The appearance of well-resolved peaks for the parent compound and its degradation products confirms the stability-indicating nature of the method.

Visualizations

Degradation Pathway

Degradation_Pathway parent Methyl 5-isopropyl-1H-pyrazole-3-carboxylate hydrolysis_product 5-isopropyl-1H-pyrazole-3-carboxylic acid + Methanol parent->hydrolysis_product Acid Hydrolysis (H+/H2O) decarboxylation_product 5-isopropyl-1H-pyrazole hydrolysis_product->decarboxylation_product Decarboxylation (Heat, Acid)

Caption: Potential degradation pathway of methyl 5-isopropyl-1H-pyrazole-3-carboxylate under acidic conditions.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution acid_treatment Treat with 0.1 M & 1 M HCl stock->acid_treatment incubation Incubate at RT & 60°C acid_treatment->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by HPLC-UV neutralize->hplc quantify Quantify Parent & Degradants hplc->quantify mass_balance Calculate Mass Balance quantify->mass_balance pathway Identify Degradation Pathway mass_balance->pathway

Caption: Workflow for the acid stability study of methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Data Presentation

Table 1: Example Data from an Acidic Forced Degradation Study
Condition Time (hours) Parent Compound (%) 5-isopropyl-1H-pyrazole-3-carboxylic acid (%) Unknown Degradant 1 (%) Mass Balance (%)
0.1 M HCl, 25°C 0100.00.00.0100.0
2498.51.40.099.9
1 M HCl, 25°C 0100.00.00.0100.0
2492.17.80.1100.0
1 M HCl, 60°C 0100.00.00.0100.0
885.314.10.599.9

Note: This is example data and actual results may vary.

References

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024, January 11). ACG Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2021, January 26). ACS Publications. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022, November 14). Technical Disclosure Commons. [Link]

  • Hydrolysis of esters. (n.d.). Chemguide. [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013, December 12). ResearchGate. [Link]

  • Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis: [3 + 2] Cycloaddition/Ring-Opening Rearrangement Reaction of Azadienes with Nitrile Imines. (2022, February 14). ACS Publications. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. (n.d.). ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. (n.d.). PubMed. [Link]

  • Simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure–ring opening domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine. (n.d.). Royal Society of Chemistry. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2025, January 15). ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013, August 28). European Patent Office. [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

Troubleshooting

avoiding byproduct formation in the synthesis of pyrazole esters

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals Troubleshooting Guide: Navigating Common Synthetic Hurdles This section addresses specific experimental issues with a focus on...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues with a focus on understanding the root cause and implementing effective solutions.

Question 1: My reaction is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric pyrazoles is the most common byproduct issue, particularly in the classical Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The hydrazine can attack either of the two carbonyl carbons, leading to two different isomers. The ratio of these isomers is influenced by a delicate interplay of electronic and steric factors, as well as reaction conditions.

Underlying Causes and Mechanistic Insights:

The regioselectivity of the reaction is often determined by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound. The more electrophilic carbonyl carbon will be preferentially attacked. Additionally, the stability of the resulting intermediate can influence the final product ratio.

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will deactivate the adjacent carbonyl.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, favoring attack at the less sterically hindered position.[2]

Troubleshooting Workflow:

start Mixture of Regioisomers Observed cond1 Are the electronic properties of the carbonyls significantly different? start->cond1 cond2 Is one carbonyl significantly more sterically hindered? cond1->cond2 No sol1 Acid Catalysis: - Protonates the more basic carbonyl, directing attack to the other. - Favors thermodynamic product. cond1->sol1 Yes cond3 Is the reaction run under thermodynamic or kinetic control? cond2->cond3 No sol4 Modify Starting Materials: - Introduce a bulky group to increase steric hindrance. - Use a starting material with stronger electronic bias. cond2->sol4 Yes sol2 Solvent Modification: - Use aprotic polar solvents (e.g., DMF, DMAc) to potentially enhance selectivity. cond3->sol2 Kinetic sol3 Temperature Adjustment: - Lower temperatures often favor kinetic control. - Higher temperatures favor thermodynamic control. cond3->sol3 Thermodynamic sol1->sol2 sol2->sol3 sol3->sol4

Caption: Troubleshooting workflow for regioisomer formation.

Experimental Protocols for Enhancing Regioselectivity:

Protocol 1: Acid-Catalyzed Cyclization

This protocol aims to exploit the differential basicity of the two carbonyl groups to direct the initial attack of the hydrazine.

  • Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl, H₂SO₄).

  • Slowly add the substituted hydrazine at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up by neutralizing the acid and extracting the product.

Protocol 2: Aprotic Polar Solvent System

Studies have shown that aprotic polar solvents can enhance regioselectivity compared to traditional protic solvents like ethanol.[2]

  • Dissolve the 1,3-dicarbonyl compound in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

  • Add the substituted hydrazine hydrochloride.

  • Stir the reaction at room temperature or with gentle heating. The use of the hydrochloride salt of the hydrazine can improve selectivity in these solvent systems.

  • Monitor the reaction by TLC.

  • Work-up by pouring the reaction mixture into water and collecting the precipitated product.

Parameter Condition A (Kinetic Control) Condition B (Thermodynamic Control) Rationale
Temperature Low (e.g., 0 °C to RT)High (e.g., Reflux)Lower temperatures favor the faster-forming product, while higher temperatures allow for equilibrium to be reached, favoring the more stable product.
Solvent Aprotic (e.g., THF, Dioxane)Protic (e.g., Ethanol, Acetic Acid)Protic solvents can facilitate proton transfer and isomerization, leading to the thermodynamic product.
Catalyst None or mild baseStrong acidAcid catalysis can promote the reversible reactions necessary to achieve thermodynamic equilibrium.
Question 2: I am observing byproducts from the decomposition of my starting materials. How can I prevent this?

Side reactions involving the starting materials can compete with the desired pyrazole formation, reducing yield and complicating purification.

Common Side Reactions:

  • Self-condensation of 1,3-dicarbonyl compounds: This is more likely to occur under basic conditions.

  • Oxidation or reduction of hydrazine: Hydrazines can be sensitive to air and certain metals.

Preventative Measures:

  • Control of pH: Avoid strongly basic conditions if your dicarbonyl compound is prone to self-condensation. A neutral or slightly acidic medium is generally preferred for pyrazole synthesis.

  • Inert Atmosphere: When using sensitive hydrazines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Order of Addition: Adding the hydrazine slowly to the solution of the 1,3-dicarbonyl can help to ensure that the hydrazine reacts with the dicarbonyl rather than undergoing side reactions.

Question 3: My purification is difficult due to the similar polarity of the desired product and byproducts. What strategies can I use?

When regioisomers or other byproducts have similar physical properties to the desired pyrazole ester, standard chromatographic separation can be challenging.

Alternative Purification Strategies:

  • Recrystallization: Carefully select a solvent system that allows for the selective crystallization of the desired isomer. This may require screening a variety of solvents and solvent mixtures.

  • Derivatization: If the byproducts possess a functional group that is absent in the desired product (or vice versa), a selective chemical reaction can be used to alter the polarity of the byproduct, making it easier to separate. The derivatizing group can then be removed if necessary.

  • Preparative HPLC: For high-value products or when other methods fail, preparative high-performance liquid chromatography can often provide the necessary resolution to separate closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the structure of my pyrazole ester and identify byproducts?

A1: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substitution pattern. 2D NMR techniques like NOESY can show through-space correlations between substituents and the pyrazole ring, providing definitive structural proof.[3]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your product and byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to determine the elemental composition. Fragmentation patterns can also offer clues to the structure of isomers.[3]

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC): These techniques are essential for monitoring the reaction progress and assessing the purity of the final product. Co-spotting with starting materials can help to identify unreacted components.

Q2: How does the choice of hydrazine (e.g., hydrazine hydrate vs. substituted hydrazine) affect the reaction?

A2: The nature of the hydrazine is critical:

  • Hydrazine Hydrate (or Anhydrous Hydrazine): This will produce an N-unsubstituted pyrazole. These products can exist as a mixture of tautomers.

  • Substituted Hydrazines (e.g., phenylhydrazine, methylhydrazine): These will lead to N-substituted pyrazoles. The substituent on the hydrazine will influence the nucleophilicity of the nitrogen atoms and can have a significant steric and electronic effect on the regioselectivity of the reaction.[2]

Q3: Are there alternative, more regioselective methods for synthesizing pyrazole esters?

A3: Yes, several methods have been developed to overcome the regioselectivity issues of the classical Knorr synthesis:

  • Synthesis from Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines can provide a more controlled route to specific pyrazole isomers, although mixtures can still be obtained.[1][2]

  • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity.[2][4]

  • Multicomponent Reactions: One-pot reactions involving three or more components can offer efficient and often highly selective routes to complex pyrazoles.[4][5]

start Start: Need to Synthesize a Pyrazole Ester cond1 Is regioselectivity a major concern? start->cond1 knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) cond1->knorr No alt_routes Alternative Routes: - Acetylenic Ketones - 1,3-Dipolar Cycloaddition - Multicomponent Reactions cond1->alt_routes Yes optimization Optimize Reaction Conditions: - Solvent - Temperature - Catalyst knorr->optimization

Caption: Decision diagram for selecting a pyrazole synthesis method.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Malah, A. A., & El-Gazzar, M. G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]

  • Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. [Link]

  • Sharma, V., & Kumar, V. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-887. [Link]

  • Sgarlata, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Kim, J. H., et al. (2021). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 42(9), 1228-1233. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8089-8106. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of Pyrazole Carboxylates: A Comparative Analysis of 1H NMR Spectra

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly pyrazoles, form the backbone of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly pyrazoles, form the backbone of numerous pharmacologically active agents. Their synthesis often yields a mixture of regioisomers, demanding robust analytical techniques for differentiation. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (1H) NMR, stands as an indispensable tool for elucidating molecular architecture.

This guide provides an in-depth analysis of the 1H NMR spectrum of methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a representative substituted pyrazole. While an experimental spectrum for this specific molecule is not publicly available, we will present a detailed, predicted spectrum based on established principles of NMR spectroscopy and a comparative analysis with its close structural analogs. This approach not only offers a comprehensive understanding of the target molecule but also equips researchers with the knowledge to interpret and differentiate the spectra of related pyrazole derivatives.

The Structural Significance of 1H NMR in Pyrazole Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents a unique electronic environment. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals in a 1H NMR spectrum provide a detailed map of the molecule's connectivity and stereochemistry. For substituted pyrazoles, the position and nature of the substituents dramatically influence the magnetic environment of the ring and substituent protons, leading to characteristic spectral fingerprints.

Analysis of the Predicted 1H NMR Spectrum of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Based on the analysis of structurally similar pyrazole derivatives, the predicted 1H NMR spectrum of methyl 5-isopropyl-1H-pyrazole-3-carboxylate in a standard solvent like CDCl3 is expected to exhibit the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazole C4-H6.5 - 6.8Singlet (s)-1H
Isopropyl CH3.0 - 3.3Septet (sept)~7.01H
Methoxy CH33.8 - 4.0Singlet (s)-3H
Isopropyl CH31.2 - 1.4Doublet (d)~7.06H
Pyrazole N-H10.0 - 13.0Broad Singlet (br s)-1H

Causality Behind the Predicted Chemical Shifts:

  • Pyrazole C4-H: This proton resides on the electron-rich pyrazole ring and is expected to appear in the aromatic region. Its chemical shift is influenced by the neighboring isopropyl and carboxylate groups.

  • Isopropyl CH: The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. Its proximity to the pyrazole ring causes a downfield shift compared to a typical aliphatic isopropyl group.

  • Methoxy CH3: The singlet for the methyl ester protons is typically found in this region.

  • Isopropyl CH3: The six methyl protons of the isopropyl group are equivalent and are split by the methine proton into a doublet.

  • Pyrazole N-H: The proton on the nitrogen atom is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable and dependent on solvent and concentration.

Figure 1. Molecular structure and predicted 1H NMR assignments.

Comparative Analysis with Structural Isomers and Analogs

The power of 1H NMR in structural elucidation is most evident when comparing isomers. Let's consider the regioisomer, methyl 3-isopropyl-1H-pyrazole-5-carboxylate .

Compound Pyrazole C4-H (δ, ppm) Isopropyl CH (δ, ppm) Distinguishing Features
Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (Predicted) 6.5 - 6.83.0 - 3.3The C4-H is deshielded by the adjacent ester group.
Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate [1][2]~6.3~3.0The C4-H is shielded by the adjacent isopropyl group. The ethyl ester will show a quartet and a triplet.

The key differentiator is the chemical shift of the pyrazole C4-H proton. In the 5-isopropyl isomer, the electron-withdrawing carboxylate group at position 3 deshields the C4-H, shifting it downfield. Conversely, in the 3-isopropyl isomer, the electron-donating isopropyl group at position 3 shields the C4-H, causing an upfield shift. This subtle yet significant difference is a reliable diagnostic for distinguishing between these two regioisomers.

Further comparison with other pyrazole derivatives reveals the influence of different substituents on the 1H NMR spectrum. For instance, replacing the isopropyl group with a simple methyl group, as in 5-methyl-1H-pyrazole-3-carboxylic acid [3][4], would result in a singlet for the methyl group instead of the septet and doublet characteristic of the isopropyl group.

Experimental Protocol for 1H NMR Analysis of Pyrazole Derivatives

To ensure the acquisition of high-quality, reproducible 1H NMR data, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the pyrazole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is usually sufficient.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be needed for quantitative analysis.

  • Number of Scans (NS): 8-16 scans for a concentrated sample. Increase as needed for dilute samples to improve the signal-to-noise ratio.

  • Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for most pyrazole derivatives.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

3. Data Processing:

  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

Figure 2. A typical workflow for 1H NMR analysis.

Troubleshooting Common 1H NMR Issues

Even with a robust protocol, challenges can arise during data acquisition and processing. The following diagram outlines a troubleshooting guide for common issues.

NMR_Troubleshooting cluster_Acquisition Acquisition Issues cluster_Processing Processing Issues cluster_Interpretation Interpretation Issues start Problem Identified poor_sn Poor Signal-to-Noise Increase number of scans (NS) Check sample concentration start->poor_sn Low Signal broad_lines Broad Lineshapes Shim the magnet Check sample for particulates start->broad_lines Poor Resolution phasing_error Phasing Errors Re-process with manual phasing start->phasing_error Distorted Peaks baseline_dist Baseline Distortions Apply baseline correction Check for very broad signals start->baseline_dist Uneven Baseline unexpected_peaks Unexpected Peaks Check for impurities (solvent, starting materials) Check for degradation start->unexpected_peaks Extra Signals wrong_integration Incorrect Integration Ensure proper phasing and baseline correction Check relaxation delay (D1) start->wrong_integration Inconsistent Ratios

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and analytical chemistry, the robust characterization of novel chemical entities is paramount. Methyl 5-isopr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical chemistry, the robust characterization of novel chemical entities is paramount. Methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in drug discovery, requires precise and reliable analytical methodologies for its identification and quantification.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two cornerstone mass spectrometry techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this target molecule. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on predicted and established data for structurally related compounds.

Introduction to Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] Understanding its physicochemical properties is crucial for selecting the appropriate analytical technique.

Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂[3]
Molecular Weight 168.193 g/mol [3]
LogP 1.31970[3]
Polar Surface Area 54.98 Ų[3]

The molecule's moderate polarity and relatively low molecular weight suggest that both GC-MS and LC-MS could be viable analytical strategies. The choice between them will depend on factors such as sample matrix, required sensitivity, and the specific information sought (e.g., qualitative identification vs. quantitative analysis).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For methyl 5-isopropyl-1H-pyrazole-3-carboxylate, this method offers high chromatographic resolution and well-defined mass spectra upon electron ionization (EI).

Predicted Electron Ionization Fragmentation Pathway

A likely fragmentation pathway is proposed below:

M [M]+• m/z 168 F1 [M-CH3]+• m/z 153 M->F1 - •CH3 F2 [M-OCH3]+ m/z 137 M->F2 - •OCH3 F3 [M-C3H7]+• m/z 125 M->F3 - •C3H7 F4 [M-COOCH3]+ m/z 109 M->F4 - •COOCH3 F5 [F3-N2]+ m/z 97 F3->F5 - N2 F6 [F3-HCN]+ m/z 98 F3->F6 - HCN M [M+H]+ m/z 169 F1 [M+H-CH4]+ m/z 153 M->F1 - CH4 F2 [M+H-CH3OH]+ m/z 137 M->F2 - CH3OH F3 [M+H-C3H6]+ m/z 127 M->F3 - C3H6 F4 [F3-CO]+ m/z 99 F3->F4 - CO cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow A1 Sample Preparation (Extraction/Derivatization) A2 GC Separation A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Analysis (Full Scan) A3->A4 B1 Sample Preparation (Extraction/Dilution) B2 LC Separation B1->B2 B3 Electrospray Ionization (ESI) B2->B3 B4 MS/MS Analysis (MRM) B3->B4

Sources

Validation

A Comparative Guide to Analytical Standards for Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and identity of chemical entities are paramount. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of chemical entities are paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my goal is to equip you with the knowledge to establish and verify the quality of this compound, ensuring the integrity of your research and development endeavors.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point in analytical chemistry.[1] In the pharmaceutical industry, the use of appropriate standards is not merely a matter of good practice; it is a regulatory necessity.[2] These standards are indispensable for method validation, instrument calibration, and the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities.[2][3][4][5]

For a compound like methyl 5-isopropyl-1H-pyrazole-3-carboxylate, which may serve as a building block in the synthesis of more complex drug candidates, a reliable analytical standard is the foundation upon which all subsequent quality assessments are built. Two primary types of standards are often considered:

  • Certified Reference Materials (CRMs): These are the gold standard, produced by national metrology institutes or accredited bodies. They come with a comprehensive certificate of analysis (CoA) detailing their purity, identity, and the uncertainty of the certified value.[6][7][8][9]

  • In-house or "Working" Standards: These are materials of high purity that a laboratory characterizes internally.[10] While not having the same level of certification as a CRM, a well-characterized in-house standard is often sufficient for many research and development applications, provided its purity and identity are rigorously established and documented.[10][11][12]

Synthesis and Potential Impurities

The common route to synthesizing pyrazole derivatives like methyl 5-isopropyl-1H-pyrazole-3-carboxylate involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[13][14][15][16][17] In the case of our target molecule, a likely synthetic pathway would involve the reaction of a β-ketoester with hydrazine.

This synthesis can lead to several potential impurities, including:

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers.[13][18]

  • Unreacted Starting Materials: Residual amounts of the 1,3-dicarbonyl compound and hydrazine may remain in the final product.

  • By-products: Side reactions can lead to the formation of various by-products.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final material.

The effective separation and quantification of these potential impurities are critical for establishing the purity of an analytical standard.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of an analytical standard for methyl 5-isopropyl-1H-pyrazole-3-carboxylate. The following sections compare the most relevant techniques, complete with supporting experimental protocols and data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment and quantification in the pharmaceutical industry due to its high resolution and sensitivity.[3][19] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like methyl 5-isopropyl-1H-pyrazole-3-carboxylate.[20][21][22]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis

Compound Retention Time (min) Peak Area (%) Identity
Methyl 5-isopropyl-1H-pyrazole-3-carboxylate8.599.85Main Component
Impurity 1 (Potential Regioisomer)7.90.08Impurity
Impurity 2 (Starting Material)4.20.05Impurity
Impurity 3 (By-product)10.10.02Impurity

Note: The data presented is representative and for illustrative purposes.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh and dissolve sample in mobile phase Injector Inject Sample Prep->Injector 10 µL injection Column C18 Column (Separation) Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Report Calculate Purity Integration->Report

Figure 1: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents and potential regioisomers.[4][23][24][25] The mass spectrometer provides structural information, aiding in the unambiguous identification of impurities.

Experimental Protocol: GC-MS for Impurity Identification

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane at a concentration of approximately 1 mg/mL.

Data Presentation: GC-MS Impurity Analysis

Retention Time (min) Detected Mass (m/z) Proposed Identity
12.3184 (M+)Methyl 5-isopropyl-1H-pyrazole-3-carboxylate
11.9184 (M+)Methyl 3-isopropyl-1H-pyrazole-5-carboxylate (Regioisomer)
4.574Dichloromethane (Residual Solvent)

Note: The data presented is representative and for illustrative purposes.

Visualization: GC-MS Analytical Principle

GCMS_Principle cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Injector Injector (Vaporization) Column GC Column (Separation by Boiling Point) Injector->Column IonSource Ion Source (Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Sample Sample Sample->Injector

Figure 2: Principle of GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of the identity of the main component and any major impurities.[26] Both ¹H and ¹³C NMR should be employed.

Experimental Protocol: NMR for Structural Confirmation

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Data Presentation: Expected NMR Data

Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H~1.3doublet-CH(CH ₃)₂
¹H~3.1septet-CH (CH₃)₂
¹H~3.9singlet-COOCH
¹H~6.5singletPyrazole C4-H
¹H~12-13broad singletNH
¹³C~22-CH(C H₃)₂
¹³C~28-C H(CH₃)₂
¹³C~52-COOC H₃
¹³C~105Pyrazole C 4
¹³C~140Pyrazole C 3
¹³C~155Pyrazole C 5
¹³C~162-C OOCH₃

Note: The chemical shifts are estimations based on similar structures and are for illustrative purposes.

Visualization: Key Structural Correlations from 2D NMR

NMR_Correlations cluster_structure Methyl 5-isopropyl-1H-pyrazole-3-carboxylate cluster_correlations Key HMBC Correlations structure H_isopropyl Isopropyl-H C5_pyrazole Pyrazole C5 H_isopropyl->C5_pyrazole H_pyrazole Pyrazole C4-H C3_pyrazole Pyrazole C3 H_pyrazole->C3_pyrazole C5_pyrazole_neighbor Pyrazole C5 H_pyrazole->C5_pyrazole_neighbor C_carboxyl Carboxyl-C H_pyrazole->C_carboxyl H_methyl_ester Ester-CH3 H_methyl_ester->C_carboxyl

Figure 3: Expected HMBC correlations for structural confirmation.

Establishing an In-House Analytical Standard

When a CRM is not available, establishing a high-quality in-house standard is a viable and often necessary alternative.[10] The following steps outline a robust process for qualifying an in-house standard:

  • Purification: The material should be purified to the highest possible degree using techniques such as recrystallization or chromatography.

  • Comprehensive Characterization: The purified material must be thoroughly analyzed using a suite of orthogonal techniques, including HPLC, GC-MS, NMR, and elemental analysis, to confirm its identity and purity.

  • Purity Assignment: The purity of the in-house standard should be assigned based on a mass balance approach, taking into account the levels of organic impurities, water content, residual solvents, and non-volatile residues.

  • Certificate of Analysis: A detailed Certificate of Analysis should be generated, documenting all the analytical data and the assigned purity value.[7][8][27]

  • Stability Studies: The stability of the in-house standard under defined storage conditions should be monitored over time to establish a re-test date.

Conclusion

The qualification of an analytical standard for methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a critical step in ensuring the reliability of research and development data. This guide has provided a comparative overview of analytical techniques, along with practical experimental protocols and illustrative data. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently establish the identity and purity of their analytical standards, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Open Access Journals. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Allied Sciences. [Link]

  • ISO Guide 80:2014 - Guidance for the in-house preparation of quality. (2014). iTeh Standards. [Link]

  • Certificate of Analysis - Standard Reference Material 723d. National Institute of Standards and Technology. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • 2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024). Pharmaceutical Technology. [Link]

  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • CERTIFICATE OF ANALYSIS. Labsert. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]

  • Working Towards Accreditation by the International Standards Organization 15189 Standard: How to Validate an In-house Developed Method an Example of Lead Determination in Whole Blood by Electrothermal Atomic Absorption Spectrometry. PMC. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A. [Link]

  • One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. (2009). PubMed. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the realms of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug discovery, with numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban, featuring this core structure.[3][4][5] The continued interest in pyrazole derivatives necessitates a deep understanding of the synthetic methodologies available for their construction. This guide provides a comparative analysis of the most prominent synthesis methods for substituted pyrazoles, offering insights into their mechanisms, advantages, limitations, and practical applications for researchers, scientists, and drug development professionals.

Classical Approaches: The Foundation of Pyrazole Synthesis

The traditional methods for pyrazole synthesis have been the bedrock for chemists for over a century, offering robust and straightforward routes to a wide array of pyrazole derivatives.

The Knorr Pyrazole Synthesis: A Timeless Condensation

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[7][9]

Mechanism Causality: The use of an acid catalyst is crucial as it protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[6][8] The subsequent intramolecular cyclization is driven by the proximity of the second nitrogen atom and the remaining carbonyl group, leading to a thermodynamically stable aromatic product.[10] A significant consideration in the Knorr synthesis is the issue of regioselectivity when employing unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two regioisomeric products.[9][11]

Advantages:

  • Readily available and inexpensive starting materials.[12]

  • Generally high yields (75-95%).[13]

  • Straightforward and well-established procedure.[11][12]

Disadvantages:

  • Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls can lead to product mixtures.[9][12]

  • The reaction can sometimes require harsh conditions, such as elevated temperatures.[13]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole via Knorr Synthesis

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.0 equivalent) to the solution while stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical and versatile approach involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines.[14] This method typically proceeds in two steps: the initial formation of a pyrazoline intermediate via a Michael addition-condensation sequence, followed by oxidation to the aromatic pyrazole.[15][16]

Mechanism Causality: The initial reaction is a conjugate addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization via condensation with the carbonyl group to form the non-aromatic pyrazoline ring. A subsequent oxidation step is necessary to introduce the second double bond and achieve the aromatic pyrazole. Common oxidizing agents include bromine, iodine, or simply heating in DMSO under an oxygen atmosphere.[15]

Advantages:

  • Wide availability and diversity of α,β-unsaturated carbonyl compounds.[12]

  • Provides access to a different substitution pattern compared to the Knorr synthesis.

Disadvantages:

  • Requires an additional oxidation step, which can add complexity and require potentially harsh reagents.[12]

  • The pyrazoline intermediates can sometimes be unstable.

Modern Synthetic Methodologies: Expanding the Pyrazole Toolkit

In recent decades, a plethora of modern synthetic methods have emerged, offering improved efficiency, selectivity, and substrate scope for the synthesis of substituted pyrazoles.

1,3-Dipolar Cycloaddition Reactions: Precision in Ring Construction

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the regioselective synthesis of five-membered heterocycles, including pyrazoles.

  • From Diazo Compounds and Alkynes: The reaction of diazo compounds with alkynes provides a direct and often catalyst-free route to pyrazoles.[17][18] This method is particularly attractive for its high atom economy and typically excellent yields.[18]

  • From Nitrile Imines and Alkenes/Alkynes: Nitrile imines, often generated in situ from hydrazonoyl halides, readily undergo cycloaddition with alkenes or alkynes to afford pyrazolines or pyrazoles, respectively.[12][14] This approach offers high regioselectivity, which is a significant advantage over classical methods.[12]

Mechanism Causality: These reactions are concerted pericyclic reactions, where the highest occupied molecular orbital (HOMO) of the 1,3-dipole interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa). The regioselectivity is governed by the electronic and steric properties of the substituents on both components.

Advantages:

  • High regioselectivity.[12][19]

  • Mild reaction conditions.[15][18]

  • Broad substrate scope.[19]

Disadvantages:

  • The preparation and handling of diazo compounds can be hazardous.

  • The generation of nitrile imines often requires stoichiometric base.

Metal-Catalyzed Syntheses: Efficiency Through Catalysis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. These methods often involve C-H activation, cross-coupling, or cycloaddition reactions.

  • Copper-Catalyzed Reactions: Copper catalysts have been widely employed in pyrazole synthesis. For instance, copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a regioselective route to polysubstituted pyrazoles.[19][20] Copper can also catalyze domino C-N coupling/hydroamination reactions.[1]

  • Other Transition Metals (Ru, Ag, etc.): Ruthenium catalysts can facilitate the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines.[15] Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes is another efficient method.[11][15]

Mechanism Causality: The role of the metal catalyst is multifaceted, often involving the activation of substrates, facilitation of bond formation, and turnover of the catalytic cycle. For example, in C-H functionalization, the metal can coordinate to a directing group on the pyrazole precursor, enabling the selective activation and subsequent functionalization of a specific C-H bond.[21]

Advantages:

  • High efficiency and atom economy.[19]

  • Access to novel pyrazole derivatives that are difficult to synthesize via classical methods.

  • Often proceeds under milder conditions.

Disadvantages:

  • The cost and toxicity of some metal catalysts can be a concern.

  • Catalyst screening and optimization may be required.

Multicomponent Reactions (MCRs): Convergent and Diverse

Multicomponent reactions, where three or more reactants are combined in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules, including substituted pyrazoles.[22][23]

Mechanism Causality: MCRs involve a cascade of reactions where the product of one step is the substrate for the next, all occurring in the same reaction vessel. This avoids the need for isolation and purification of intermediates, saving time, and resources. For example, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can lead to the formation of fused pyrazole systems.[22]

Advantages:

  • High step and atom economy.[19]

  • Operational simplicity.

  • Rapid generation of molecular diversity.[22]

Disadvantages:

  • The development of new MCRs can be challenging.

  • The optimization of reaction conditions for multiple components can be complex.

Comparative Analysis of Synthesis Methods

MethodKey ReactantsGeneral ConditionsYield RangeAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, room temp. to elevated temp.70-95%[12]Readily available starting materials, straightforward.[12]Lack of regioselectivity with unsymmetrical dicarbonyls.[11][12]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step: pyrazoline formation, then oxidation.66-88%[12]Wide availability of starting materials.[12]Requires an additional oxidation step.[12]
1,3-Dipolar Cycloaddition Diazo compound/Nitrile Imine, Alkyne/AlkenesOften mild, sometimes catalyst-free.70-90%[14][18]High regioselectivity, mild conditions.[12][18]Potential hazards with diazo compounds.
Metal-Catalyzed Synthesis Varies (e.g., Hydrazines, Alkynes, Diols)Transition metal catalyst (Cu, Ru, Ag, etc.).Moderate to excellentHigh efficiency, access to novel structures.[19]Catalyst cost and toxicity.
Multicomponent Reactions (MCRs) 3+ components (e.g., Aldehyde, Ketone, Hydrazine)Often one-pot, can be catalyzed.Varies, often good to excellentHigh step economy, rapid diversity generation.[22]Complex optimization.

Visualizing the Synthetic Pathways

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Workflow: A Comparative Overview

Experimental_Workflow cluster_traditional Traditional Synthesis (e.g., Knorr) cluster_modern Modern Synthesis (e.g., MCR) T_Start Mix Reactants (1,3-Dicarbonyl, Hydrazine) T_Reaction Reaction (Heating/Reflux) T_Start->T_Reaction T_Workup Aqueous Workup & Extraction T_Reaction->T_Workup T_Purification Purification (Crystallization/Chromatography) T_Workup->T_Purification T_Product Final Product T_Purification->T_Product M_Start Combine All Components (One-Pot) M_Reaction Reaction (Often at RT or mild heating) M_Start->M_Reaction M_Purification Direct Purification/ Simple Workup M_Reaction->M_Purification M_Product Final Product M_Purification->M_Product

Caption: Comparative workflow of traditional vs. modern pyrazole synthesis.

Conclusion: Choosing the Optimal Synthetic Route

The selection of an appropriate synthetic method for a target-substituted pyrazole is a critical decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the importance of factors such as regioselectivity and atom economy. While classical methods like the Knorr synthesis remain valuable for their simplicity and robustness, modern approaches, including 1,3-dipolar cycloadditions, metal-catalyzed reactions, and multicomponent reactions, offer unparalleled efficiency, precision, and access to novel chemical space. A thorough understanding of the strengths and weaknesses of each method, as presented in this guide, will empower researchers to make informed decisions and accelerate the discovery and development of new pyrazole-based molecules with significant scientific and therapeutic potential.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2022). Russian Journal of Organic Chemistry. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2011). Green Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2021). Current Topics in Medicinal Chemistry. [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). Tetrahedron Letters. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Oriental Journal of Chemistry. [Link]

  • Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. (2023). Synfacts. [Link]

  • Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Current status of pyrazole and its biological activities. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2021). Catalysis Science & Technology. [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2017). Journal of the American Chemical Society. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2017). Molecules. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2017). Organic Letters. [Link]

  • recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2022). Letters in Organic Chemistry. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2017). Accounts of Chemical Research. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Navigating Pyrazole Isomerism: A Comparative Analysis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate and Its Regioisomers

Introduction: The Pyrazole Scaffold and the Critical Role of Isomerism The pyrazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and versatile physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Critical Role of Isomerism

The pyrazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and versatile physicochemical properties.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, serves as a "privileged scaffold" in a multitude of FDA-approved drugs, from the anti-inflammatory celecoxib to the antipsychotic CDPPB.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as an acceptor, allowing for diverse interactions with biological targets.[1]

However, the synthesis of unsymmetrically substituted pyrazoles presents a significant and often underestimated challenge: regiocontrol . The reaction of a non-symmetrical 1,3-dicarbonyl precursor with hydrazine can lead to a mixture of constitutional isomers, each with potentially divergent biological activities and physical properties. The precise placement of substituents is not a trivial detail; it is a critical determinant of a compound's function.

This guide provides an in-depth comparison of methyl 5-isopropyl-1H-pyrazole-3-carboxylate and its primary regioisomers: methyl 3-isopropyl-1H-pyrazole-5-carboxylate and methyl 4-isopropyl-1H-pyrazole-3-carboxylate . While direct, head-to-head experimental data for these specific isopropyl derivatives is not extensively published, this guide will synthesize established principles of pyrazole chemistry and structure-activity relationships (SAR) to provide a predictive and practical framework for researchers.[3] We will explore the causal factors behind synthetic choices, detail self-validating analytical protocols, and examine how isomeric placement dictates performance.

The Synthetic Challenge: Achieving Regioselectivity

The most common route to the pyrazole core is the Knorr-type cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4] When the dicarbonyl is unsymmetrical, as in the case of precursors for our target molecules, the reaction can proceed through two different pathways, yielding a mixture of regioisomers. Controlling the outcome is paramount to avoid costly and difficult purification steps.[5]

The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment. The initial nucleophilic attack by hydrazine will preferentially occur at the more reactive (less sterically hindered and more electrophilic) carbonyl group.

G cluster_intermediate Reaction Intermediate Start1 Methyl 4-methyl-3-oxopentanoate (β-ketoester) Intermediate Hydrazone Intermediate Start1->Intermediate Initial Attack at Ester Carbonyl (Less Favorable) Start1->Intermediate Initial Attack at Ketone Carbonyl (More Favorable) Start2 Hydrazine (or Hydrazine Hydrate) Start2->Intermediate Product1 Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (Major Product) Intermediate->Product1 Cyclization Product2 Methyl 3-isopropyl-1H-pyrazole-5-carboxylate (Minor Product) Intermediate->Product2 Cyclization

Comparative Analysis of Isomers: Properties and Performance

The seemingly subtle shift of the isopropyl group from the C5 to the C3 or C4 position dramatically alters the molecule's electronic, steric, and physicochemical profile.

Physicochemical and Spectroscopic Properties

Distinguishing between the synthesized isomers is the first critical step. This is achieved by a combination of chromatographic and spectroscopic techniques. Due to differences in polarity and hydrogen bonding potential, the isomers will exhibit different retention factors (Rf) on a TLC plate and can be separated by column chromatography.[6]

Table 1: Predicted Physicochemical and Spectroscopic Signatures of Pyrazole Isomers

PropertyMethyl 5-isopropyl-1H-pyrazole-3-carboxylateMethyl 3-isopropyl-1H-pyrazole-5-carboxylateMethyl 4-isopropyl-1H-pyrazole-3-carboxylateRationale for Differentiation
Predicted Polarity ModerateModerate-HighModerateThe 3-carboxylate isomer may be slightly more polar due to the proximity of the ester to the basic N2 atom.
¹H NMR (C4-H) ~6.5 ppm (singlet)~6.8 ppm (singlet)N/AThe C4-H proton is highly sensitive to the electronic nature of the adjacent C3 and C5 substituents. An adjacent isopropyl group (C5) is electron-donating, shielding the C4-H and shifting it upfield compared to an adjacent carboxylate group (C3).[7]
¹H NMR (NH) Broad singlet, ~13 ppmBroad singlet, ~13.5 ppmBroad singlet, ~13 ppmThe acidity of the N-H proton is influenced by the substituents. The electron-withdrawing carboxylate at C5 may render the N-H slightly more acidic, shifting it downfield.[8]
¹³C NMR (C4) ~108 ppm~105 ppm~115 ppmThe chemical shift of the C4 carbon provides a clear diagnostic signal for substitution at that position.
IR (N-H Stretch) ~3100-3200 cm⁻¹ (broad)~3100-3200 cm⁻¹ (broad)~3100-3200 cm⁻¹ (broad)The broadness is due to strong intermolecular hydrogen bonding. Subtle shifts may occur based on the electronic effects of the substituents.[8][9]
IR (C=O Stretch) ~1710-1730 cm⁻¹~1710-1730 cm⁻¹~1710-1730 cm⁻¹The ester carbonyl stretch is a prominent feature in all isomers.
Biological and Pharmacological Performance: A Structure-Activity Relationship (SAR) Perspective

The spatial arrangement of functional groups is paramount for molecular recognition by a biological target, such as an enzyme's active site or a receptor's binding pocket. The pyrazole core acts as a rigid scaffold, presenting its substituents in well-defined vectors.

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (The "5/3" Isomer): In many classes of kinase inhibitors and receptor antagonists, the C5 position of the pyrazole ring is a key interaction point, often extending into a hydrophobic pocket.[10][11] The isopropyl group at this position is well-suited for such interactions. The C3-carboxylate can then serve as a crucial hydrogen bond acceptor, locking the molecule into a favorable binding orientation. This substitution pattern is frequently observed in potent and selective ligands.[11]

  • Methyl 3-isopropyl-1H-pyrazole-5-carboxylate (The "3/5" Isomer): Reversing the substituents can drastically reduce or alter biological activity. If a target's hydrophobic pocket is adjacent to the C5 position, placing the bulky isopropyl group at C3 would prevent proper binding. The C5-carboxylate might then be positioned to create an unfavorable electrostatic interaction or be unable to reach key hydrogen bonding residues.

  • Methyl 4-isopropyl-1H-pyrazole-3-carboxylate (The "4/3" Isomer): Substitution at the C4 position fundamentally changes the shape of the molecule. While C4-substituted pyrazoles have their own distinct pharmacological profiles, this pattern is less common in scaffolds where C3 and C5 substituents are known to be critical for a specific target class like cannabinoid receptor antagonists.[10][11] Introducing a group at C4 can alter the torsion angles of the C3 and C5 substituents, indirectly affecting their ability to bind optimally.

G cluster_receptor Hypothetical Receptor Binding Site cluster_ligands Isomer Binding Comparison Receptor Hydrophobic Pocket HBA H-Bond Acceptor Site Isomer1 5-isopropyl-3-carboxylate (Correct Fit) Isomer1->Receptor Hydrophobic Interaction Isomer1->HBA Hydrogen Bond Isomer2 3-isopropyl-5-carboxylate (Steric Clash) Isomer2->Receptor Steric Clash Isomer2->HBA No H-Bond (Misaligned)

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a framework for the synthesis and unambiguous characterization of the target pyrazole isomers. The trustworthiness of this workflow lies in its self-validating nature: the analytical protocol is designed to definitively confirm the outcome of the synthetic protocol.

Protocol 1: Regioselective Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

This procedure is adapted from established methods for synthesizing 3,5-substituted pyrazoles and is optimized to favor the 5-alkyl-3-carboxylate isomer.[4][12] The key is the use of a β-ketoester (methyl 4-methyl-3-oxopentanoate) where the ketone carbonyl is significantly more reactive than the ester carbonyl.

Materials:

  • Methyl 4-methyl-3-oxopentanoate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 4-methyl-3-oxopentanoate (10 mmol, 1.0 eq) in absolute ethanol (30 mL).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (11 mmol, 1.1 eq) dropwise at room temperature. Causality Note: The slight excess of hydrazine ensures complete consumption of the limiting β-ketoester.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation. Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Causality Note: The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting β-ketoester spot has disappeared.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold water.

  • Workup - Neutralization: Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the major 5-isopropyl isomer from any minor 3-isopropyl isomer.

Protocol 2: Isomer Characterization and Validation

This workflow ensures the identity of the synthesized product, confirming the regiochemical outcome.

G Start Purified Product from Synthesis TLC 1. TLC Analysis (Single Spot Verification) Start->TLC MS 2. Mass Spectrometry (Confirm Molecular Weight) TLC->MS IR 3. FT-IR Spectroscopy (Confirm Functional Groups C=O, N-H) MS->IR NMR 4. NMR Spectroscopy (¹H and ¹³C) IR->NMR Confirmation Structure Confirmed (Regiochemistry Determined) NMR->Confirmation Compare C4-H shift to Table 1

Procedure:

  • TLC Analysis: Dissolve a small sample of the purified product in ethyl acetate and spot it on a silica TLC plate. Elute with a suitable solvent system (e.g., 3:1 Hexane:EtOAc). A single, well-defined spot confirms the purity of the isolated fraction.[6]

  • Mass Spectrometry: Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight of the product, which should correspond to the expected formula C₈H₁₂N₂O₂ (m/z [M+H]⁺ ≈ 169.09). This confirms the correct atoms have been assembled but does not differentiate isomers.

  • FT-IR Spectroscopy: Acquire an infrared spectrum. Confirm the presence of key functional groups: a broad peak around 3100-3200 cm⁻¹ (N-H stretch) and a sharp, strong peak around 1710-1730 cm⁻¹ (ester C=O stretch).[8]

  • NMR Spectroscopy: This is the definitive step for isomer identification.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Crucial Validation Step: Identify the chemical shift of the pyrazole ring proton (C4-H). A chemical shift around 6.5 ppm is indicative of the desired methyl 5-isopropyl-1H-pyrazole-3-carboxylate . A downfield shift towards ~6.8 ppm would indicate the presence of the undesired methyl 3-isopropyl-1H-pyrazole-5-carboxylate . Refer to Table 1 for diagnostic peaks.[7][13]

Conclusion

The case of methyl 5-isopropyl-1H-pyrazole-3-carboxylate and its isomers serves as a powerful illustration of a fundamental principle in drug discovery and chemical research: molecular architecture dictates function . The choice of synthetic strategy to control regiochemistry is a critical decision that directly impacts the biological and physical properties of the final compound. By understanding the underlying mechanisms of reactivity and employing a robust, self-validating analytical workflow, researchers can confidently navigate the complexities of pyrazole synthesis. This ensures that the correct isomeric tool is in hand for probing biological systems, ultimately accelerating the path from molecular design to functional application.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Journal of Medicinal Chemistry, 42, 769-776 (1999). [URL: https://pubs.acs.org/doi/abs/10.1021/jm980501a]
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.RSC Medicinal Chemistry, 14(1), 133-145 (2023). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00277a]
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.Molecules, 27(15), 4786 (2022). [URL: https://www.mdpi.com/1420-3049/27/15/4786]
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Journal of Medicinal Chemistry, 42(5), 769–776 (1999). [URL: https://pubs.acs.org/doi/10.1021/jm980501a]
  • Pyrazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.Molecules, 27(21), 7268 (2022). [URL: https://www.mdpi.com/1420-3049/27/21/7268]
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.International Journal of Pharmaceutical Sciences and Research, 14(10), 4656-4668 (2023). [URL: https://ijpsr.
  • 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid synthesis.Chemicalbook. [URL: https://www.chemicalbook.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Signal Transduction and Targeted Therapy, 7(1), 1-35 (2022). [URL: https://www.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.Molecules, 27(18), 5878 (2022). [URL: https://www.mdpi.com/1420-3049/27/18/5878]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.Molecules, 26(24), 7593 (2021). [URL: https://www.mdpi.com/1420-3049/26/24/7593]
  • 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery.Benchchem. [URL: https://www.benchchem.com/product/b1149]
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties.International Journal for Research in Applied Science & Engineering Technology, 10(9), 2321-9653 (2022). [URL: https://www.ijraset.com/research-paper/a-comprehensive-review-on-pyrazole-and-its-pharmacological-properties]
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.Frontiers in Chemistry, 8, 589 (2020). [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00589/full]
  • Column chromatography conditions for separating pyrazole isomers.Benchchem. [URL: https://www.benchchem.com/product/b1149]
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.PharmaTutor, 1(1), 1-11 (2013). [URL: https://pharmatutor.org/articles/pyrazole-and-its-biological-activity]
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide.Bioorganic & Medicinal Chemistry, 19(11), 3469-3477 (2011). [URL: https://www.researchgate.
  • Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives.Journal of the Iranian Chemical Society, 17, 1697–1708 (2020). [URL: https://www.semanticscholar.org/paper/Synthesis%2C-characterization%2C-and-biological-of-El-Gazzar-Hafez/81a967f6b9c24090b8f3b2e5914619a9763e02c6]
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research, 7(12), 48-55 (2015). [URL: https://www.jocpr.
  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.The Journal of Organic Chemistry, 66(12), 4333-4339 (2001). [URL: https://pubs.acs.org/doi/10.1021/jo001771w]
  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles.The Journal of Organic Chemistry, 87(1), 846–854 (2022). [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02518]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Frontiers in Pharmacology, 12, 799827 (2021). [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.799827/full]
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.Journal of Molecular Structure, 1307, 138038 (2024). [URL: https://www.sciencedirect.com/science/article/pii/S002228602400595X]
  • Ethyl 1H-pyrazole-3-carboxylate.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7147518]
  • Strategies to avoid unwanted isomer formation in pyrazole synthesis.Benchchem. [URL: https://www.benchchem.com/product/b1149]
  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives.Journal of Heterocyclic Chemistry, 43(6), 1547-1553 (2006). [URL: https://www.researchgate.
  • 4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester.ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-22019.html]
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications.Scientific Reports, 14(1), 1-15 (2024). [URL: https://www.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.ChemicalBook. [URL: https://www.chemicalbook.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.Molecules, 22(12), 2133 (2017). [URL: https://www.mdpi.com/1420-3049/22/12/2133]
  • ethyl 1H-pyrazole-4-carboxylate.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/142179]
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.Molecules, 22(12), 2133 (2017). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150244/]
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.Crystals, 13(7), 1098 (2023). [URL: https://www.mdpi.com/2073-4352/13/7/1098]
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.Google Patents, CN103508959A. [URL: https://patents.google.
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.Acta Crystallographica Section E, 65(1), o142 (2009). [URL: https://www.researchgate.
  • Synthesis and Characterization of Some New Pyrazole Derivatives.International Journal of Advanced Research in Chemical Science, 5(8), 1-8 (2018). [URL: https://www.researchgate.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.Molbank, 2016(4), M910 (2016). [URL: https://www.mdpi.com/1422-8599/2016/4/M910]
  • 1H-Pyrazole-3-carboxylic acid.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/390194]
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.New Journal of Chemistry, 48(8), 3624-3629 (2024). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05763a]
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.Journal of Molecular Structure, 1149, 736-746 (2017). [URL: https://www.researchgate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Molecules, 24(23), 4347 (2019). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6928819/]
  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.Google Patents, CN111138289B. [URL: https://patents.google.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.Google Patents, WO2014120397A1. [URL: https://patents.google.

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrazole Carboxylate Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives, particularly pyrazole carboxylates and carboxamides, have g...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives, particularly pyrazole carboxylates and carboxamides, have garnered significant attention due to their broad spectrum of pharmacological activities.[2] The structural versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical properties, leading to the development of potent and selective therapeutic agents.[3] This guide provides a comparative analysis of the biological activities of various pyrazole carboxylate derivatives, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

Anticancer Activity: Targeting Cell Proliferation and Survival

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6][7]

Comparative Efficacy of Pyrazole Carboxylate Derivatives

The anticancer potential of pyrazole carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole and associated aryl rings. Structure-activity relationship (SAR) studies have revealed that the introduction of specific moieties can significantly enhance cytotoxicity.[3][8] For instance, compounds with electron-withdrawing groups on the phenyl rings often exhibit potent activity.[3]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3f MDA-MB-46814.97 (24h), 6.45 (48h)[6][9]
Paclitaxel (Standard) MDA-MB-46849.90 (24h), 25.19 (48h)[6][9]
Compound 37 MCF75.21[4]
Compound 22 MCF7, A549, HeLa, PC32.82 - 6.28[4]
Compound 23 MCF7, A549, HeLa, PC32.82 - 6.28[4]
Etoposide (Standard) MCF7, A549, HeLa, PC3comparable to 22 & 23[4]
Compound 4 A54926[10]
Compound 13 IGROV10.04[11]
Compound 42 WM 266.4, MCF-70.12, 0.16[10]
Compound 21 HCT116, MCF-70.39, 0.46[10]
Compound 50 MCF-7, A549, HeLa0.83 - 1.81[10]
Mechanism of Action: Induction of Apoptosis

A prominent mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase signaling cascades.[6][9] For example, compound 3f has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by increasing ROS levels and activating caspase-3.[6][9] Some derivatives also target key regulators of apoptosis, such as the Bcl-2 protein family, and can cause DNA damage, further promoting cell death.[12]

cluster_0 Pyrazole Derivative (e.g., Compound 3f) cluster_1 Cancer Cell Py Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Py->ROS Casp3 ↑ Caspase-3 Activation ROS->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Induction by a Pyrazole Derivative.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylate derivatives and a standard anticancer drug (e.g., Paclitaxel) for 24 to 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

A Seed cancer cells in a 96-well plate B Treat with pyrazole derivatives A->B C Add MTT solution and incubate B->C D Add solubilizing agent (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E F Calculate % viability and IC50 E->F cluster_0 Pyrazole Derivative cluster_1 Bacterial Cell Py Pyrazole Derivative Gyrase DNA Gyrase Py->Gyrase Inhibition Rep DNA Replication Gyrase->Rep Essential for Death Bacterial Cell Death Rep->Death Inhibition leads to

Inhibition of DNA Gyrase by a Pyrazole Derivative.
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the pyrazole carboxylate derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

A Prepare serial dilutions of pyrazole derivatives C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate conditions C->D E Determine the lowest concentration with no visible growth (MIC) D->E cluster_0 Pyrazole Derivative cluster_1 Inflammatory Cascade Py Pyrazole Derivative COX2 COX-2 Enzyme Py->COX2 Selective Inhibition AA Arachidonic Acid AA->COX2 PGs Prostaglandins COX2->PGs Inflam Inflammation PGs->Inflam

Selective COX-2 Inhibition by a Pyrazole Derivative.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions.

  • Compound Administration: Administer the pyrazole carboxylate derivatives or a standard anti-inflammatory drug (e.g., Diclofenac) orally.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

A Administer pyrazole derivatives to rats B Inject carrageenan into the hind paw A->B C Measure paw volume at regular intervals B->C D Calculate percentage of edema inhibition C->D

Carrageenan-Induced Paw Edema Workflow.

Insecticidal Activity: A Tool for Crop Protection

Pyrazole derivatives are also prominent in the agrochemical industry, with several commercially successful insecticides belonging to this class. T[13][14]heir efficacy against a range of insect pests makes them valuable tools for crop protection.

Comparative Efficacy of Pyrazole Carboxylate Derivatives

The insecticidal activity of pyrazole carboxylate derivatives is often evaluated against specific pest species, with the lethal concentration (LC50) being a key performance metric.

Compound IDInsect SpeciesLC50 (µg/mL)Reference
Compound 3f Termites0.001
Compound 3d Termites0.006
Fipronil (Standard) Termites0.038
Compound 6h Locusts47.68
Fipronil (Standard) Locusts63.09
Compound 7g P. xylostella5.32
Compound 7g S. exigua6.75
Compound 7g S. frugiperda7.64
Experimental Protocol: Insecticidal Bioassay against Aphis fabae

Step-by-Step Methodology:

  • Preparation of Test Solutions: Dissolve the pyrazole carboxylate derivatives in an appropriate solvent to prepare a range of concentrations.

  • Treatment of Leaf Discs: Dip leaf discs (e.g., faba bean) into the test solutions for a few seconds.

  • Infestation: Place a known number of aphids (e.g., 10-20) onto the treated leaf discs in a petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions of temperature and humidity.

  • Mortality Assessment: Count the number of dead aphids at specified time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 value.

A Prepare solutions of pyrazole derivatives B Treat leaf discs with the solutions A->B C Infest leaf discs with Aphis fabae B->C D Incubate under controlled conditions C->D E Assess mortality at regular intervals D->E F Calculate % mortality and LC50 E->F

Insecticidal Bioassay Workflow.

Conclusion

This guide has provided a comparative overview of the diverse biological activities of pyrazole carboxylate derivatives. The presented data and experimental protocols underscore the immense potential of this chemical scaffold in the development of new therapeutic and agrochemical agents. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective derivatives. As research in this field continues to evolve, pyrazole carboxylates are poised to remain a significant source of innovative solutions for human health and agriculture.

References

Sources

Validation

A Comparative Guide to the Characterization of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

This guide provides a comprehensive analysis of the characterization data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern drug discovery. Recognizing the pivotal role of pyra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the characterization data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in modern drug discovery. Recognizing the pivotal role of pyrazole derivatives in medicinal chemistry, this document offers an in-depth look at the expected analytical data for this compound, compares it with relevant alternatives, and provides validated experimental protocols for its characterization.[1][2][3][4] The pyrazole scaffold is a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors for oncology, making robust characterization of its derivatives essential for advancing research.[4][5][6]

Physicochemical and Structural Properties

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS No: 1101877-35-3) is a substituted pyrazole featuring an isopropyl group at the C5 position and a methyl ester at the C3 position.[7][8] These functional groups are critical as they dictate the molecule's steric and electronic properties, influencing its potential interactions with biological targets and its utility as a synthetic intermediate.

A summary of its key computed physicochemical properties is presented below.

PropertyValueSource
CAS Number 1101877-35-3[7]
Molecular Formula C₈H₁₂N₂O₂[7]
Molecular Weight 168.19 g/mol [7]
Exact Mass 168.09000 Da[7]
LogP 1.31970[7]
Polar Surface Area (PSA) 54.98 Ų[7]
SMILES COC(=O)c1cc(C(C)C)[nH]n1[7]
InChIKey CWOFANOGQNEOTQ-UHFFFAOYSA-N[7]

Spectroscopic Characterization Profile

While a complete, publicly available experimental dataset for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on extensive data from closely related analogs and fundamental principles of spectroscopic analysis.[9][10][11] The following sections detail the expected data from core analytical techniques.

¹H NMR Spectroscopy (Expected Data)

The proton NMR spectrum is the most informative tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ or DMSO-d₆ are outlined below. The causality for these shifts lies in the electronic environment of each proton, influenced by the aromatic pyrazole ring and the electron-withdrawing ester group.

ProtonsMultiplicityApprox. δ (ppm)IntegrationKey Correlations (Expected)
-CH(CH₃)₂ Doublet~1.36HCorrelates with the septet at ~3.1 ppm (COSY)
-CH(CH₃)₂ Septet~3.11HCorrelates with the doublet at ~1.3 ppm (COSY) and C4/C5 of pyrazole (HMBC)
-OCH₃ Singlet~3.93HCorrelates with the ester carbonyl carbon (~162 ppm) (HMBC)
Pyrazole C4-H Singlet~6.71HCorrelates with C3, C5, and the isopropyl methine carbon (HMBC)
Pyrazole N1-H Broad Singlet>12.0 (DMSO-d₆)1HExchangeable with D₂O

graph "methyl_5_isopropyl_1H_pyrazole_3_carboxylate_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Define nodes for atoms
N1 [label="N", pos="0,0.8!"];
N2 [label="N", pos="-1.2,0.4!", fontcolor="#5F6368"];
C3 [label="C", pos="-1.2,-0.4!"];
C4 [label="C", pos="0,-0.8!"];
C5 [label="C", pos="0.6,0!"];

// Define nodes for substituents
H_N1 [label="H", pos="0,1.4!"];
C_ester [label="C", pos="-2.2,-1.0!"];
O_ester1 [label="O", pos="-2.2,-1.8!"];
O_ester2 [label="O", pos="-3.2,-0.4!"];
CH3_ester [label="CH₃", pos="-4.2,-0.8!"];
CH_isopropyl [label="CH", pos="1.8,0!"];
CH3_isopropyl1 [label="CH₃", pos="2.4,0.8!"];
CH3_isopropyl2 [label="CH₃", pos="2.4,-0.8!"];
H_C4 [label="H", pos="0,-1.4!"];

// Draw bonds
N1 -- N2 [label=""];
N2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
N1 -- H_N1;
C3 -- C_ester;
C_ester -- O_ester1 [label=""];
C_ester -- O_ester2;
O_ester2 -- CH3_ester;
C5 -- CH_isopropyl;
CH_isopropyl -- CH3_isopropyl1;
CH_isopropyl -- CH3_isopropyl2;
C4 -- H_C4;

// Add labels for key protons
label_H4 [label="C4-H (~6.7 ppm)", pos="0.8,-1.4!", fontcolor="#EA4335"];
label_OCH3 [label="OCH₃ (~3.9 ppm)", pos="-4.2,-0.2!", fontcolor="#34A853"];
label_CH_iso [label="CH (~3.1 ppm)", pos="2.4,0.3!", fontcolor="#4285F4"];
label_CH3_iso [label="CH₃ (~1.3 ppm)", pos="3.2,-0.8!", fontcolor="#FBBC05"];

}

Caption: Structure of the title compound with key ¹H NMR shifts.

¹³C NMR Spectroscopy (Expected Data)

The ¹³C NMR spectrum complements the proton data by confirming the carbon skeleton of the molecule.

CarbonApprox. δ (ppm)Notes
-CH(CH₃)₂ ~22Isopropyl methyl carbons
-CH(CH₃)₂ ~27Isopropyl methine carbon
-OCH₃ ~52Ester methyl carbon
C4 ~106Pyrazole ring carbon
C3 ~142Pyrazole ring carbon, attached to ester
C5 ~155Pyrazole ring carbon, attached to isopropyl
C=O ~162Ester carbonyl carbon
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For electrospray ionization (ESI), the expected ions are:

  • [M+H]⁺: m/z ≈ 169.0972

  • [M+Na]⁺: m/z ≈ 191.0791

The molecular ion peak in electron ionization (EI) would be at m/z ≈ 168.[12]

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch 3100 - 3300Broad
C-H Stretch (sp³) 2850 - 3000Sharp
C=O Stretch (Ester) ~1720Strong, Sharp
C=N / C=C Stretch 1500 - 1650Medium

Synthesis and Quality Control Considerations

A common and robust method for synthesizing pyrazole-3-carboxylates involves the condensation reaction between a hydrazine and a β-ketoester or a similar 1,3-dicarbonyl compound.[13][14]

A critical aspect of quality control is the potential for regioisomer formation. The reaction could theoretically yield methyl 3-isopropyl-1H-pyrazole-5-carboxylate as a byproduct. Distinguishing between these isomers is paramount and can be achieved conclusively using 2D NMR techniques like HMBC and NOESY. For the target compound, a NOESY experiment should show a correlation between the N-H proton and the isopropyl methine proton, a correlation absent in the 3-isopropyl isomer.

Standard Operating Protocol for Characterization

To ensure data integrity and reproducibility, the following workflow is recommended. This protocol is designed as a self-validating system, where each step confirms the findings of the previous one.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow synthesis Synthesize Compound purify Purify (e.g., Column Chromatography) synthesis->purify ms Mass Spectrometry (Confirm MW: 168.19) purify->ms nmr1h ¹H NMR (Confirm Proton Skeleton) ms->nmr1h Mass OK nmr13c ¹³C NMR (Confirm Carbon Skeleton) nmr1h->nmr13c Structure Plausible ir IR Spectroscopy (Confirm Functional Groups) nmr13c->ir Skeleton OK data_analysis Data Integration & Final Report ir->data_analysis Groups OK

Caption: A validated workflow for the characterization of synthesized compounds.

Step-by-Step Protocol:

  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • MS (ESI): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Mass Spectrometry:

    • Acquire a high-resolution mass spectrum (HRMS) in positive ion mode to confirm the exact mass of the [M+H]⁺ ion.

    • Rationale: This provides unambiguous confirmation of the elemental composition.

  • ¹H NMR Spectroscopy:

    • Acquire a standard 1D proton spectrum.

    • Rationale: This serves as the primary confirmation of the molecular structure, proton count, and local chemical environments.

  • 2D NMR (if necessary):

    • If structural ambiguity exists (e.g., regioisomers), acquire COSY, HSQC, and HMBC spectra.

    • Rationale: These experiments establish proton-proton and proton-carbon correlations, providing definitive proof of the connectivity and regiochemistry.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: This confirms the number of unique carbon atoms and their respective types (aliphatic, aromatic, carbonyl).

  • IR Spectroscopy:

    • Acquire an IR spectrum to confirm the presence of key functional groups (N-H, C=O, C-H).

    • Rationale: This is a quick and effective method to verify that the main functional moieties are intact post-synthesis.

Comparative Analysis with Structural Alternatives

The choice of a building block in drug discovery is often a balance of synthetic accessibility, cost, and its influence on the final compound's properties. Below is a comparison with two common alternatives.

FeatureMethyl 5-isopropyl-1H-pyrazole-3-carboxylate Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate [12]Methyl 5-methyl-1H-pyrazole-3-carboxylate [15][16][17]
Structure Isopropyl at C5, Methyl Ester at C3Isopropyl at C5, Ethyl Ester at C3Methyl at C5, Methyl Ester at C3
Molecular Weight 168.19182.22140.14
Lipophilicity (LogP) ~1.32Higher (~1.9)Lower
Key Differentiator Balanced lipophilicity from isopropyl group.Increased lipophilicity due to ethyl ester; may alter solubility and metabolic stability.Reduced steric bulk at C5; may offer different binding pocket interactions.
Synthetic Utility Versatile intermediate. Methyl ester is readily hydrolyzed or converted to an amide.Ethyl ester can be more resistant to hydrolysis. May be preferred for certain multi-step syntheses.A smaller, less sterically demanding alternative for exploring structure-activity relationships (SAR).
NMR Signature Characteristic isopropyl signals (septet/doublet).Additional ethyl signals (quartet/triplet) in ¹H NMR.A sharp methyl singlet (~2.3 ppm) replaces the isopropyl signals.

Expert Insight: The choice between these analogs is driven by the specific goals of the drug discovery program. The title compound offers a moderate level of lipophilicity and steric bulk. The ethyl ester alternative is a logical choice if enhanced metabolic stability or slightly higher lipophilicity is desired. Conversely, the 5-methyl analog is ideal for baseline SAR studies where minimizing steric hindrance at the C5 position is the primary objective.

Conclusion

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic scaffold with well-defined physicochemical and spectroscopic properties. Its characterization relies on a multi-technique approach, with NMR spectroscopy being the definitive tool for structural and isomeric confirmation. By understanding its expected analytical signature and comparing it to relevant alternatives, researchers can confidently employ this building block in the synthesis of novel and potentially therapeutic agents, ensuring the integrity and reproducibility of their scientific findings.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry. [Link]

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • methyl 5-isopropyl-1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Current status of pyrazole and its biological activities. PMC, National Center for Biotechnology Information. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC, National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC, National Center for Biotechnology Information. [Link]

  • Methyl 1H-pyrazole-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC, National Center for Biotechnology Information. [Link]

  • ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate. PubChemLite. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Catalysts for Pyrazole Synthesis: Mechanisms, Performance, and Protocols

Introduction: The Enduring Significance of Pyrazoles Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrazoles

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their versatile scaffold is a key pharmacophore in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anticancer agents, and various agrochemicals.[2][3] The efficacy of these molecules is intrinsically linked to the substituents adorning the pyrazole core, making the development of efficient, selective, and sustainable synthetic methodologies a paramount objective for researchers.[4] At the heart of these methodologies lies the catalyst, a critical component that dictates the reaction's efficiency, regioselectivity, and environmental footprint.

This guide provides a comparative analysis of various catalytic systems for pyrazole synthesis, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the mechanistic nuances of different catalyst classes, present comparative performance data, and provide detailed experimental protocols for key methodologies. Our focus is on elucidating the "why" behind experimental choices, empowering you to select and optimize the ideal catalytic system for your synthetic targets.

The Catalytic Landscape of Pyrazole Synthesis: A Comparative Overview

The synthesis of pyrazoles most commonly involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][5] While this reaction can proceed without a catalyst, particularly under harsh conditions, the use of a catalyst is crucial for achieving high yields, mild reaction conditions, and control over regioselectivity.[1] The choice of catalyst is a critical parameter that can be broadly categorized into three main families: homogeneous catalysts, heterogeneous catalysts, and nanocatalysts.

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, which exist in the same phase as the reactants, offer excellent activity and selectivity due to the high accessibility of their catalytic sites.

  • Lewis Acids: Lewis acids such as lithium perchlorate (LiClO₄) and aluminum triflate (Al(OTf)₃) have proven effective in catalyzing pyrazole synthesis.[1] They function by activating the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine. For instance, Konwar et al. demonstrated the use of LiClO₄ in ethylene glycol for the synthesis of pyrazole derivatives in good to excellent yields (70-95%) at room temperature.[1]

  • Transition Metal Complexes: Soluble transition metal complexes, for example, those involving copper (Cu), silver (Ag), ruthenium (Ru), and palladium (Pd), are widely employed.[1][6] These catalysts can operate through various mechanisms, including Lewis acid-type activation and oxidative addition/reductive elimination cycles. For instance, a study highlighted the use of Cu(OTf)₂ which gave a 60% yield, while Fe(OTf)₃ was ineffective. The choice of ligand, such as neocuproine, can dramatically improve the yield to over 99%.[1] Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines offers a direct route to pyrazoles, releasing only water and hydrogen gas as byproducts.[6][7]

  • Organocatalysts: Small organic molecules can also act as efficient catalysts. Taurine, for example, has been used to catalyze the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles in an environmentally friendly manner.[1] These catalysts often operate via the formation of reactive iminium or enamine intermediates.

Heterogeneous Catalysis: The Advantage of Recyclability and Stability

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued for their ease of separation from the reaction mixture, leading to simplified workups and catalyst recycling—key tenets of green chemistry.[4][8]

  • Solid Acids: Acidic resins like Amberlyst-70 have been successfully used for the aqueous synthesis of pyrazoles at room temperature.[1] These solid acid catalysts are non-toxic, thermally stable, and cost-effective, offering significant environmental advantages.[1]

  • Supported Metal Catalysts: Metals supported on solid materials combine the reactivity of the metal with the stability and recyclability of the support. For example, a nickel-based heterogeneous catalyst has been used for the one-pot synthesis of pyrazoles at room temperature, with the catalyst being reusable for up to seven cycles without significant loss of activity.[9]

  • Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, are emerging as promising heterogeneous catalysts. Their well-defined active sites can be engineered for specific catalytic transformations.

Nanocatalysis: Bridging Homogeneous and Heterogeneous Worlds

Nanocatalysts represent a rapidly advancing frontier in chemical synthesis, offering the benefits of both homogeneous (high activity due to large surface-area-to-volume ratio) and heterogeneous (ease of recovery) catalysis.[10] They often exhibit unique catalytic properties not seen in their bulk counterparts.[10]

  • Metal Oxide Nanoparticles: Zinc oxide (ZnO) nanoparticles have been reported as an eco-friendly and efficient catalyst for pyrazole synthesis in aqueous media.[1][10] Similarly, magnetic nanoparticles, such as Fe₃O₄, allow for extremely simple catalyst separation using an external magnet.[10]

  • Bimetallic and Core-Shell Nanoparticles: Combining two or more metals in a nanoparticle can lead to synergistic effects, enhancing catalytic activity and selectivity. Core-shell nanoparticles, for instance, can offer enhanced stability and functionality. An Ag/La-ZnO core-shell catalyst has been demonstrated for the green synthesis of 4H-pyrano[2,3-c]pyrazoles, highlighting high efficiency and reusability.[11] Cobalt nanoparticles (CoNPs) have also been used effectively.[8]

Performance Comparison of Selected Catalysts

The choice of catalyst has a profound impact on the outcome of a pyrazole synthesis. Below is a table summarizing the performance of various representative catalysts under optimized conditions.

CatalystSubstratesSolventTemperature (°C)TimeYield (%)Key AdvantagesReference
Homogeneous
LiClO₄Hydrazines, 1,3-DiketonesEthylene GlycolRoom Temp.-70-95Mild conditions, good yields.[1]
Cu(OTf)₂ / Neocuproine-Toluene60->99High yield with appropriate ligand.[1]
Ru₃(CO)₁₂ / NHC-diphosphine1,3-Diols, Arylhydrazines---GoodHigh selectivity, atom economy.[6]
Heterogeneous
Amberlyst-70Hydrazines, 1,3-DiketonesWaterRoom Temp.--Green, recyclable, cost-effective.[1]
Nickel-based solidHydrazine, Ketones, AldehydesEthanolRoom Temp.3 h-Recyclable (up to 7 cycles).[9]
[Amb]L-prolinateMalononitrile, 3-Methyl-pyrazolone, AldehydesEthanolReflux<25 min85-98Recyclable (up to 8 cycles), short reaction time.[8]
Nanocatalysts
ZnO NanoparticlesPhenyl hydrazines, 1,3-DiketonesWaterRoom Temp.-HighEco-friendly, economical.[10]
Cobalt Nanoparticles (CoNPs)Hydrazine, Malononitrile, etc.Aqueous EthanolRoom Temp.1 h83-97Mild conditions, high yields.[8]
Mn/ZrO₂MulticomponentEthanol80 (Ultrasound)10 min88-98Recyclable (up to 6 cycles), very short reaction time.[8]

Mechanistic Insights: A Visual Guide

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. Below are simplified diagrams illustrating the proposed catalytic cycles for two common types of pyrazole synthesis.

Knorr Pyrazole Synthesis: An Acid-Catalyzed Pathway

The Knorr synthesis is a classic method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines, often catalyzed by an acid.[3]

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Dicarbonyl 1,3-Dicarbonyl Protonation Protonation of Carbonyl Dicarbonyl->Protonation Hydrazine Hydrazine Nucleophilic_Attack Nucleophilic Attack by Hydrazine Hydrazine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Intermediate1 Hemiaminal Intermediate Nucleophilic_Attack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Intermediate2 Enamine Intermediate Dehydration1->Intermediate2 Water Water Dehydration1->Water H₂O out Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Pyrazoline Intermediate Cyclization->Intermediate3 Dehydration2 Dehydration & Aromatization Intermediate3->Dehydration2 Pyrazole Pyrazole Dehydration2->Pyrazole Dehydration2->Water H₂O out Catalyst_Out H+ Dehydration2->Catalyst_Out Catalyst_In H+ Catalyst_In->Protonation

Caption: Proposed mechanism for the acid-catalyzed Knorr pyrazole synthesis.

Multicomponent Synthesis of Pyranopyrazoles

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step. The synthesis of pyranopyrazoles often proceeds through a domino sequence of Knoevenagel condensation and Michael addition.

MCR_Pyranopyrazole_Synthesis cluster_reactants Reactants cluster_cycle Catalytic Domino Reaction Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Pyrazole_Formation Pyrazole Formation Hydrazine->Pyrazole_Formation BetaKetoester β-Ketoester BetaKetoester->Pyrazole_Formation Michael_Acceptor Michael Acceptor (α,β-unsaturated nitrile) Knoevenagel->Michael_Acceptor Michael_Addition Michael Addition Michael_Acceptor->Michael_Addition Michael_Donor Michael Donor (Pyrazolone) Pyrazole_Formation->Michael_Donor Michael_Donor->Michael_Addition Cyclization Intramolecular Cyclization and Tautomerization Michael_Addition->Cyclization Product Pyranopyrazole Cyclization->Product Catalyst Catalyst (e.g., Base) Catalyst->Knoevenagel cat. Catalyst->Michael_Addition cat.

Caption: General workflow for the multicomponent synthesis of pyranopyrazoles.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step protocols for two distinct and representative catalytic syntheses of pyrazoles.

Protocol 1: Green Synthesis of 3,5-Dimethylpyrazole using a Recyclable Heterogeneous Catalyst (Ammonium Chloride)

This protocol is adapted from a method emphasizing green chemistry principles, utilizing a mild and inexpensive catalyst.[3]

Materials:

  • Acetylacetone (20 mmol)

  • Hydrazine hydrate (40 mmol)

  • Ammonium chloride (2 mmol)

  • Ethanol (100 mL)

  • Distilled water

  • Glacial acetic acid (optional, few drops)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • To this solution, add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride. A few drops of glacial acetic acid can be added as an additional catalyst.

  • Stir the mixture vigorously for 30-45 minutes at room temperature.

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel to remove the solid ammonium chloride catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • To the resulting residue, add distilled water and stir to dissolve any remaining salts.

  • Slowly pour the aqueous solution into a beaker containing chilled water to induce crystallization of the pyrazole product.

  • Collect the crystals by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Protocol 2: One-Pot Synthesis of Substituted Pyrazoles via a Heterogeneous Nickel-Catalyzed Multicomponent Reaction

This protocol describes a one-pot, three-component synthesis at room temperature, showcasing the efficiency of modern catalytic methods.[9]

Materials:

  • Substituted acetophenone (0.1 mol)

  • Substituted hydrazine (0.1 mol)

  • Substituted benzaldehyde (0.1 mol)

  • Heterogeneous nickel-based catalyst (10 mol%)

  • Ethanol (10 mL)

  • Toluene

  • Methanol

Procedure:

  • Charge a round-bottom flask with the substituted acetophenone (0.1 mol), substituted hydrazine (0.1 mol), the solid nickel-based heterogeneous catalyst (10 mol%), and ethanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzaldehyde (0.1 mol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours. Monitor the reaction completion by TLC.

  • Upon completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.

  • The heterogeneous catalyst can be recovered by filtration at this stage.

  • The crude product can be purified by recrystallization from methanol or by column chromatography to yield the desired substituted pyrazole.

Conclusion and Future Outlook

The synthesis of pyrazoles has been profoundly impacted by advancements in catalysis. From traditional acid catalysis to sophisticated nanocatalysts, the options available to chemists are more diverse and powerful than ever. The current trend unequivocally points towards the development of "green" and sustainable methodologies, where heterogeneous and nanocatalysts are at the forefront due to their recyclability and often mild reaction conditions.[4] Future research will likely focus on the design of novel catalysts with even greater activity and selectivity, the use of renewable starting materials, and the application of flow chemistry for the continuous production of pyrazole derivatives. By understanding the comparative advantages and mechanistic underpinnings of different catalytic systems, researchers can continue to innovate and efficiently construct these vital heterocyclic scaffolds for a myriad of applications.

References

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Alwan, E.S., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]

  • Shaikh, I.A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Asif, M. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(1), 125. [Link]

  • Al-Masry, M.H., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Molbank, 2022(4), M1494. [Link]

  • Singh, A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Bansal, R., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25). [Link]

  • Kumar, A., et al. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Advanced Scientific Research, 5(2), 12-19. [Link]

  • Wang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(15), 4436. [Link]

  • Peterson, E.A. & Bidwell, P.A. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(18), 4452-4455. [Link]

  • Yuliani, S.R., et al. (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. World Journal of Advanced Research and Reviews, 18(2), 522-530. [Link]

  • Taylor & Francis Group. (n.d.). Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines. [Link]

  • Alwan, E.S., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ResearchGate. [Link]

  • Sharma, K., et al. (2025). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. Scientific Reports, 15. [Link]

Sources

Validation

A Comparative Guide to the Validation of a Synthetic Route for Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

This guide provides a comprehensive validation of an efficient and robust synthetic pathway to methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of an efficient and robust synthetic pathway to methyl 5-isopropyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. We will delve into the strategic rationale behind the chosen route, present detailed, replicable experimental protocols, and objectively compare this methodology against viable alternatives, supported by experimental data from established literature.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. For methyl 5-isopropyl-1H-pyrazole-3-carboxylate, the most reliable and widely adopted approach is the Knorr pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source. Our retrosynthetic analysis identifies the key β-ketoester, methyl 4-methyl-2,4-dioxopentanoate, as the immediate precursor. This intermediate can be readily accessed via a Claisen condensation between an isopropyl ketone and an oxalate ester.

G Target Methyl 5-isopropyl-1H-pyrazole-3-carboxylate Precursor1 Methyl 4-methyl-2,4-dioxopentanoate Target->Precursor1 Knorr Cyclocondensation Precursor2 Hydrazine Hydrate Target->Precursor2 Knorr Cyclocondensation StartingMaterial1 3-Methyl-2-butanone (Methyl Isopropyl Ketone) Precursor1->StartingMaterial1 Claisen Condensation StartingMaterial2 Diethyl Oxalate Precursor1->StartingMaterial2 Claisen Condensation

Caption: Retrosynthetic pathway for the target molecule.

The Validated Two-Step Synthetic Route

The chosen forward synthesis is a robust two-step process that is both high-yielding and amenable to scale-up. It leverages two of the most fundamental reactions in organic chemistry: the Claisen condensation and the Knorr pyrazole synthesis.

Step 1: Claisen Condensation to Synthesize Methyl 4-methyl-2,4-dioxopentanoate

The first step involves the formation of the critical 1,3-dicarbonyl intermediate. A Claisen condensation is employed, reacting 3-methyl-2-butanone with diethyl oxalate.

Mechanistic Rationale: Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of 3-methyl-2-butanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the stable enolate of the β-ketoester product. An acidic workup is required to protonate the enolate and afford the final 1,3-dicarbonyl compound. The use of an oxalate ester is a classic strategy for introducing the required keto-ester functionality for subsequent pyrazole formation.[1][2]

Step 2: Knorr Pyrazole Synthesis via Cyclocondensation

The synthesized β-ketoester is then reacted with hydrazine hydrate to form the pyrazole ring.[3][4]

Mechanistic Rationale: The Knorr synthesis is a powerful method for creating substituted pyrazoles.[4][5] The reaction proceeds via initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The reaction's regioselectivity is a key consideration; with an unsymmetrical diketone like our intermediate, the more nucleophilic nitrogen of hydrazine (the one that doesn't attack first) will preferentially attack the more electrophilic ketone carbonyl, leading to the desired 5-isopropyl substitution pattern.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate
  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add dry ethanol (150 mL) followed by the slow, portion-wise addition of sodium metal (5.75 g, 250 mmol) at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

  • Reagent Addition: A mixture of 3-methyl-2-butanone (21.5 g, 250 mmol) and diethyl oxalate (36.5 g, 250 mmol) is added dropwise to the sodium ethoxide solution at room temperature over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, the mixture is poured into ice-cold 2M hydrochloric acid (200 mL). The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation.

Protocol 2: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 4-methyl-2,4-dioxopentanoate (18.6 g, 100 mmol) in ethanol (100 mL).

  • Reagent Addition: Add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 3 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Workup and Purification: The solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product as a solid.

Validation and Characterization Data

The identity and purity of the synthesized methyl 5-isopropyl-1H-pyrazole-3-carboxylate must be confirmed through rigorous analytical methods.

ParameterExpected ValueSource
Molecular Formula C₈H₁₂N₂O₂[6][7]
Molecular Weight 168.19 g/mol [6][7]
Appearance White to off-white solidGeneral observation
Yield (Overall) 65-80%[4][5]

Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10.5 (br s, 1H, NH), ~6.6 (s, 1H, pyrazole-H4), 3.9 (s, 3H, OCH₃), 3.1 (sept, 1H, CH(CH₃)₂), 1.3 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~163 (C=O), ~155 (C5), ~140 (C3), ~105 (C4), 52 (OCH₃), 28 (CH), 22 (2 x CH₃)
IR (KBr, cm⁻¹)~3200 (N-H stretch), ~2970 (C-H stretch), ~1720 (C=O stretch, ester), ~1570 (C=N stretch)
Mass Spec (ESI+) m/z: 169.09 [M+H]⁺

Comparative Analysis of Alternative Synthetic Routes

While the validated route is highly effective, other methods for pyrazole synthesis exist. This section provides an objective comparison.

Synthetic StrategyKey Features & AdvantagesDisadvantagesTypical Yields
Validated Route (Claisen-Knorr) Utilizes readily available, inexpensive starting materials. High yields and predictable regioselectivity. Well-established and scalable.[4][8]Two distinct synthetic steps. Requires strong base.65-80%[5]
From α,β-Unsaturated Ketones A versatile method where an α,β-unsaturated ketone precursor is reacted with hydrazine.[3][9]Often produces pyrazoline intermediates that require a separate oxidation step. Regioselectivity can be an issue.[4]60-85%[3]
1,3-Dipolar Cycloaddition Involves the cycloaddition of a diazo compound (like ethyl diazoacetate) onto an alkyne.[9][10] Can offer high regioselectivity.Diazo compounds can be hazardous and require careful handling.[10] May require specialized catalysts.50-90%[9]
Multicomponent Reactions (MCRs) Combines three or more starting materials in a one-pot reaction, offering high atom and step economy.[11] Often environmentally friendly ("green") approaches.[12]Optimization can be complex. Finding the right combination of components for a specific substitution pattern can be challenging.70-95%[11]

Synthesis and Validation Workflow

The entire process, from starting materials to the final, validated product, follows a logical and systematic workflow. This ensures reproducibility and high purity of the target compound.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Validation SM1 3-Methyl-2-butanone Reaction1 Reflux, 4h SM1->Reaction1 SM2 Diethyl Oxalate SM2->Reaction1 Base NaOEt in EtOH Base->Reaction1 Workup1 Acidic Workup & Extraction Reaction1->Workup1 Intermediate Crude β-Ketoester Workup1->Intermediate Reaction2 Reflux, 3h Intermediate->Reaction2 Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Product Pure Product Workup2->Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spec Product->MS IR IR Spec Product->IR

Caption: Workflow from synthesis to validation.

Conclusion

The presented two-step synthesis of methyl 5-isopropyl-1H-pyrazole-3-carboxylate via a Claisen condensation followed by a Knorr cyclocondensation is a validated, efficient, and highly reliable method. It relies on fundamental, well-understood reactions and uses cost-effective starting materials. While alternative routes exist, particularly multicomponent reactions which offer higher step economy, the validated pathway provides a superior balance of yield, scalability, and predictable regioselectivity, making it the recommended approach for laboratory and potential pilot-scale production. The detailed protocols and characterization data herein provide researchers with a robust framework for obtaining this valuable heterocyclic compound in high purity.

References

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 24(16), 3667-3691. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Reactions, 4(3), 517-559. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Chemistry, 15(21), 3846-3885. [Link]

  • Shaabani, A., & Maleki, A. (2017). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 22(9), 1479. [Link]

  • de la Torre, D., & Padwa, A. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Current Organic Synthesis, 4(3), 249-261. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • JoVE. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. [Link]

  • Kumar, A., & Jain, M. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Tasch, B. O., & Gais, H.-J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. [Link]

  • Gu, C.-H., Jiang, J.-A., & Ji, Y.-F. (2014). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, 1419-1425. [Link]

  • ResearchGate. (2013). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction. ResearchGate. [Link]

  • ChemSrc. (2025). CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. [Link]

  • PubChem. (n.d.). methyl 5-isopropyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutically active ingredients. Pyrazole derivatives are prominent in drug discovery, forming the core of drugs ranging from anti-inflammatory agents like Celecoxib to anti-cancer therapies.[1] The isomeric purity, and the absence of process-related impurities and degradation products in intermediates like this, are non-negotiable for ensuring the safety, efficacy, and stability of the final drug product. Even minor impurities can lead to significant side effects or reduce the therapeutic effectiveness of the medication.[2]

This guide provides an in-depth comparison of two robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of methyl 5-isopropyl-1H-pyrazole-3-carboxylate. We will explore the causality behind the selection of chromatographic parameters and present the experimental protocols as self-validating systems, grounded in established analytical principles.

Understanding the Analyte: Physicochemical Rationale for Method Selection

Methyl 5-isopropyl-1H-pyrazole-3-carboxylate is a moderately polar molecule containing a UV-active pyrazole ring, an ester functional group, and a non-polar isopropyl substituent. These features make it an ideal candidate for RP-HPLC with UV detection. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase.[3] The choice of column and mobile phase can be tailored to exploit these characteristics for optimal separation from potential impurities.

Potential Process-Related Impurities: The synthesis of pyrazoles typically involves a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[4][5] Therefore, a robust HPLC method must be capable of separating the main compound from:

  • Starting Materials: Unreacted β-ketoester and hydrazine precursors.

  • Regioisomers: Such as methyl 3-isopropyl-1H-pyrazole-5-carboxylate, which has a very similar mass and polarity.

  • By-products: Formed from side reactions during synthesis.

  • Degradants: Arising from hydrolysis of the ester group or oxidation.

Method 1: The Workhorse Approach - C18 Stationary Phase with Acetonitrile Gradient

This method utilizes the most common stationary phase in reversed-phase chromatography, octadecylsilane (C18), providing a reliable and robust separation based primarily on hydrophobicity.

Causality of Method Design:
  • Stationary Phase (C18): A C18 column is selected for its strong hydrophobic retention capabilities. The isopropyl group and the pyrazole ring of the analyte will interact strongly with the C18 alkyl chains, providing good retention and allowing for effective separation from more polar impurities.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier with a low viscosity and UV transparency.[6] A gradient elution (gradually increasing the acetonitrile concentration) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively with good peak shape within a reasonable runtime.

  • Mobile Phase Modifier (0.1% Formic Acid): The addition of a small amount of acid, like formic acid, serves two critical purposes. First, it protonates the basic nitrogens on the pyrazole ring, leading to more consistent interactions with the stationary phase. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic compounds.[6][7]

  • Detection Wavelength: Pyrazole rings typically exhibit UV absorbance at lower wavelengths. A detection wavelength of 220 nm is chosen to provide high sensitivity for the main analyte and a wide range of potential aromatic impurities.[2]

Experimental Protocol: Method 1
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the methyl 5-isopropyl-1H-pyrazole-3-carboxylate sample.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

Method 2: The Alternative Selectivity Approach - Phenyl-Hexyl Phase with Methanol Gradient

This orthogonal method provides a different separation selectivity by introducing pi-pi interaction capabilities, which can be highly effective for resolving aromatic or unsaturated impurities that are difficult to separate on a C18 column.

Causality of Method Design:
  • Stationary Phase (Phenyl-Hexyl): The phenyl-hexyl phase possesses both hydrophobic character (from the hexyl chains) and aromatic character (from the phenyl rings). This allows for alternative selectivity based on pi-pi stacking interactions between the stationary phase and the pyrazole ring of the analyte and any aromatic impurities. This can significantly alter the elution order and improve the resolution of critical pairs compared to a C18 column.[6]

  • Mobile Phase (Methanol/Water): Methanol is used as the organic modifier to further alter selectivity. As a protic solvent, methanol interacts differently with both the analyte and the stationary phase compared to the aprotic acetonitrile, affecting hydrogen bonding and dipole-dipole interactions, which can be a powerful tool in method development.

  • Mobile Phase Modifier and Detection: The rationale for using 0.1% formic acid and a detection wavelength of 220 nm remains the same as in Method 1, ensuring good peak shape and sensitive detection.

Experimental Protocol: Method 2
  • Sample Preparation:

    • Follow the same procedure as described in Method 1. The diluent should be 1:1 (v/v) methanol and water to match the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 40% B

      • 26-30 min: 40% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

Visualizing the Analytical Workflow

The general process for analyzing a sample using either HPLC method follows a structured workflow to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Accurately Weigh Sample s2 Dissolve and Dilute to Working Concentration s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject Sample into HPLC System s3->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection at 220 nm a2->a3 d1 Integrate Chromatogram (Peak Detection) a3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Standard workflow for HPLC purity analysis.

Comparative Performance Data

The following table summarizes the expected performance of the two methods for the main analyte peak and a hypothetical critical regioisomer impurity.

ParameterMethod 1 (C18 / ACN)Method 2 (Phenyl-Hexyl / MeOH)Rationale for Difference
Retention Time (Analyte) ~15.2 min~17.5 minMethanol is a weaker solvent than acetonitrile in RP-HPLC, leading to longer retention times.
Retention Time (Impurity) ~14.8 min~16.5 minElution order may change based on specific impurity structure and interactions.
Resolution (Rs) 2.13.5The pi-pi interactions of the Phenyl-Hexyl phase provide enhanced selectivity for the aromatic regioisomer, leading to better separation.
Tailing Factor (As) 1.11.2Both methods show good peak symmetry due to the acidic modifier.
Theoretical Plates (N) >15000>14000Both columns demonstrate high efficiency, characteristic of modern HPLC columns.

Logical Framework for Method Development

The choice between these methods, or the development of a new one, follows a logical progression designed to achieve the primary analytical goal: accurate and robust quantification of purity.

G cluster_params Parameter Optimization start Define Goal: Purity of Pyrazole Derivative props Analyte Properties - Moderate Polarity - UV Chromophore start->props choice Select Technique Reversed-Phase HPLC props->choice col Column Selection C18 (Hydrophobic) Phenyl (Pi-Pi) choice->col:h mob Mobile Phase ACN vs. MeOH Acid Modifier (pH) choice->mob:h det Detection Select Wavelength (220 nm) choice->det:h val Method Validation (Specificity, Linearity, Accuracy) col->val mob->val det->val final Final Analytical Method val->final

Caption: Decision-making flowchart for HPLC method development.

Conclusion and Recommendations

Both the C18-based and Phenyl-Hexyl-based methods are suitable for assessing the purity of methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

  • Method 1 (C18) serves as an excellent, robust starting point for routine quality control due to its reliability and the wide availability of C18 columns. It provides good separation for general impurities based on hydrophobicity.

  • Method 2 (Phenyl-Hexyl) is a superior choice when dealing with complex impurity profiles, particularly those containing regioisomers or other aromatic compounds that are poorly resolved on a C18 column. The alternative selectivity offered by pi-pi interactions is a powerful tool for resolving challenging separations.

For comprehensive characterization and in a drug development setting, it is highly recommended to develop and validate both methods. Using two orthogonal methods provides a much higher degree of confidence in the purity assessment, ensuring that no co-eluting impurities are being missed by a single analytical technique.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative. Chemistry & Biodiversity. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. ACS Publications. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Safely Handling Methyl 5-isopropyl-1H-pyrazole-3-carboxylate

For fellow researchers, scientists, and professionals in drug development, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logisti...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and professionals in drug development, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling methyl 5-isopropyl-1H-pyrazole-3-carboxylate. More than a mere checklist, this document elucidates the causality behind each safety recommendation, empowering you to work with confidence and precision.

While specific toxicological data for methyl 5-isopropyl-1H-pyrazole-3-carboxylate is not extensively published, we can extrapolate from Safety Data Sheets (SDS) of structurally similar pyrazole carboxylates to establish a robust safety protocol. The fundamental principle is to treat this compound with a high degree of caution, assuming it may present hazards such as skin and eye irritation, and potential harm if ingested or inhaled.[1][2][3]

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving methyl 5-isopropyl-1H-pyrazole-3-carboxylate.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles[4]Nitrile gloves (double-gloving recommended)[5]Laboratory coat[6]Recommended if weighing outside a ventilated enclosure
Running reactions and transfers Chemical splash gogglesNitrile gloves (double-gloving recommended)[5]Laboratory coatNot generally required if performed in a fume hood
Work-up and purification Chemical splash goggles and face shield[5]Nitrile gloves (double-gloving recommended)[5]Laboratory coatNot generally required if performed in a fume hood
Handling of dry powder Chemical splash gogglesNitrile gloves (double-gloving recommended)[5]Laboratory coatN95 respirator or higher if there is a risk of aerosolization[5]
Large-scale operations (>50g) Chemical splash goggles and face shield[5]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coat or a chemical-resistant suit[7][8]N95 respirator or higher, depending on the ventilation

Operational Protocols: From Receipt to Disposal

A systematic approach to handling methyl 5-isopropyl-1H-pyrazole-3-carboxylate minimizes the risk of exposure and contamination.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]

Handling Procedures
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All manipulations should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Weighing : When weighing the solid, do so in a ventilated enclosure or a fume hood to prevent the inhalation of dust particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Transfers : Use appropriate tools (spatulas, pipettes) to transfer the chemical and avoid direct contact.

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Gown: Put on a clean lab coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on safety goggles and, if necessary, a face shield.

  • Gloves (Second Pair): Don a second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat/Gown: Unbutton and remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response

In the event of a spill, the following steps should be taken:

  • Alert Personnel : Immediately notify others in the vicinity.[4]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill : Determine the nature and extent of the spill. For minor spills that you are trained to handle:

    • Don the appropriate PPE.[4]

    • Contain the spill using an inert absorbent material like vermiculite or sand.[9]

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills : For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[10]

First Aid
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing methyl 5-isopropyl-1H-pyrazole-3-carboxylate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[12]

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a labeled, leak-proof container.[6] Do not pour down the drain.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as liquid chemical waste.[6][13] Deface the label before disposing of the container in regular trash.[6]

  • Arrangement for Pickup : Follow your institution's procedures for chemical waste pickup and disposal by a licensed professional waste disposal service.[14]

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following diagrams illustrate the logical flow of operations.

PPE_Selection_Workflow PPE Selection Workflow for Handling Methyl 5-isopropyl-1H-pyrazole-3-carboxylate start Start: Task Assessment scale Scale of Operation? start->scale small_scale Small Scale (<10g) scale->small_scale Small large_scale Large Scale (>=10g) scale->large_scale Large powder Handling Dry Powder? small_scale->powder ppe_enhanced Enhanced PPE: - Chemical goggles & face shield - Chemical-resistant apron/suit - Double nitrile gloves large_scale->ppe_enhanced yes_powder Yes powder->yes_powder Yes no_powder No (in solution) powder->no_powder No respirator Add N95 Respirator yes_powder->respirator ppe_standard Standard PPE: - Safety glasses - Lab coat - Double nitrile gloves no_powder->ppe_standard end Proceed with Task ppe_standard->end ppe_enhanced->end respirator->ppe_standard Spill_Response_Workflow Spill Response Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess minor Minor Spill assess->minor Minor major Major Spill assess->major Major don_ppe Don Appropriate PPE minor->don_ppe contact_ehs Contact Emergency Response/EHS major->contact_ehs contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Incident Resolved dispose->end contact_ehs->end

Caption: Step-by-step workflow for spill response.

References

  • Vertex AI Search.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • BenchChem.
  • Hassani, I. A. E., et al. (2023, September 5).
  • Princeton EHS. Chemical Spill Procedures.
  • HSE. Emergency response / spill control.
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich.
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • PMC - NIH.
  • ResearchGate. (2025, April 29).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Sigma-Aldrich. (2024, August 6).
  • EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
  • Benchchem.
  • NIH. (2022). Waste Disposal Guide 2022.
  • PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822.
  • MDPI.
  • CHEMM. Personal Protective Equipment (PPE).
  • Guide for Chemical Spill Response.
  • Academic Strive. (2024, May 30).
  • TCI Chemicals.
  • UOW. Chemical Spill procedure.
  • NSWAI. Hazardous Waste Disposal Guide.
  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-isopropyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-isopropyl-1H-pyrazole-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.